Azido-PEG3-CH2CO2Me
Description
Properties
IUPAC Name |
methyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O5/c1-14-9(13)8-17-7-6-16-5-4-15-3-2-11-12-10/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDSMTUGTPBTDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Azido-PEG3-CH2CO2Me: A Versatile Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG3-CH2CO2Me, with the systematic name methyl 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)acetate, is a heterobifunctional crosslinker integral to the fields of bioconjugation and drug development. Its structure incorporates a terminal azide group, a hydrophilic triethylene glycol (PEG3) spacer, and a methyl ester functionality. This unique combination of features makes it a valuable tool for the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
The azide group provides a reactive handle for highly efficient and bioorthogonal "click chemistry" reactions, namely the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions allow for the precise and stable ligation of this compound to molecules containing alkyne or strained alkyne moieties. The hydrophilic PEG3 spacer enhances the aqueous solubility and reduces the immunogenicity of the resulting conjugates, while the methyl ester can be hydrolyzed to a carboxylic acid, offering an additional point for conjugation or modification.
This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, including detailed experimental protocols and data presentation to support its use in research and development.
Core Data Presentation
Quantitative data for this compound is summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Chemical Formula | C₉H₁₇N₃O₅ | [1] |
| Molecular Weight | 247.25 g/mol | [1] |
| CAS Number | 1253389-31-9 | [1] |
| Appearance | Colorless to light yellow oil/liquid | [2] |
| Purity | Typically ≥95% | [3] |
| Solubility | Soluble in water and most organic solvents | |
| Storage Conditions | -20°C in the dark |
Synthesis and Characterization
Characterization of this compound would typically involve the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule by identifying the characteristic peaks for the protons and carbons in the PEG chain, the azidoethyl group, and the methyl acetate moiety.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound.
Experimental Protocols
The following sections provide detailed methodologies for the key applications of this compound.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the general procedure for conjugating an alkyne-functionalized molecule to this compound.
Materials:
-
This compound
-
Alkyne-functionalized molecule (e.g., a protein, peptide, or small molecule)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
-
Solvent (e.g., DMSO, DMF, or a mixture with water)
-
Nitrogen or Argon gas
Procedure:
-
Preparation of Reactants: Dissolve the alkyne-functionalized molecule and a slight molar excess (e.g., 1.1 equivalents) of this compound in the chosen solvent in a reaction vessel. Prepare stock solutions of CuSO₄ (e.g., 100 mM in water) and sodium ascorbate (e.g., 1 M in water). If using a ligand like TBTA, prepare a stock solution in a suitable organic solvent (e.g., DMSO).
-
Reaction Setup: Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to remove oxygen.
-
Initiation of the Reaction: Add the copper catalyst. This is typically done by adding the CuSO₄ solution (e.g., 0.1 equivalents) followed by the sodium ascorbate solution (e.g., 0.5 equivalents). The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ. The use of a copper-chelating ligand can improve catalyst stability.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-24 hours.
-
Work-up and Purification: Once the reaction is complete, quench the reaction by adding a chelating agent like EDTA to remove the copper catalyst. Dilute the reaction mixture with an appropriate solvent and wash with water or brine. Dry the organic layer over a drying agent (e.g., sodium sulfate) and concentrate under reduced pressure. Purify the resulting triazole-linked product by flash column chromatography on silica gel or by preparative HPLC.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the copper-free conjugation of a strained alkyne-containing molecule (e.g., DBCO-functionalized) with this compound.
Materials:
-
This compound
-
Strained alkyne-functionalized molecule (e.g., DBCO-protein)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Prepare the azide-labeled molecule (if not already prepared) in the desired reaction buffer. Dissolve the strained alkyne-functionalized molecule in a compatible solvent.
-
Conjugation Reaction: Mix the this compound and the strained alkyne-functionalized molecule in the reaction buffer. The reaction is typically performed at a 1.5 to 10-fold molar excess of the azide component.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by techniques such as SDS-PAGE, which will show a shift in the molecular weight of the conjugated protein.
-
Purification: Purify the resulting bioconjugate to remove any unreacted starting materials using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.
Applications in Drug Development
This compound is a key component in the construction of sophisticated therapeutic agents.
Antibody-Drug Conjugates (ADCs)
In ADC development, this compound can be used to link a cytotoxic payload to an antibody. The hydrophilic PEG spacer can improve the pharmacokinetic profile of the ADC, while the stable triazole linkage formed via click chemistry ensures the integrity of the conjugate in circulation.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound serves as a flexible linker to connect the target-binding ligand and the E3 ligase-binding ligand. The length and composition of the PEG linker are critical for optimal ternary complex formation and subsequent protein degradation.
Visualizations
Experimental Workflow: PROTAC Synthesis via Click Chemistry
Caption: A generalized workflow for the synthesis of a PROTAC molecule using this compound as a linker.
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: The mechanism of action for a PROTAC, leading to the degradation of a target protein.
References
An In-depth Technical Guide to Azido-PEG3-CH2CO2Me: A Versatile Heterobifunctional Linker for Advanced Bioconjugation and Drug Discovery
For Immediate Release
[CITY, STATE] – [Date] – In the evolving landscape of targeted therapeutics and advanced biological research, the strategic design and synthesis of molecular tools are paramount. This technical guide delves into the core chemical properties and applications of Azido-PEG3-CH2CO2Me, a heterobifunctional polyethylene glycol (PEG) linker increasingly utilized by researchers, chemists, and drug development professionals. Its unique architecture, featuring a terminal azide and a methyl ester, offers a versatile platform for the precise construction of complex biomolecular conjugates, including the highly promising class of therapeutics known as Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Properties
This compound, systematically named Methyl 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)acetate, is a well-defined chemical entity with a hydrophilic triethylene glycol spacer. This PEG linker enhances aqueous solubility and can reduce the immunogenicity of the conjugated biomolecules.[1][2] The presence of two distinct functional groups at its termini—an azide and a methyl ester—allows for orthogonal ligation strategies, a cornerstone of modern bioconjugation chemistry.
Physicochemical Data
A comprehensive summary of the key physicochemical properties of this compound is presented in Table 1. While some physical properties like density, boiling point, and melting point are not extensively reported in the literature, the available data provides a solid foundation for its application in experimental settings.
| Property | Value | Source |
| Systematic Name | Methyl 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)acetate | - |
| CAS Number | 1253389-31-9 | [3] |
| Molecular Formula | C9H17N3O5 | [3] |
| Molecular Weight | 247.25 g/mol | [3] |
| Appearance | Colorless to light yellow liquid/oil | |
| Solubility | Good solubility in water and most organic solvents such as DMSO, DMF, DCM, and acetonitrile. | |
| Storage | Recommended storage at -20°C for long-term stability. Can be shipped at ambient temperature for short periods. |
Note: Some physical properties such as density, boiling point, and melting point are not consistently available in public databases for this specific compound.
Spectroscopic and Analytical Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the PEG backbone (multiple peaks in the 3.6-3.7 ppm range), a triplet around 3.4 ppm for the methylene group adjacent to the azide, a singlet for the methyl ester protons around 3.7 ppm, and a singlet for the methylene group adjacent to the carbonyl at approximately 4.1 ppm.
-
¹³C NMR: The carbon NMR would display signals for the carbons in the PEG chain (typically in the 68-72 ppm range), a signal for the carbon attached to the azide group at approximately 51 ppm, the methyl ester carbon at around 52 ppm, the carbonyl carbon near 170 ppm, and the methylene carbon alpha to the carbonyl.
-
-
Infrared (IR) Spectroscopy: A prominent characteristic peak for the azide (N₃) stretching vibration is expected around 2100 cm⁻¹. Other significant peaks would include the C=O stretch of the ester at approximately 1740-1760 cm⁻¹, and C-O-C stretching vibrations of the PEG backbone in the 1100-1250 cm⁻¹ region.
-
Mass Spectrometry (MS): The mass spectrum would confirm the molecular weight of the compound. For the protonated molecule [M+H]⁺, a peak at m/z 248.12 would be expected.
Core Applications and Reactivity
This compound serves as a critical building block in the assembly of complex bioconjugates and therapeutic agents, primarily through the strategic reactivity of its terminal functional groups.
"Click Chemistry" via the Azide Group
The terminal azide group is a key participant in "click chemistry," a set of biocompatible, high-yield reactions. This allows for the covalent attachment of this compound to molecules containing a compatible reactive partner.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide group reacts efficiently with terminal alkynes in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted-1,2,3-triazole linkage. This is a widely used method for bioconjugation due to its reliability and mild reaction conditions.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the cytotoxicity of a copper catalyst is a concern, such as in live-cell imaging, the azide group can react with strained cyclooctynes (e.g., DBCO, BCN) in a catalyst-free manner. This bioorthogonal reaction is highly specific and proceeds rapidly at physiological conditions.
The versatility of the azide group makes this compound an ideal linker for attaching to proteins, peptides, nucleic acids, and other biomolecules that have been functionalized with an alkyne or a strained cyclooctyne.
The Methyl Ester Terminus
The methyl ester group provides another point of chemical modification. Under strong basic conditions, the ester can be hydrolyzed to a carboxylic acid. This resulting carboxylic acid can then be activated (e.g., with EDC, DCC) to react with primary amines, forming a stable amide bond. This dual functionality allows for a wider range of conjugation strategies.
Application in PROTAC Synthesis
A significant application of this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in this compound plays a crucial role in spanning the distance between the target protein ligand and the E3 ligase ligand, and its hydrophilicity can improve the overall properties of the PROTAC molecule. The modular nature of PROTAC synthesis is well-suited for the click chemistry handle provided by the azide group.
Experimental Protocols
The following are generalized protocols for the application of this compound in bioconjugation, which should be optimized for specific substrates and experimental conditions.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a typical procedure for conjugating an alkyne-modified biomolecule with this compound.
Materials:
-
Alkyne-modified biomolecule
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand
-
Reaction Buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Solvent for linker (e.g., DMSO, DMF)
Procedure:
-
Prepare a stock solution of the alkyne-modified biomolecule in the reaction buffer.
-
Prepare a stock solution of this compound in a minimal amount of an organic solvent like DMSO.
-
In a reaction vessel, add the alkyne-modified biomolecule.
-
Add the this compound solution to the reaction vessel. A molar excess of the linker is typically used.
-
Prepare a fresh solution of sodium ascorbate in the reaction buffer.
-
Prepare a premixed solution of CuSO₄ and the stabilizing ligand (e.g., TBTA) in the reaction buffer.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper/ligand solution to initiate the reaction.
-
Incubate the reaction at room temperature for 1-4 hours, or as determined by optimization experiments.
-
The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.
-
Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography, dialysis, or HPLC, to remove unreacted reagents and byproducts.
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a typical copper-free conjugation of a DBCO-functionalized biomolecule with this compound.
Materials:
-
DBCO-functionalized biomolecule
-
This compound
-
Reaction Buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Solvent for linker (e.g., DMSO, DMF)
Procedure:
-
Prepare a solution of the DBCO-functionalized biomolecule in the reaction buffer.
-
Prepare a stock solution of this compound in a compatible solvent like DMSO.
-
Add the this compound solution to the solution of the DBCO-functionalized biomolecule. A slight molar excess of the azide linker is often used.
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. The reaction progress can be monitored by SDS-PAGE, which will show a shift in the molecular weight of the conjugated protein, or by LC-MS.
-
Purify the resulting bioconjugate to remove any unreacted linker using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.
Visualizing Workflows and Pathways
To better illustrate the utility of this compound, the following diagrams, generated using the DOT language, depict key experimental workflows.
Caption: Workflow for CuAAC using this compound.
Caption: Modular synthesis of a PROTAC using this compound.
Conclusion
This compound stands out as a highly valuable and versatile chemical tool for the scientific community. Its well-defined structure, featuring a hydrophilic PEG spacer and orthogonal reactive handles, facilitates the streamlined synthesis of sophisticated bioconjugates and innovative therapeutic agents like PROTACs. This guide provides a foundational understanding of its chemical properties, reactivity, and key applications, empowering researchers to leverage this powerful linker in their pursuit of scientific advancement and the development of next-generation therapeutics.
Disclaimer: This document is intended for informational purposes for research professionals. The experimental protocols provided are general guidelines and should be adapted and optimized for specific applications. Always follow appropriate laboratory safety procedures.
References
An In-depth Technical Guide to Azido-PEG3-CH2CO2Me: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure and synthesis of Azido-PEG3-CH2CO2Me, a valuable heterobifunctional linker molecule. This compound is of significant interest in the fields of drug delivery, proteomics, and materials science due to its utility in "click chemistry" and bioconjugation.
Chemical Structure and Properties
This compound, also known as Methyl 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)acetate, is a polyethylene glycol (PEG)-based linker. Its structure consists of a triethylene glycol spacer, which imparts hydrophilicity, an azide (-N3) group for bioorthogonal conjugation, and a methyl ester (-CO2Me) group that can be hydrolyzed to a carboxylic acid for further functionalization.
Structure:
The key structural features are:
-
Azide Group (-N3): Enables highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, commonly referred to as "click chemistry".
-
Triethylene Glycol Spacer (- (CH2CH2O)3 -): A short, flexible, and hydrophilic PEG chain that can improve the solubility and pharmacokinetic properties of the conjugated molecule.
-
Methyl Ester (-CO2Me): A protected carboxylic acid that can be readily hydrolyzed to the corresponding carboxylic acid, allowing for subsequent conjugation to amine-containing molecules via amide bond formation.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C9H17N3O5 |
| Molecular Weight | 247.25 g/mol |
| Appearance | Colorless to light yellow oil |
| Purity (typical) | >95% (by HPLC)[1] |
| Solubility | Soluble in water, DMSO, DMF, DCM |
Synthesis of this compound
The synthesis of this compound can be achieved through a straightforward multi-step process starting from commercially available triethylene glycol. The overall synthetic pathway involves the selective alkylation of one of the terminal hydroxyl groups of triethylene glycol with a protected carboxylic acid, followed by the conversion of the remaining hydroxyl group to an azide.
A more direct route, and the one detailed below, starts with the commercially available precursor, Methyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetate. This simplifies the synthesis to a two-step process: activation of the hydroxyl group followed by nucleophilic substitution with an azide source.
Synthesis Pathway Diagram
Caption: Synthesis pathway for this compound.
Experimental Protocols
The following protocols are based on established procedures for the tosylation and azidation of polyethylene glycol derivatives.[2]
Step 1: Synthesis of Methyl 2-(2-(2-(2-tosyloxyethoxy)ethoxy)ethoxy)acetate
This step involves the activation of the terminal hydroxyl group of Methyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetate by converting it into a tosylate, which is a good leaving group for the subsequent azidation step.
Materials:
-
Methyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetate
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve Methyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (Et3N, 1.5 eq) dropwise to the solution, followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.2 eq).
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield Methyl 2-(2-(2-(2-tosyloxyethoxy)ethoxy)ethoxy)acetate as a colorless oil.
Expected Yield: 85-95%
Step 2: Synthesis of this compound
This step involves the nucleophilic substitution of the tosylate group with an azide ion.
Materials:
-
Methyl 2-(2-(2-(2-tosyloxyethoxy)ethoxy)ethoxy)acetate
-
Sodium azide (NaN3)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve Methyl 2-(2-(2-(2-tosyloxyethoxy)ethoxy)ethoxy)acetate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere.
-
Add sodium azide (NaN3, 3.0 eq) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into deionized water.
-
Extract the aqueous mixture with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by column chromatography on silica gel if necessary.
Expected Yield: >90%[2]
Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR Spectroscopy: To confirm the presence of the characteristic protons of the PEG backbone, the methylene group adjacent to the azide, and the methyl ester.
-
¹³C NMR Spectroscopy: To identify the carbon signals corresponding to the PEG chain, the carbon attached to the azide, and the carbonyl carbon of the ester.
-
FT-IR Spectroscopy: To detect the characteristic strong, sharp absorption band of the azide group around 2100 cm⁻¹.
-
Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight of the final product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Applications in Research and Drug Development
This compound is a versatile building block with numerous applications:
-
PROTACs (Proteolysis Targeting Chimeras): The azide group can be used to click onto a warhead that binds to a target protein, while the deprotected carboxylic acid can be coupled to a ligand for an E3 ubiquitin ligase, forming a PROTAC molecule that induces targeted protein degradation.
-
Antibody-Drug Conjugates (ADCs): The azide functionality can be used to attach a cytotoxic payload to an antibody that has been modified with an alkyne-containing linker.
-
Surface Modification: Immobilization of biomolecules or other functional groups onto surfaces functionalized with alkynes.
-
Hydrogel Formation: Cross-linking of polymer chains containing alkyne groups for the formation of biocompatible hydrogels.
-
Fluorescent Labeling: Attachment of fluorescent dyes containing alkyne groups for imaging applications.
This technical guide provides a foundational understanding of the structure, synthesis, and applications of this compound, a key tool for researchers and professionals in the life sciences and drug development.
References
An In-depth Technical Guide to the Functionality of Azido-PEG3-CH2CO2Me
Introduction
Azido-PEG3-CH2CO2Me, with the systematic name Methyl 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)acetate, is a heterobifunctional crosslinker integral to modern bioconjugation and drug development.[1][2] Its unique architecture, comprising an azide group, a flexible three-unit polyethylene glycol (PEG) spacer, and a methyl ester terminus, provides researchers with a versatile tool for covalently linking molecules. This guide details the core functionalities, physicochemical properties, and key applications of this linker, with a focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Core Functionalities
The utility of this compound stems from its three distinct chemical components:
-
The Azide Group (-N3): This moiety is the cornerstone of its "click chemistry" reactivity. The azide group is exceptionally stable under most biological conditions but reacts with high efficiency and specificity with alkyne-containing molecules.[3][4] This reaction, known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), forms a highly stable triazole ring.[5] It can also participate in copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with strained alkynes like DBCO or BCN. This bio-orthogonal reactivity allows for precise conjugation in complex chemical environments.
-
The PEG3 Spacer (-OCH2CH2OCH2CH2OCH2CH2-): The hydrophilic three-unit PEG spacer confers several advantageous properties to the linker and the resulting conjugate. It significantly increases solubility in aqueous buffers, which is crucial when working with biomolecules. Furthermore, the PEG chain is flexible, reduces steric hindrance between the conjugated molecules, and can help to improve the pharmacokinetic profile of therapeutic constructs by reducing immunogenicity and aggregation.
-
The Methyl Ester Group (-CH2CO2Me): The methyl ester serves as a protected carboxylic acid. It can be chemically hydrolyzed under basic conditions to reveal a terminal carboxylic acid (-CH2CO2H). This carboxylic acid can then be activated, typically with reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide), to react with primary amines (-NH2) on proteins or other molecules, forming a stable amide bond.
Physicochemical and Quantitative Data
A summary of the key quantitative properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C9H17N3O5 | |
| Molecular Weight | 247.25 g/mol | |
| CAS Number | 1253389-31-9 | |
| Appearance | Colorless to light yellow liquid | |
| Purity | Typically ≥98% | |
| Solubility | Soluble in Water, DMSO, DMF, DCM | |
| Storage Conditions | -20°C, protect from light |
Key Applications and Logical Workflows
This compound is primarily used as a linker to construct complex therapeutic and research molecules.
PROTAC Synthesis
PROTACs are bifunctional molecules that recruit a specific E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. This compound is an ideal PEG-based linker for connecting the E3 ligase ligand to the target protein ligand.
Caption: Logical workflow for synthesizing a PROTAC molecule.
Antibody-Drug Conjugate (ADC) Development
ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. The linker plays a critical role in the stability and efficacy of the ADC. This compound can be used to create non-cleavable ADCs.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Experimental Protocols
The following protocols are generalized starting points and should be optimized for specific molecules and experimental conditions.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-functionalized molecule (e.g., this compound) to an alkyne-containing molecule.
Materials:
-
Azide-containing molecule (1 equivalent)
-
Alkyne-containing molecule (1.2-2 equivalents)
-
Copper(II) Sulfate (CuSO4) solution (e.g., 20 mM in H2O)
-
Ligand: THPTA (e.g., 100 mM in H2O) or TBTA (e.g., 100 mM in DMSO/t-BuOH)
-
Reducing Agent: Sodium Ascorbate (e.g., 300 mM in H2O, freshly prepared)
-
Solvent: DMSO, t-BuOH/H2O mixture, or other suitable buffer
Procedure:
-
Dissolve the azide-containing molecule and the alkyne-containing molecule in the chosen reaction solvent.
-
Add the copper-stabilizing ligand (THPTA for aqueous reactions, TBTA for organic) to the mixture. A typical ratio is 2-5 equivalents of ligand per equivalent of copper.
-
Add the CuSO4 solution. The final concentration of copper is typically catalytic (0.1-0.5 equivalents). Vortex briefly to mix.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 equivalents).
-
Protect the reaction from light and allow it to proceed at room temperature for 1-4 hours. The reaction can also be gently heated (e.g., to 37-45°C) to increase the rate.
-
Monitor the reaction progress using an appropriate analytical method (e.g., LC-MS, TLC, or fluorescence if using a pro-fluorogenic azide).
-
Once complete, purify the conjugate using standard methods such as HPLC, size-exclusion chromatography, or precipitation.
Protocol 2: Hydrolysis of Methyl Ester and Amide Coupling
This two-part protocol details the conversion of the methyl ester to a carboxylic acid, followed by its conjugation to a primary amine.
Part A: Methyl Ester Hydrolysis
Materials:
-
This compound
-
Solvent: Methanol or Tetrahydrofuran (THF)
-
Base: 1 M Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)
-
Acid: 1 M Hydrochloric Acid (HCl) for neutralization
Procedure:
-
Dissolve the this compound in a suitable solvent like methanol.
-
Add 1.5-2.0 equivalents of 1 M NaOH solution.
-
Stir the reaction at room temperature for 2-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Carefully neutralize the reaction mixture to pH ~7.0 by adding 1 M HCl.
-
Extract the resulting Azido-PEG3-CH2CO2H product with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the carboxylic acid product.
Part B: EDC/NHS Amide Coupling
Materials:
-
Azido-PEG3-CH2CO2H (from Part A, 1 equivalent)
-
Amine-containing molecule (e.g., protein, 1 equivalent)
-
EDC (1.5 equivalents)
-
N-Hydroxysuccinimide (NHS) (1.5 equivalents)
-
Buffer: MES or PBS buffer, pH 6.0-7.5
-
Anhydrous DMSO or DMF for dissolving reagents
Procedure:
-
Dissolve the Azido-PEG3-CH2CO2H in a minimal amount of anhydrous DMSO.
-
In a separate tube, dissolve EDC and NHS in the reaction buffer or anhydrous DMSO.
-
Add the EDC/NHS solution to the carboxylic acid solution to pre-activate it. Let this reaction proceed for 15-30 minutes at room temperature. This creates a more stable NHS-ester intermediate.
-
Dissolve the amine-containing molecule in the reaction buffer.
-
Add the activated linker solution to the amine-containing molecule solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine).
-
Purify the final conjugate using size-exclusion chromatography, dialysis, or other appropriate protein purification methods to remove unreacted linker and coupling reagents.
This compound is a powerful and versatile heterobifunctional linker. Its distinct azide and protected carboxyl functionalities, combined with the benefits of a hydrophilic PEG spacer, provide a robust platform for researchers in drug development and chemical biology. The ability to perform sequential, orthogonal conjugations via click chemistry and amide bond formation allows for the controlled and efficient synthesis of complex biomolecular constructs like PROTACs and ADCs, driving forward the development of next-generation therapeutics.
References
An In-depth Technical Guide to Azide-PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of azide-polyethylene glycol (PEG) linkers, essential tools in modern bioconjugation, diagnostics, and targeted drug delivery. We will delve into their core properties, the bioorthogonal reactions they enable, and detailed protocols for their application.
Introduction to Azide-PEG Linkers
Azide-PEG linkers are a class of chemical tools that combine the highly reactive and bioorthogonal azide (-N3) functional group with the beneficial physicochemical properties of a polyethylene glycol (PEG) spacer.[1][2] The PEG backbone is a hydrophilic, biocompatible, and non-immunogenic polymer that can enhance the solubility and stability of conjugated molecules, reduce aggregation, and prolong circulation half-life by minimizing enzymatic degradation and renal clearance.[3][4][5]
The terminal azide group allows for highly specific and efficient covalent bond formation with alkyne-containing molecules through "click chemistry," a term encompassing reactions that are high-yielding, stereospecific, and create minimal byproducts. The two primary forms of click chemistry utilized with azide-PEG linkers are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are bioorthogonal, meaning they proceed with high efficiency under physiological conditions without interfering with native biological processes.
The versatility of azide-PEG linkers is further enhanced by the availability of heterobifunctional variants, which possess a second, different reactive group at the other end of the PEG chain. This allows for multi-step, controlled conjugation strategies, making them invaluable in the construction of complex biomolecular architectures such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and advanced diagnostic probes.
Physicochemical Properties and Available Architectures
Azide-PEG linkers are available in a variety of molecular weights and structural architectures to suit diverse applications. The length of the PEG chain can be precisely tuned to control the distance between conjugated molecules, which can be critical for optimizing biological activity and minimizing steric hindrance.
Table 1: Common Physicochemical Properties of Azide-PEG Linkers
| Property | Description | Typical Values/Characteristics |
| Molecular Weight (MW) | The mass of the PEG chain, often specified by the number of ethylene glycol units. | Several hundred to tens of thousands of Daltons (e.g., 2kDa, 5kDa, 20kDa). |
| Polydispersity Index (PDI) | A measure of the distribution of molecular weights in a given polymer sample. | Typically low, often below 1.05, indicating a narrow MW distribution and high purity. |
| Solubility | The ability to dissolve in various solvents. | Soluble in water and other aqueous buffers, as well as many organic solvents like DMSO, DMF, and chloroform. |
| Physical Form | The state of the linker at room temperature. | White or off-white powder for higher molecular weights; may appear as a wax-like or semi-solid material for lower molecular weights. |
| Storage Conditions | Recommended conditions to maintain stability. | Typically stored at -20°C or lower in a desiccated environment to prevent degradation. |
Azide-PEG linkers can be designed with various architectures:
-
Monofunctional: An azide group at one terminus and a non-reactive group (e.g., methoxy) at the other.
-
Homobifunctional: Azide groups at both termini, enabling crosslinking of alkyne-containing molecules.
-
Heterobifunctional: An azide group at one terminus and a different reactive group (e.g., NHS ester, maleimide, carboxyl, amine) at the other, allowing for sequential conjugation to different functional groups.
-
Multi-arm or Branched: Multiple PEG chains radiating from a central core, each terminated with an azide group, which can increase payload capacity in drug delivery applications.
Core Reaction Chemistries: CuAAC and SPAAC
The utility of azide-PEG linkers is primarily derived from their participation in azide-alkyne cycloaddition reactions. These reactions form a stable triazole ring, covalently linking the azide- and alkyne-containing molecules.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective 1,3-dipolar cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species. This reaction is characterized by its rapid kinetics and high yields under mild, often aqueous, conditions. However, the requirement for a copper catalyst can be a limitation for in vivo applications due to the potential cytotoxicity of copper ions. To mitigate this, copper-stabilizing ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), are often employed.
Diagram 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway
Caption: The CuAAC reaction pathway, where an azide and a terminal alkyne react in the presence of a Cu(I) catalyst to form a stable triazole linkage.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the cytotoxicity concerns of CuAAC, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), instead of a terminal alkyne. The high ring strain of the cyclooctyne provides the driving force for the reaction to proceed rapidly with an azide without the need for a metal catalyst. This makes SPAAC an ideal bioorthogonal reaction for applications in living cells and whole organisms.
Diagram 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Pathway
Caption: The SPAAC reaction pathway, a copper-free click chemistry reaction between an azide and a strained alkyne.
Applications of Azide-PEG Linkers
The unique properties of azide-PEG linkers have led to their widespread adoption in various scientific and therapeutic fields.
Table 2: Key Applications of Azide-PEG Linkers
| Application Area | Description | Key Advantages |
| Drug Delivery | Used to construct Antibody-Drug Conjugates (ADCs) and other targeted drug carriers, linking cytotoxic agents to targeting moieties. | Enhanced drug solubility, prolonged circulation time, reduced immunogenicity, and controlled drug release. |
| Bioconjugation & Proteomics | Labeling and modification of proteins, peptides, and other biomolecules for study and tracking. | High specificity and efficiency of "click" reactions allow for precise, site-specific labeling with minimal disruption to biological function. |
| Diagnostics & Imaging | Conjugation of imaging agents (e.g., fluorophores, radiolabels) to biomolecules for applications like PET, SPECT, and fluorescence imaging. | The hydrophilic PEG spacer improves bioavailability and reduces non-specific background signals. |
| Tissue Engineering | Functionalization of hydrogels and scaffolds with bioactive molecules to support cell adhesion, proliferation, and differentiation. | Provides a versatile platform for creating biocompatible materials that can mimic biological cues. |
| PROTACs | Serve as the linker component in PROTACs, connecting a target protein-binding ligand to an E3 ubiquitin ligase ligand to induce targeted protein degradation. | The tunable length and hydrophilicity of the PEG chain are critical for optimizing the ternary complex formation and subsequent degradation. |
Experimental Protocols
The following are generalized protocols for performing CuAAC and SPAAC reactions with azide-PEG linkers. Note: These protocols should be optimized for specific molecules and applications.
General Workflow for Bioconjugation
Diagram 3: General Bioconjugation Workflow using Azide-PEG Linkers
Caption: A typical workflow for bioconjugation, involving biomolecule functionalization, PEGylation via click chemistry, and final purification/analysis.
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-modified protein with an azide-PEG linker.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Azide-PEG linker.
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water).
-
Reducing agent stock solution (e.g., 250 mM sodium ascorbate in water, freshly prepared).
-
Copper ligand stock solution (e.g., 50 mM TBTA in DMSO).
-
Degassed reaction buffer.
Procedure:
-
Preparation: In a microcentrifuge tube, combine the alkyne-modified protein with the degassed reaction buffer.
-
Reagent Premix: In a separate tube, prepare the catalyst premix. Add the CuSO₄ stock solution, followed by the TBTA ligand stock solution. The TBTA ligand helps to stabilize the Cu(I) oxidation state and improve reaction efficiency.
-
Initiation: Add the Azide-PEG linker to the protein solution. A 10-20 fold molar excess of the PEG linker is often used.
-
Add the catalyst premix to the protein/PEG solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. This reduces Cu(II) to the active Cu(I) catalyst.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation.
-
Purification: Remove the excess PEG linker and reaction components using a desalting column, dialysis, or size-exclusion chromatography (SEC) equilibrated with a suitable buffer (e.g., PBS).
-
Characterization: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to verify the conjugation.
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the copper-free conjugation of an azide-modified protein to a DBCO-functionalized PEG linker.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4).
-
DBCO-PEG linker.
-
Anhydrous DMSO or DMF for dissolving the linker.
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4.
Procedure:
-
Reagent Preparation: Allow the vial of DBCO-PEG linker to warm to room temperature before opening. Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO.
-
Reaction Setup: In a suitable reaction vessel, add the azide-modified protein solution.
-
Add the DBCO-PEG linker stock solution to the protein solution. A 5-20 fold molar excess of the DBCO-PEG linker is a common starting point. Ensure the final concentration of the organic solvent is low (e.g., <10%) to avoid protein denaturation.
-
Incubation: Gently mix the reaction components and incubate at room temperature for 1-4 hours or at 4°C for overnight incubation. Reaction times can be rapid, with some conjugations being sufficient after 2 hours at room temperature.
-
Quenching (Optional): If necessary, the reaction can be quenched by adding a reagent that will react with any unreacted DBCO groups.
-
Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or another appropriate chromatographic method to remove the excess DBCO-PEG linker.
-
Characterization: Analyze the final conjugate by SDS-PAGE to observe the shift in molecular weight and assess purity by SEC-HPLC.
Conclusion
Azide-PEG linkers are indispensable reagents in modern chemical biology, drug development, and materials science. Their combination of the biocompatible PEG spacer and the highly efficient, bioorthogonal azide group enables the precise construction of complex molecular architectures. The choice between CuAAC and SPAAC chemistries allows researchers to tailor their conjugation strategy based on the specific requirements of their system, particularly the tolerance for a copper catalyst. As research continues to advance, the applications for these versatile linkers will undoubtedly expand, further solidifying their role in the development of next-generation therapeutics and diagnostics.
References
Azido-PEG3-CH2CO2Me: A Core Technical Overview
For researchers, scientists, and professionals in drug development, understanding the fundamental properties of chemical compounds is paramount. This guide provides the core physicochemical data for Azido-PEG3-CH2CO2Me, a heterobifunctional linker commonly utilized in bioconjugation and drug delivery applications.
Physicochemical Data
The essential quantitative data for this compound is summarized below. This information is critical for experimental design, reaction stoichiometry, and analytical characterization.
| Property | Value |
| Molecular Formula | C₉H₁₇N₃O₅[1][2][3] |
| Molecular Weight | 247.25 g/mol [1] (often cited as 247.3 g/mol [4]) |
| CAS Number | 1253389-31-9 |
Structural and Chemical Information
This compound is a PEG derivative containing a terminal azide group and a methyl ester. The azide group allows for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC), enabling covalent conjugation to molecules bearing an alkyne group. The methyl ester can be hydrolyzed to a carboxylic acid for further functionalization, such as amide bond formation with primary amines.
References
- 1. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 2. Azido-PEG3-CH2CO2Me_1253389-31-9_新研博美 [xinyanbm.com]
- 3. Azide-PEG3-COOH, 1056024-94-2 - Biopharma PEG [biochempeg.com]
- 4. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
An In-depth Technical Guide to the Solubility of Azido-PEG3-CH2CO2Me in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Azido-PEG3-CH2CO2Me (methyl 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)acetate), a hydrophilic linker commonly used in the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this key building block in various organic solvents is critical for its effective handling, reaction optimization, and purification.
Physicochemical Properties
This compound is a bifunctional molecule featuring a terminal azide group for "click chemistry" applications and a methyl ester. The integrated triethylene glycol (PEG3) spacer significantly influences its physicochemical properties, most notably its solubility.
| Property | Value |
| Molecular Formula | C9H17N3O5[1] |
| Molecular Weight | 247.25 g/mol [1] |
| Appearance | Colorless to light yellow liquid |
| LogP (Predicted) | -0.71 (for the similar Azido-PEG3-acid)[2] |
The hydrophilic nature of the PEG spacer generally imparts good solubility in aqueous solutions and polar organic solvents.[2]
Qualitative Solubility Profile
While specific quantitative solubility data for this compound is not extensively published, the solubility of structurally similar PEGylated azide compounds provides a strong indication of its behavior in common organic solvents. The general principle of "like dissolves like" suggests that the polarity of the solvent will be a key determinant of solubility.
| Solvent | Polarity | Expected Solubility | Rationale / Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A common solvent for dissolving a wide range of polar and non-polar compounds. Similar compounds like Azido-PEG3-NHS ester and Azido-PEG3-(CH2)3OH show good solubility in DMSO. |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Another versatile polar aprotic solvent. Analogs such as Azido-PEG3-NHS ester and Azido-PEG3-(CH2)3OH are soluble in DMF. |
| Dichloromethane (DCM) | Polar Aprotic | Soluble | A less polar solvent, but the ether linkages and ester group should allow for good solubility. Close analogs are reported to be soluble in DCM. |
| Methanol (MeOH) | Polar Protic | Soluble | The PEG chain can form hydrogen bonds with protic solvents. |
| Ethanol (EtOH) | Polar Protic | Soluble | Similar to methanol, hydrogen bonding contributes to solubility. |
| Acetonitrile (ACN) | Polar Aprotic | Soluble | A polar aprotic solvent that is expected to solubilize the compound. Azido-PEG3-azide is reported to be soluble in acetonitrile.[3] |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | The ether functionality of THF is compatible with the PEG chain. Azido-PEG3-azide is soluble in THF. |
| Water | Polar Protic | Soluble | The hydrophilic PEG spacer is designed to enhance aqueous solubility. |
| Hexane / Heptane | Non-polar | Insoluble | The high polarity of the PEG chain and the azide and ester groups make it incompatible with non-polar aliphatic solvents. |
| Toluene | Non-polar | Sparingly Soluble | The aromatic ring of toluene may offer some interaction, but overall solubility is expected to be low due to the compound's polarity. |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of this compound solubility in organic solvents, adapted from standard laboratory procedures for small molecules.
Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound
-
Selected organic solvents (e.g., DMSO, DMF, DCM, Methanol, Ethanol, Acetonitrile, THF) of appropriate purity (e.g., HPLC grade)
-
Glass vials with screw caps and PTFE septa
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and 0.22 µm syringe filters (compatible with the organic solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD/CAD) or Nuclear Magnetic Resonance (NMR) spectrometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a pre-weighed glass vial. The presence of undissolved solute is crucial to ensure saturation.
-
Record the initial mass of the compound added.
-
Add a known volume of the selected organic solvent to the vial.
-
Tightly cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The solution should appear as a suspension with undissolved solid remaining.
-
-
Sample Clarification:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
To fully separate the undissolved solid, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any remaining microscopic solid particles.
-
Accurately weigh the filtered solution.
-
Dilute the filtered solution with a known volume of the same organic solvent to a concentration within the calibrated range of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC or NMR).
-
For HPLC analysis, a calibration curve should be prepared using standard solutions of this compound of known concentrations.
-
For quantitative NMR (qNMR), an internal standard of known concentration must be used.
-
Determine the concentration of this compound in the diluted samples by comparing the analytical response to the calibration curve or by calculation against the internal standard.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or g/L.
-
Visualizations
References
Stability of Azido-PEG3-CH2CO2Me: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical stability of Azido-PEG3-CH2CO2Me, a bifunctional linker commonly used in bioconjugation, proteomics, and drug development, including its application in Proteolysis Targeting Chimeras (PROTACs). Understanding the stability of this reagent under various experimental and storage conditions is critical for ensuring the reproducibility of scientific results and the quality of resulting conjugates.
Core Molecular Structure and Functional Group Analysis
This compound possesses three key chemical features that dictate its stability profile:
-
Alkyl Azide: The terminal azide group (N₃) is a high-energy functional group primarily utilized in bioorthogonal "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC). Alkyl azides are generally more stable than aryl azides.[1] They exhibit good stability under a wide range of conditions, particularly in the absence of strong acids and reducing agents.[2]
-
Polyethylene Glycol (PEG) Linker: The triethylene glycol (PEG3) spacer is a short, hydrophilic linker that enhances the aqueous solubility of the molecule and the resulting conjugates. The ether linkages within the PEG chain are generally stable, though they can be susceptible to oxidative degradation under certain conditions.
-
Methyl Ester: The methyl ester (-CO₂Me) is a common functional group that can be prone to hydrolysis, particularly under acidic or basic conditions, to yield the corresponding carboxylic acid and methanol.[3]
Stability Under Different Chemical Conditions
The overall stability of this compound is primarily influenced by pH, temperature, and the presence of specific reagents.
pH Stability
The primary concern regarding pH stability is the hydrolysis of the methyl ester. The azide group is relatively stable across a wide pH range, although strong acidic conditions should be avoided.
-
Acidic Conditions (pH < 6): In the presence of strong acids, the azide group can be protonated, which may lead to the formation of the highly toxic and explosive hydrazoic acid (HN₃).[1] While mild acidic conditions are generally tolerated, prolonged exposure should be monitored. The rate of ester hydrolysis is also accelerated under acidic conditions.
-
Neutral Conditions (pH 6-8): The molecule exhibits its greatest stability in this range, making these conditions ideal for most bioconjugation reactions involving the azide group. Ester hydrolysis still occurs but at a slower rate compared to acidic or basic conditions.
-
Basic Conditions (pH > 8): While the azide group is generally stable in the presence of bases, the hydrolysis of the methyl ester is significantly accelerated under basic conditions.[3] This can be an intended reaction if the corresponding carboxylic acid is the desired product.
Thermal Stability
Elevated temperatures can lead to the degradation of this compound, primarily through the decomposition of the azide group.
Organic azides can decompose, sometimes explosively, upon heating, releasing nitrogen gas (N₂). The thermal stability is influenced by the overall structure of the molecule, with a higher carbon-to-nitrogen ratio generally leading to increased stability. For short-chain azido-PEG compounds, it is crucial to avoid high temperatures during synthesis, purification, and storage. Studies on similar small organic azides have shown that thermal decomposition can begin at temperatures as low as 80-100°C, and is influenced by the presence of other functional groups.
Compatibility with Common Reagents
-
Reducing Agents: The azide group can be reduced to a primary amine by common reducing agents such as dithiothreitol (DTT), triphenylphosphine (PPh₃), and other phosphines (Staudinger ligation). This reactivity should be considered when planning experimental steps that involve reducing agents.
-
Oxidizing Agents: While the azide and ester groups are relatively stable to mild oxidation, strong oxidizing agents may lead to degradation of the PEG linker.
-
Copper (I) Catalysts: For CuAAC reactions, the presence of a copper (I) source is required. It is important to use ligands and reaction conditions that prevent undesired side reactions or degradation of the linker.
Quantitative Stability Data
Table 1: pH-Dependent Hydrolysis of the Methyl Ester (Illustrative)
| pH | Condition | Expected Rate of Hydrolysis | Comments |
| < 4 | Strong Acid | Fast | Both acid-catalyzed hydrolysis of the ester and potential protonation of the azide can occur. |
| 4 - 6 | Mildly Acidic | Moderate | Hydrolysis rate is slower than in strong acid but faster than at neutral pH. |
| 6 - 8 | Neutral | Slow | Optimal pH range for maintaining the integrity of the methyl ester. |
| 8 - 10 | Mildly Basic | Moderate to Fast | Base-catalyzed hydrolysis of the ester is significant. |
| > 10 | Strong Base | Very Fast | Rapid and complete hydrolysis of the methyl ester to the corresponding carboxylic acid is expected. |
Table 2: Thermal Stability Profile (Illustrative)
| Temperature Range | Expected Stability | Potential Degradation Pathway |
| -80°C to -20°C | High (Recommended for long-term storage) | Minimal degradation. |
| 4°C | Good (Suitable for short-term storage of solutions) | Slow hydrolysis of the ester in aqueous solutions. |
| Room Temperature (25°C) | Moderate (Potential for degradation over extended periods) | Gradual hydrolysis of the ester and slow decomposition of the azide over time. |
| > 40°C | Low (Significant degradation expected) | Accelerated hydrolysis of the ester and thermal decomposition of the azide group. |
Experimental Protocols for Stability Assessment
The stability of this compound can be assessed using forced degradation studies, where the compound is exposed to various stress conditions and the extent of degradation is monitored, typically by High-Performance Liquid Chromatography (HPLC).
Protocol for pH-Dependent Stability Study
Objective: To determine the rate of hydrolysis of the methyl ester of this compound at different pH values.
Materials:
-
This compound
-
Aqueous buffers: pH 4.0 (e.g., acetate buffer), pH 7.4 (e.g., phosphate-buffered saline), pH 9.0 (e.g., borate buffer)
-
Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO) for stock solution
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in ACN or DMSO.
-
Prepare study samples by diluting the stock solution in each of the pH buffers to a final concentration of approximately 1 mg/mL.
-
Incubate the samples at a constant temperature (e.g., 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Quench the reaction if necessary by neutralizing the pH or diluting in the initial mobile phase.
-
Analyze the samples by HPLC. Monitor the decrease in the peak area of the parent compound (this compound) and the increase in the peak area of the hydrolysis product (Azido-PEG3-CH2CO2H).
-
Calculate the percentage of remaining this compound at each time point to determine the degradation kinetics.
Protocol for Thermal Stability Study
Objective: To evaluate the thermal stability of this compound.
Materials:
-
This compound (as a solid or in a high-boiling point solvent)
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
-
Inert atmosphere (e.g., Nitrogen)
Procedure (TGA):
-
Place a small, accurately weighed sample of this compound into the TGA pan.
-
Heat the sample under a controlled nitrogen atmosphere at a constant heating rate (e.g., 10°C/min).
-
Record the mass loss as a function of temperature. The onset of mass loss indicates the beginning of thermal decomposition.
Procedure (DSC):
-
Place a small, accurately weighed sample into a DSC pan and seal it.
-
Heat the sample under a controlled nitrogen atmosphere at a constant heating rate (e.g., 10°C/min).
-
Record the heat flow. An exothermic peak will indicate the decomposition of the azide group.
Visualization of Degradation Pathways and Workflows
The following diagrams illustrate the primary degradation pathway of this compound and a typical experimental workflow for its stability assessment.
References
The Azide Group: A Linchpin in Click Chemistry for Advanced Scientific Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The advent of click chemistry has revolutionized the landscape of chemical biology, drug discovery, and materials science by providing a suite of reactions that are rapid, efficient, and biocompatible.[1][2] At the heart of many of these powerful transformations lies the azide functional group. Its unique combination of stability, selectivity, and reactivity has established it as an indispensable tool for scientists seeking to construct complex molecular architectures with precision and ease.[1] This technical guide provides a comprehensive overview of the azide group's central role in click chemistry, with a focus on its practical applications, experimental considerations, and the quantitative aspects that govern its utility.
The Azide Functional Group: Properties and Synthesis
The azide group (-N₃) is a linear, 1,3-dipolar functional group that is remarkably stable toward a wide range of chemical conditions, yet poised for highly specific "click" reactions.[1] This bioorthogonality is a key feature, as azides are largely unreactive with the vast majority of biological molecules, ensuring that chemical modifications occur only at the intended sites.[1]
Synthesis of Organic Azides
The preparation of organic azides is a critical first step for their use in click chemistry. A variety of reliable methods exist for the synthesis of both alkyl and aryl azides.
-
Synthesis of Alkyl Azides: A common and efficient method for preparing alkyl azides is through the nucleophilic substitution of alkyl halides with an azide salt, such as sodium azide (NaN₃).
-
Synthesis of Aryl Azides: Aryl azides are typically synthesized from aryl amines. The amine is first converted to a diazonium salt, which is then displaced by an azide source.
Safety Considerations for Handling Azides
Organic and inorganic azides can be energetic materials and may be sensitive to heat, shock, and friction, potentially leading to explosive decomposition. Therefore, proper safety precautions are paramount.
-
Stability Rules: The stability of organic azides is influenced by their carbon-to-nitrogen ratio. Generally, the number of nitrogen atoms should not exceed the number of carbon atoms. The "Rule of Six" suggests that having at least six carbon atoms per energetic functional group provides sufficient dilution to render the compound relatively safe.
-
Handling Precautions: Azides should not be handled with metal spatulas to avoid the formation of highly sensitive heavy metal azides. Halogenated solvents like dichloromethane and chloroform should be avoided as they can form explosive diazidomethane and triazidomethane, respectively.
-
Storage: Organic azides should be stored at low temperatures and protected from light.
The Core of Click Chemistry: Azide-Alkyne Cycloadditions
The most prominent application of the azide group in click chemistry is its participation in [3+2] cycloaddition reactions with alkynes to form stable triazole rings. Two main variants of this reaction are widely used: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regiospecific reaction that exclusively produces the 1,4-disubstituted triazole isomer. This reaction is often referred to as the "gold standard" of click chemistry due to its reliability and broad applicability. The copper(I) catalyst significantly accelerates the reaction rate, allowing it to proceed rapidly at room temperature and in aqueous solutions.
The reaction proceeds through a stepwise mechanism involving the formation of a copper acetylide intermediate, which then reacts with the azide.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the potential cytotoxicity of the copper catalyst in living systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne, which reacts with an azide without the need for a metal catalyst. The relief of ring strain provides the driving force for the reaction.
SPAAC is a metal-free click reaction that proceeds through a concerted [3+2] cycloaddition mechanism.
Quantitative Data on Azide Reactivity in Click Chemistry
The efficiency of click reactions can be influenced by the electronic and steric properties of the azide. Electron-withdrawing groups on the azide can increase the reaction rate, while bulky substituents may hinder the reaction.
| Azide Type | Alkyne Partner | Catalyst/Conditions | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| Benzyl azide | Phenylacetylene | CuSO₄, Sodium Ascorbate | ~1 | Fokin, V. V. et al. (2005) |
| Phenyl azide | Phenylacetylene | CuSO₄, Sodium Ascorbate | ~0.1 | Fokin, V. V. et al. (2005) |
| Benzyl azide | DIBO (dibenzocyclooctyne) | SPAAC (DMSO) | ~0.3 | Bertozzi, C. R. et al. (2007) |
| Phenyl azide | DIBO (dibenzocyclooctyne) | SPAAC (DMSO) | ~0.05 | Bertozzi, C. R. et al. (2007) |
| 4-Azidobenzyl amine | BCN (bicyclo[6.1.0]nonyne) | SPAAC (aq. buffer) | ~1.0 | van Delft, F. L. et al. (2010) |
Note: The rate constants are approximate values and can vary depending on the specific reaction conditions such as solvent, temperature, and ligand used.
Applications in Drug Discovery and Development
Click chemistry has become an invaluable tool in drug discovery, enabling rapid synthesis of compound libraries, lead optimization, and the development of antibody-drug conjugates (ADCs). The triazole ring formed in the click reaction is stable and can act as a bioisostere for an amide bond.
Role in Chemical Proteomics and Bioconjugation
The bioorthogonality of the azide group makes it ideal for labeling and identifying proteins and other biomolecules in complex biological systems. This has led to significant advancements in chemical proteomics, allowing for activity-based protein profiling (ABPP) and the identification of drug targets.
Experimental Protocols
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Azide-containing molecule
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Appropriate solvent (e.g., water, t-BuOH/H₂O, DMSO)
Procedure:
-
Dissolve the azide and alkyne in the chosen solvent. A typical molar ratio is 1:1 to 1:1.2 (azide:alkyne).
-
Prepare a stock solution of CuSO₄ and the ligand.
-
Prepare a fresh stock solution of sodium ascorbate.
-
To the solution of azide and alkyne, add the CuSO₄/ligand solution. The final concentration of copper is typically 1-5 mol%.
-
Initiate the reaction by adding the sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 mol%.
-
Stir the reaction at room temperature. Reaction times can vary from a few minutes to several hours.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, the product can be isolated by standard workup procedures, such as extraction or chromatography.
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is a general guideline for a metal-free click reaction.
Materials:
-
Azide-containing molecule
-
Strained cyclooctyne (e.g., DBCO, BCN)
-
Appropriate solvent (e.g., DMSO, PBS, cell culture media)
Procedure:
-
Dissolve the azide and the strained cyclooctyne in the chosen solvent. A typical molar ratio is 1:1 to 1:1.5 (azide:cyclooctyne).
-
Stir the reaction at room temperature or 37°C for biological applications.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, fluorescence).
-
Reaction times can range from minutes to hours, depending on the reactivity of the specific cyclooctyne and azide.
-
The product can be purified by standard methods if necessary. For many biological applications, the reaction is clean enough to be used without purification.
Conclusion
The azide group's remarkable utility in click chemistry has firmly cemented its place as a cornerstone of modern chemical and biological research. Its ability to participate in highly efficient and selective cycloaddition reactions has empowered scientists to construct complex molecules, probe biological systems with unprecedented precision, and accelerate the discovery of new therapeutics. As research continues to push the boundaries of molecular science, the versatile azide group will undoubtedly remain a central player in the development of innovative solutions for medicine and technology.
References
The Strategic Role of the Methyl Ester in Azido-PEG3-CH2CO2Me: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The heterobifunctional linker, Azido-PEG3-CH2CO2Me, is a cornerstone in modern bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex biomolecules. This guide provides an in-depth technical analysis of the molecule's core components, with a specific focus on the critical purpose of the methyl ester group. Understanding the strategic implementation of this functional group is paramount for the successful design and synthesis of targeted therapeutics.
The structure of this compound comprises three key functional domains:
-
An azide (N₃) group , which serves as a versatile handle for bioorthogonal "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] This allows for the highly specific and efficient conjugation to molecules bearing an alkyne moiety.
-
A triethylene glycol (PEG3) spacer , which enhances aqueous solubility, provides spatial separation between conjugated molecules, and can improve the pharmacokinetic properties of the final conjugate.[3]
-
A methyl ester (CH₂CO₂Me) group , which functions as a protected form of a carboxylic acid.
This guide will elucidate the rationale behind the use of the methyl ester as a protecting group, detail the experimental protocols for its removal, and provide a comparative analysis with other protecting groups within the context of a synthetic workflow.
The Purpose of the Methyl Ester: A Protecting Group Strategy
In the multi-step synthesis of complex molecules like PROTACs, it is often necessary to temporarily block a reactive functional group to prevent it from participating in unintended side reactions. This temporary modification is achieved using a "protecting group."[4] The methyl ester in this compound serves as a protecting group for the carboxylic acid.[5]
The primary purpose of protecting the carboxylic acid is to enable the selective reaction of the azide group. For instance, during a click chemistry reaction where the azide is being coupled to an alkyne-containing molecule, the presence of a free carboxylic acid could potentially interfere with the reaction conditions or the purification process. By masking the carboxylic acid as a methyl ester, the reactivity of the azide can be harnessed without complication. Once the azide has been successfully conjugated, the methyl ester can be removed to reveal the carboxylic acid, which is then available for subsequent coupling reactions, such as amide bond formation with an amine-containing molecule.
Experimental Protocols
Deprotection of the Methyl Ester (Hydrolysis)
The conversion of the methyl ester to the free carboxylic acid is achieved through hydrolysis, which can be catalyzed by either a base or an acid. Basic hydrolysis is generally preferred for its milder conditions and high yields.
Protocol for Basic Hydrolysis:
-
Dissolution: Dissolve the methyl ester-containing compound (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (typically a 1:1 to 3:1 ratio).
-
Addition of Base: Add lithium hydroxide (LiOH) (typically 1.5 to 3 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Acidify the reaction mixture to a pH of approximately 3-4 with a dilute acid (e.g., 1 M HCl).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the carboxylic acid product.
-
Subsequent Amide Bond Formation
Once the carboxylic acid has been deprotected, it can be coupled to an amine-containing molecule using standard peptide coupling reagents.
Protocol for Amide Coupling (using HATU):
-
Dissolution: Dissolve the carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Activation: Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 to 1.5 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 to 3 equivalents) to the solution. Stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Addition of Amine: Add the amine-containing molecule (1 to 1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final amide conjugate.
-
Data Presentation
The following tables summarize typical quantitative data for the deprotection and subsequent coupling reactions.
| Parameter | Value | Reference |
| Deprotection Reaction | ||
| Substrate | Azido-PEG3-CH₂CO₂Me analogue | |
| Reagents | LiOH, THF/H₂O | |
| Temperature | Room Temperature | |
| Time | 2-4 hours | |
| Yield | >95% |
Table 1. Typical quantitative data for the basic hydrolysis of a methyl ester in a PEGylated linker.
| Parameter | Value | Reference |
| Amide Coupling Reaction | ||
| Substrates | Azido-PEG3-CH₂COOH, Amine | |
| Reagents | HATU, DIPEA, DMF | |
| Temperature | Room Temperature | |
| Time | 2-12 hours | |
| Yield | 70-90% |
Table 2. Typical quantitative data for the subsequent amide bond formation.
Comparative Analysis of Carboxylic Acid Protecting Groups
The choice of a protecting group is a critical decision in a synthetic strategy, as it must be stable under certain reaction conditions and readily removable under others without affecting the rest of the molecule. This is known as an orthogonal protection strategy.
| Protecting Group | Deprotection Conditions | Stability | Advantages | Disadvantages |
| Methyl Ester | Acidic or basic hydrolysis | Stable to hydrogenolysis and mild acidic/basic conditions. | Readily available starting material; reliable deprotection. | Deprotection conditions can be harsh for sensitive substrates. |
| tert-Butyl Ester | Strong acid (e.g., TFA) | Stable to basic conditions and hydrogenolysis. | Easily removed under mild acidic conditions; orthogonal to base-labile groups. | Can be sterically hindered; formation of t-butyl cation upon cleavage can lead to side reactions. |
| Benzyl Ester | Hydrogenolysis (H₂, Pd/C) | Stable to acidic and basic conditions. | Orthogonal to many other protecting groups; deprotection is very clean. | Requires specialized equipment for hydrogenation; catalyst can sometimes be poisoned. |
Table 3. Comparison of common carboxylic acid protecting groups.
The methyl ester is often chosen for its balance of stability and reactivity. It is sufficiently stable to withstand a range of synthetic transformations, including click chemistry, yet can be removed efficiently under standard hydrolysis conditions. While tert-butyl esters offer milder deprotection conditions, they can be more sterically demanding to install and their cleavage can generate reactive carbocations. Benzyl esters provide excellent orthogonality but require hydrogenation for removal, which may not be compatible with other functional groups in the molecule (such as alkynes).
Conclusion
The methyl ester in this compound plays a crucial, strategic role as a protecting group for the carboxylic acid. This protection allows for the selective manipulation of the azide terminus of the linker, a key step in the modular synthesis of complex bioconjugates like PROTACs. The subsequent deprotection via hydrolysis provides a free carboxylic acid that is ready for efficient coupling to another molecule of interest. The choice of the methyl ester over other protecting groups is often dictated by the overall synthetic route, offering a reliable and well-established method for controlling reactivity in multi-step synthetic sequences. A thorough understanding of the principles and protocols outlined in this guide is essential for researchers and drug development professionals aiming to leverage this versatile linker in their work.
References
- 1. Azido-PEG3-acid | PEG analogue | CAS# 1056024-94-2 |PROTAC linker | InvivoChem [invivochem.com]
- 2. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. explorationpub.com [explorationpub.com]
- 4. Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dash.harvard.edu [dash.harvard.edu]
Technical Guide: Azido-PEG3-CH2CO2Me as a Heterobifunctional Linker in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG3-CH2CO2Me, with the CAS number 1253389-31-9, is a heterobifunctional crosslinker that is increasingly utilized in the fields of bioconjugation, proteomics, and drug development.[1] Its structure, featuring a terminal azide group, a hydrophilic three-unit polyethylene glycol (PEG) spacer, and a methyl ester, provides a versatile platform for the covalent linkage of biomolecules. This guide offers an in-depth overview of its chemical properties, applications, and detailed experimental protocols for its use.
Chemical Properties and Structure
The key chemical features of this compound are summarized in the table below. The azide moiety allows for highly specific and efficient "click chemistry" reactions, while the methyl ester can be hydrolyzed to a carboxylic acid for subsequent conjugation to amine-containing molecules. The PEG spacer enhances solubility in aqueous media, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugates.
| Property | Value |
| CAS Number | 1253389-31-9 |
| Molecular Formula | C9H17N3O5 |
| Molecular Weight | 247.25 g/mol |
| IUPAC Name | methyl 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)acetate |
| Appearance | Colorless to light yellow liquid |
| Solubility | Good in water and most organic solvents |
Core Applications in Research and Drug Development
The primary application of this compound lies in its role as a linker in the synthesis of complex biomolecular conjugates.
Proteolysis-Targeting Chimeras (PROTACs)
This compound is a valuable tool in the development of PROTACs.[1] PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker is a critical component of a PROTAC, and the PEG chain of this compound provides the necessary spacing and flexibility for the formation of a productive ternary complex between the target protein, the E3 ligase, and the PROTAC.
Antibody-Drug Conjugates (ADCs)
While the methyl ester form requires hydrolysis to a carboxylic acid for direct conjugation to antibodies, the underlying Azido-PEG3-acid structure is a key component in the construction of ADCs. In this context, the azide group can be used to attach a cytotoxic payload via click chemistry, while the carboxyl group (after hydrolysis of the methyl ester) can be activated to react with lysine residues on the antibody surface. The PEG spacer in these conjugates helps to improve solubility and stability.
Bioconjugation and Click Chemistry
The azide group of this compound is a key functional handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, making it ideal for the modification of sensitive biomolecules.
Experimental Protocols
The following are detailed methodologies for the use of this compound in bioconjugation applications.
Protocol 1: Hydrolysis of Methyl Ester to Carboxylic Acid
To enable conjugation to primary amines, the methyl ester of this compound must first be hydrolyzed to the corresponding carboxylic acid (Azido-PEG3-COOH).
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve this compound in a mixture of THF (or MeOH) and water.
-
Add a solution of LiOH or NaOH (1.2 equivalents) in water.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, acidify the mixture to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield Azido-PEG3-COOH.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the general procedure for conjugating the azide group of this compound (or its hydrolyzed form) to an alkyne-containing molecule.
Materials:
-
This compound or Azido-PEG3-COOH
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
Procedure:
-
Prepare a stock solution of the alkyne-functionalized molecule in DMSO.
-
Prepare a stock solution of this compound or Azido-PEG3-COOH in DMSO or water.
-
In a reaction tube, add the alkyne-functionalized molecule in PBS.
-
Add the Azido-PEG3 linker to the reaction tube. A molar excess of the linker may be required depending on the conjugation efficiency.
-
Prepare a fresh solution of the copper catalyst. Mix CuSO4 and THPTA (or TBTA) in a 1:2 molar ratio in water.
-
Add the copper catalyst solution to the reaction mixture.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by HPLC or mass spectrometry.
-
Purify the conjugate using an appropriate method, such as size-exclusion chromatography or dialysis, to remove excess reagents.
Visualizing Workflows and Pathways
PROTAC Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using an azido-PEG linker.
Caption: PROTAC synthesis workflow using this compound.
PROTAC Mechanism of Action
This diagram illustrates the signaling pathway of a PROTAC, leading to targeted protein degradation.
Caption: Mechanism of action for a PROTAC.
References
Introduction: The Central Role of the Linker in Targeted Protein Degradation
An In-depth Technical Guide to the Core Principles of PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three distinct components: a ligand that binds the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[2][3] While the two ligands provide specificity, the linker is far from a passive spacer. It is a critical determinant of the PROTAC's overall efficacy, selectivity, and drug-like properties, playing a pivotal role in the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase) that precedes ubiquitination and degradation.[4][5]
The design of the linker—its length, chemical composition, rigidity, and attachment points—profoundly influences the geometry of this ternary complex. An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, leading to enhanced complex stability (a phenomenon known as positive cooperativity), which is directly correlated with efficient protein degradation. Conversely, a suboptimal linker can lead to steric hindrance, unproductive binding modes, or a preference for binary complexes (the "hook effect"), all of which diminish degradation efficiency. This guide provides a technical overview of the core principles of PROTAC linker design, supported by quantitative data, detailed experimental protocols, and logical diagrams to inform the rational development of next-generation protein degraders.
Core Principles of Linker Design
The optimization of a PROTAC linker is a multifaceted process that involves balancing several key structural and physicochemical parameters. Historically, this has been a largely empirical process requiring the synthesis of extensive compound libraries to probe the structure-activity relationship (SAR).
Linker Composition and Physicochemical Properties
The chemical makeup of the linker is a primary driver of the PROTAC's overall physicochemical properties, which are critical for its development as a therapeutic agent. Due to their bivalent nature, PROTACs are typically large molecules (MW > 700 Da) that fall outside of traditional drug-like chemical space, such as Lipinski's "rule of five". The linker, therefore, presents a key opportunity to modulate these properties.
-
Alkyl Chains: These are simple, flexible hydrocarbon chains frequently used as a starting point in linker design due to their synthetic tractability. While they offer significant conformational freedom, long alkyl chains can increase lipophilicity, potentially leading to poor solubility and non-specific binding.
-
Polyethylene Glycol (PEG) Chains: PEG linkers are the most common motifs found in published PROTACs, present in over 50% of reported structures. The repeating ethylene glycol units impart hydrophilicity, which can significantly improve the solubility and cell permeability of the PROTAC molecule. The flexibility of PEG linkers can also be advantageous for spanning the distance between the POI and E3 ligase and can adopt folded conformations that shield polar surface area, aiding membrane traversal.
-
Rigid Moieties: To reduce the entropic penalty associated with the binding of highly flexible linkers, rigid structural elements are often incorporated. These include cyclic structures like piperazine and piperidine, or triazole rings formed via "click chemistry". Such rigid linkers can pre-organize the PROTAC into a more bioactive conformation, potentially improving potency and metabolic stability.
The table below summarizes key physicochemical properties for common linker types and established upper limits for orally bioavailable PROTACs.
| Property | Alkyl Chain (Typical) | PEG Chain (Typical) | Oral PROTAC Upper Limit |
| Molecular Weight (MW) | Increases with length | Increases with length | ~950 Da |
| Calculated LogP (cLogP) | High (Lipophilic) | Lower (Hydrophilic) | ~7 |
| Topological Polar Surface Area (TPSA) | Low | High | ~200 Ų |
| Number of Rotatable Bonds (RB) | High | High | ~14 |
| Hydrogen Bond Acceptors (HBA) | 0 | High (Ether oxygens) | ~15 |
| Hydrogen Bond Donors (HBD) | 0 | 0 (unless modified) | ~2 (unsatisfied) |
Linker Length
The length of the linker is a critical parameter that must be optimized for each specific POI-E3 ligase pair.
-
Too Short: A linker that is too short may be unable to span the distance between the two proteins, leading to steric clashes and preventing the formation of a ternary complex.
-
Too Long: An excessively long linker may not effectively bring the two proteins into proximity for efficient ubiquitin transfer. It can also increase flexibility to a degree that introduces a significant entropic penalty upon binding, destabilizing the ternary complex.
Systematic studies have shown that even minor changes in linker length can have a dramatic impact on degradation potency (DC50).
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | VHL | Alkyl/Ether | < 12 | No Degradation | N/A | |
| 21 | 3 | 96 | ||||
| 29 | 292 | 76 | ||||
| ERα | CRBN | PEG | 12 | Weak | ~60 | |
| 16 | Potent | >90 | ||||
| BRD4 | CRBN | PEG | 4 | 3.9 | >95 | |
| 6 | 1.8 | >95 |
Attachment Points (Exit Vectors)
The positions where the linker connects to the POI and E3 ligase ligands—the "exit vectors"—are crucial. The linker must be attached at a site that does not disrupt the key binding interactions of the ligands with their respective proteins. Ideally, the exit vector should be at a solvent-exposed region of the ligand, allowing the linker to project out of the binding pocket and towards the other protein without causing steric hindrance.
Visualizing PROTAC Principles and Workflows
Graphviz diagrams are provided below to illustrate the core signaling pathway of PROTAC action and a typical experimental workflow for linker optimization.
Key Experimental Protocols
The characterization of PROTACs relies on a suite of biophysical and cell-based assays to quantify binding events and protein degradation.
Protocol 1: In-Vitro Protein Degradation Assay via Western Blot
This protocol is a standard method to quantify the reduction in target protein levels within cells following PROTAC treatment.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, MDA-MB-231) in 6-well plates at a density that will achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC compound in cell culture medium. A typical concentration range is 1 nM to 10 µM.
-
Treat cells with the varying concentrations of the PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate the cells for a predetermined time course (e.g., 4, 8, 16, or 24 hours) at 37°C.
2. Cell Lysis and Protein Quantification:
-
After incubation, aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration of each lysate using a BCA protein assay kit.
3. SDS-PAGE and Immunoblotting:
-
Normalize all samples to the same protein concentration with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
4. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 2: Ternary Complex Characterization via Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique used to measure the kinetics (on- and off-rates) and affinity of binary and ternary complex formation in real-time.
1. Materials and Instrument Setup:
-
Purified proteins: E3 ligase complex (e.g., VHL/ElonginB/ElonginC - VCB) and POI.
-
PROTAC compound.
-
SPR instrument with an appropriate sensor chip (e.g., CM5 chip for amine coupling or NTA chip for His-tagged proteins).
-
Running buffer (e.g., HBS-EP+).
2. Immobilization of E3 Ligase:
-
Immobilize the E3 ligase complex onto the sensor chip surface according to the manufacturer's protocol (e.g., standard amine coupling). Aim for a low to moderate immobilization density to minimize mass transport effects. A reference flow cell should be prepared in parallel (e.g., activated and blocked without protein).
3. Binary Binding Analysis (PROTAC to E3 Ligase):
-
Prepare a serial dilution of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized E3 ligase surface, flowing from lowest to highest concentration.
-
Record the sensorgrams, which measure the change in refractive index upon binding.
-
Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for the binary interaction.
4. Ternary Complex Analysis:
-
Prepare a new series of analytes. Each analyte solution will contain a fixed, near-saturating concentration of the POI mixed with a serial dilution of the PROTAC.
-
Inject these pre-incubated POI-PROTAC mixtures over the immobilized E3 ligase surface.
-
Record the sensorgrams, which now reflect the formation of the ternary complex.
-
Fit the data to determine the apparent kinetic parameters (ka, kd) and affinity (KD) for the ternary complex.
5. Cooperativity (α) Calculation:
-
The cooperativity factor (α) quantifies the effect of the POI on the PROTAC-E3 ligase interaction. It is calculated as: α = (Binary KD of PROTAC-E3) / (Ternary KD of PROTAC-E3 in presence of POI)
-
An α > 1 indicates positive cooperativity (ternary complex is more stable), α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.
Protocol 3: Ternary Complex Thermodynamics via Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (KD, binding enthalpy ΔH, and stoichiometry N).
1. Materials and Instrument Setup:
-
ITC instrument (e.g., MicroCal PEAQ-ITC).
-
Purified proteins (E3 ligase and POI) and PROTAC, all extensively dialyzed into the same matched buffer to minimize heats of dilution.
-
Degas all solutions immediately before use.
2. Determining Binary Binding Affinities:
-
Titration 1 (PROTAC into E3 Ligase): Fill the ITC sample cell with the E3 ligase solution (e.g., 10-20 µM) and the injection syringe with the PROTAC solution (typically 10-15x the cell concentration). Perform a series of injections and record the thermogram.
-
Titration 2 (PROTAC into POI): Repeat the process, with the POI in the cell and the PROTAC in the syringe.
3. Determining Ternary Binding Affinity:
-
Titration 3 (PROTAC into pre-formed POI-E3 Complex): This is one common method to assess ternary formation. Fill the ITC cell with a solution containing both the E3 ligase and the POI. Fill the syringe with the PROTAC. The resulting thermogram represents the heat change upon formation of the ternary complex from the individual components.
-
Alternatively, saturate the PROTAC with one protein partner and titrate this binary complex into the second protein partner in the cell.
4. Data Analysis:
-
Integrate the raw power data for each injection to obtain the heat change.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the KD, ΔH, and N for each binary and ternary interaction.
-
The cooperativity factor (α) can be calculated from the KD values obtained in the binary and ternary experiments, similar to the SPR method.
Conclusion and Future Outlook
The linker is a central and highly influential component in the design of effective PROTACs. Its composition, length, and geometry are critical parameters that must be carefully optimized to facilitate the formation of a stable and productive ternary complex, while simultaneously conferring drug-like physicochemical properties upon the molecule. The traditional "trial and error" approach to linker design is gradually being supplanted by more rational, structure-guided strategies. Advances in structural biology (e.g., cryo-EM) and computational modeling are providing unprecedented insight into the structure and dynamics of ternary complexes, which will further enable the de novo design of optimal linkers. As the field of targeted protein degradation continues to mature, a deeper understanding of the multifaceted role of the linker will be paramount to unlocking the full therapeutic potential of PROTAC technology.
References
Unraveling Protein Interactions: An In-depth Technical Guide to Bifunctional Crosslinkers
For researchers, scientists, and drug development professionals, understanding the intricate dance of proteins within a cell is paramount. Bifunctional crosslinkers have emerged as powerful tools to capture and analyze these interactions, providing a snapshot of protein complexes in their native environment. This guide delves into the core principles of bifunctional crosslinkers, their diverse chemistries, and their application in protein studies, offering a comprehensive resource for both novice and experienced investigators.
Bifunctional crosslinkers are reagents equipped with two reactive groups capable of forming covalent bonds with specific functional groups on amino acid residues.[1] By linking proteins in close proximity, these reagents effectively freeze transient and stable interactions, enabling their isolation and subsequent analysis through techniques like crosslinking mass spectrometry (XL-MS).[1] This approach provides valuable distance constraints that help elucidate protein-protein interaction interfaces, map the topology of protein complexes, and study conformational changes.[1]
The Crosslinker's Toolkit: Types and Chemistries
The versatility of bifunctional crosslinkers lies in their diverse chemical properties, allowing for tailored experimental designs. They are broadly categorized based on the reactivity of their functional groups and the nature of their spacer arm.
1. Classification by Reactive Groups:
-
Homobifunctional Crosslinkers: These reagents possess two identical reactive groups, making them suitable for linking similar functional groups, such as amine-to-amine or sulfhydryl-to-sulfhydryl connections.[2][3] They are often employed in a single-step reaction to polymerize monomers or to capture a general snapshot of protein interactions.
-
Heterobifunctional Crosslinkers: Featuring two different reactive groups, these crosslinkers are ideal for linking dissimilar molecules in a controlled, stepwise manner, which minimizes undesirable side reactions like polymerization. This allows for more precise conjugation of two different biomolecules.
-
Photoreactive Crosslinkers: This subset of heterobifunctional crosslinkers contains a photo-activatable group that becomes reactive upon exposure to UV light. This unique feature provides temporal control over the crosslinking reaction, enabling the capture of fleeting interactions at specific moments.
2. Common Reactive Chemistries:
The specificity of a crosslinker is dictated by its reactive groups, which target specific amino acid side chains.
-
Amine-Reactive: N-hydroxysuccinimide (NHS) esters are the most prevalent amine-reactive groups, targeting the ε-amino group of lysine residues and the N-terminus of polypeptides.
-
Sulfhydryl-Reactive: Maleimides, haloacetyls, and pyridyl disulfides specifically react with the sulfhydryl group of cysteine residues.
-
Carboxyl-Reactive: Carbodiimides are used to link carboxyl groups to primary amines.
Quantitative Comparison of Common Bifunctional Crosslinkers
The choice of crosslinker is critical for experimental success and depends on factors like the target functional groups, desired spacer arm length, and solubility requirements. The following tables provide a summary of quantitative data for commonly used crosslinkers.
| Crosslinker | Type | Reactive Groups | Spacer Arm Length (Å) | Water Solubility | Cleavability |
| DSS (Disuccinimidyl suberate) | Homobifunctional | NHS ester (amine) | 11.4 | Low | Non-cleavable |
| BS3 (Bis[sulfosuccinimidyl] suberate) | Homobifunctional | Sulfo-NHS ester (amine) | 11.4 | High | Non-cleavable |
| DSP (Dithiobis(succinimidyl propionate)) | Homobifunctional | NHS ester (amine) | 12.0 | Low | Cleavable (disulfide bond) |
| DTSSP (3,3'-Dithiobis(sulfosuccinimidyl propionate)) | Homobifunctional | Sulfo-NHS ester (amine) | 12.0 | High | Cleavable (disulfide bond) |
| Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Heterobifunctional | Sulfo-NHS ester (amine), Maleimide (thiol) | 8.3 | High | Non-cleavable |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Heterobifunctional (zero-length) | Carbodiimide (carboxyl/amine) | 0 | High | Non-cleavable |
Data sourced from multiple references.
Visualizing the Workflow: From Crosslinking to Data Analysis
The application of bifunctional crosslinkers in protein studies typically follows a well-defined workflow, particularly in the context of crosslinking mass spectrometry (XL-MS).
The stepwise nature of heterobifunctional crosslinking reactions allows for precise control over the conjugation process, minimizing unwanted byproducts.
The length of the spacer arm is a critical parameter that can influence the outcome of a crosslinking experiment and the properties of the resulting conjugate, such as in the development of Antibody-Drug Conjugates (ADCs).
Detailed Experimental Protocols
To ensure reproducible and reliable results, adherence to well-defined protocols is essential. The following sections provide detailed methodologies for common crosslinking experiments.
In Vitro Protein Crosslinking with DSS
This protocol outlines the crosslinking of a purified protein or protein complex using the homobifunctional crosslinker Disuccinimidyl suberate (DSS).
Materials:
-
Purified protein sample in a non-amine-containing buffer (e.g., PBS, HEPES)
-
Disuccinimidyl suberate (DSS)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
Procedure:
-
Prepare DSS Stock Solution: Immediately before use, dissolve DSS in DMSO to a final concentration of 25 mM.
-
Crosslinking Reaction: Add the DSS stock solution to the protein sample to achieve a final crosslinker concentration of 1-2 mM. The optimal molar excess of crosslinker over protein should be determined empirically.
-
Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Quench Reaction: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction.
-
Incubate: Incubate for an additional 15 minutes at room temperature to ensure all unreacted DSS is quenched.
-
The crosslinked sample is now ready for downstream analysis, such as SDS-PAGE or protein digestion for mass spectrometry.
In Vivo Protein Crosslinking with DSS
This protocol provides a general procedure for crosslinking proteins within living cells.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS)
-
DSS
-
Anhydrous DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Lysis buffer
Procedure:
-
Cell Preparation: Wash the cells twice with ice-cold PBS to remove any amine-containing media. Resuspend the cells in PBS.
-
Prepare DSS Solution: Prepare a fresh solution of DSS in DMSO.
-
Crosslinking: Add the DSS solution to the cell suspension to a final concentration of 1-5 mM.
-
Incubate for 30 minutes at room temperature.
-
Quench Reaction: Add quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.
-
Cell Lysis: Pellet the cells by centrifugation and lyse them using an appropriate lysis buffer to extract the crosslinked protein complexes.
In-Solution Protein Digestion for XL-MS
This protocol is for the enzymatic digestion of crosslinked protein samples in preparation for mass spectrometry analysis.
Materials:
-
Crosslinked protein sample
-
Denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)
-
Reducing agent (e.g., 10 mM Dithiothreitol - DTT)
-
Alkylating agent (e.g., 20 mM Iodoacetamide - IAA)
-
Trypsin (mass spectrometry grade)
-
50 mM Ammonium Bicarbonate, pH 8
-
Formic Acid
Procedure:
-
Denaturation and Reduction: Add denaturation buffer to the crosslinked protein sample. Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour.
-
Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes.
-
Dilution and Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Acidification: Stop the digestion by adding formic acid to a final concentration of 1%.
-
The resulting peptide mixture is now ready for enrichment of crosslinked peptides and subsequent LC-MS/MS analysis.
References
The Initial Characterization of Novel PEGylated Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a widely employed strategy in drug development to enhance the therapeutic properties of proteins, peptides, and small molecules. This modification can lead to a longer systemic circulation time, reduced immunogenicity, and improved solubility and stability. However, the inherent heterogeneity of PEGylation reactions necessitates a thorough and systematic characterization of the resulting PEGylated compounds. This guide provides an in-depth overview of the core analytical techniques and experimental protocols essential for the initial characterization of novel PEGylated entities.
Physicochemical Characterization
The initial assessment of a novel PEGylated compound focuses on its fundamental physicochemical properties. These characteristics are critical indicators of the success and consistency of the PEGylation process.
Data Summary: Physicochemical Properties
The following tables summarize typical quantitative data obtained during the initial characterization of PEGylated proteins.
| Parameter | Analytical Technique | Unmodified Protein | PEGylated Protein | Reference |
| Molecular Weight (kDa) | SEC-MALS | 16 | 56 (1 PEG chain), 100 (protein-PEG-protein complex) | [1] |
| SEC-MALS | 27 (scFv) | 34.4 (mono-PEG), 45.1 (di-PEG) | [2] | |
| Degree of PEGylation | SEC-MALS | N/A | 1-8 PEG chains | [1] |
| NMR Spectroscopy | N/A | Varies (e.g., 1 to 13 PEG chains) | [3][4] | |
| Hydrodynamic Radius (Rh, nm) | DLS | ~2.0 (IFN-α-2b) | 5.7 (10 kDa PEG), 7.4 (20 kDa PEG), 9.1 (30 kDa PEG), 9.6 (45 kDa PEG) | |
| DLS | 7.8 (HSA) | 50.7 (20 kDa PEG) | ||
| DLS | 5.4 (12 kDa linear PEG) | 10.4 (60 kDa linear PEG) |
In Vitro and In Vivo Characterization
Following physicochemical assessment, it is crucial to evaluate the biological activity and pharmacokinetic profile of the PEGylated compound.
Data Summary: In Vitro and In Vivo Properties
| Parameter | Analytical Technique | Unmodified Compound | PEGylated Compound | Reference |
| In Vitro Cell Viability (IC50) | MTT Assay | Varies | Generally higher IC50 due to steric hindrance | |
| Pharmacokinetic (PK) Parameters | ||||
| Elimination Half-life (t½) | In vivo animal studies | Varies | Significantly increased | |
| Area Under the Curve (AUC) | In vivo animal studies | Varies | Significantly increased | |
| Blood Circulation Time | In vivo animal studies | Shorter | Longer |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
Objective: To determine the absolute molar mass, degree of PEGylation, and aggregation state of the PEGylated compound.
Methodology:
-
System Preparation: Equilibrate the SEC-MALS system, consisting of an HPLC with a size-exclusion column, a MALS detector, and a refractive index (RI) detector, with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4).
-
Sample Preparation: Prepare the PEGylated protein sample at a known concentration (e.g., 1-2 mg/mL) in the mobile phase. Filter the sample through a low-protein-binding 0.1 or 0.22 µm filter.
-
Data Acquisition: Inject a defined volume of the prepared sample (e.g., 100 µL) into the SEC system. Collect data from the UV, MALS, and RI detectors simultaneously.
-
Data Analysis: Use specialized software (e.g., ASTRA) to analyze the collected data. The software utilizes the signals from the three detectors to calculate the molar mass of the protein and PEG components of the conjugate at each elution volume, thereby determining the degree of PEGylation and identifying any aggregates or fragments.
Dynamic Light Scattering (DLS)
Objective: To measure the hydrodynamic radius (Rh) and assess the size distribution and polydispersity of the PEGylated compound.
Methodology:
-
Sample Preparation: Prepare the sample by diluting it in a suitable buffer (e.g., PBS) to an appropriate concentration (e.g., 0.1-1.0 mg/mL). Filter the sample through a 0.22 µm filter to remove dust and large aggregates.
-
Instrument Setup: Set the experimental parameters on the DLS instrument, including the laser wavelength, scattering angle (typically 90° or 173°), and temperature.
-
Measurement: Place the sample in a clean cuvette and insert it into the instrument. Allow the sample to equilibrate to the set temperature. Perform multiple measurements to ensure reproducibility.
-
Data Analysis: The instrument's software analyzes the fluctuations in scattered light intensity to calculate the translational diffusion coefficient, which is then used to determine the hydrodynamic radius via the Stokes-Einstein equation. The polydispersity index (PDI) provides an indication of the width of the size distribution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the degree of PEGylation and confirm the covalent attachment of PEG to the protein.
Methodology:
-
Sample Preparation: Lyophilize the purified PEGylated protein and dissolve it in a deuterated solvent (e.g., D₂O). Add a known concentration of an internal standard (e.g., trimethylsilyl propionate, TMSP) for quantification.
-
Data Acquisition: Acquire a one-dimensional proton (¹H) NMR spectrum of the sample using a high-field NMR spectrometer.
-
Data Analysis: Integrate the characteristic signals of the PEG methylene protons (around 3.6 ppm) and specific, well-resolved aromatic or methyl proton signals from the protein. The ratio of the integrated areas, corrected for the number of protons, allows for the calculation of the average number of PEG chains per protein molecule (degree of PEGylation).
Mass Spectrometry (MS) for Peptide Mapping
Objective: To identify the specific amino acid residues where PEG chains are attached.
Methodology:
-
Proteolytic Digestion: Denature, reduce, and alkylate the PEGylated protein. Digest the protein into smaller peptides using a specific protease, such as trypsin.
-
LC-MS/MS Analysis: Separate the resulting peptide mixture using reverse-phase liquid chromatography (LC) coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF). The mass spectrometer is operated in data-dependent acquisition mode to acquire both MS and MS/MS spectra.
-
Data Analysis: Use specialized software to search the acquired MS/MS spectra against the known protein sequence. PEGylated peptides will exhibit a characteristic mass shift corresponding to the PEG moiety. The fragmentation pattern in the MS/MS spectrum will pinpoint the exact amino acid of PEG attachment.
In Vitro Cell Viability Assay (MTT Assay)
Objective: To assess the biological activity and cytotoxic potential of the PEGylated compound compared to its unmodified counterpart.
Methodology:
-
Cell Seeding: Seed a relevant cell line in a 96-well plate at a predetermined density and allow the cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of both the PEGylated and non-PEGylated compounds. Treat the cells with these dilutions and include untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Measurement: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50).
Mandatory Visualizations
Experimental Workflow for Characterization
Caption: A typical experimental workflow for the initial characterization of novel PEGylated compounds.
JAK-STAT Signaling Pathway Activated by PEGylated Interferon-α
Caption: The JAK-STAT signaling pathway activated by PEGylated interferon-α, leading to the transcription of antiviral genes.
References
- 1. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 2. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 3. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Azido-PEG3-CH2CO2Me in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K. B. Sharpless in 2001.[1] This reaction is celebrated for its high efficiency, selectivity, and biocompatibility, enabling the rapid and reliable formation of a stable 1,2,3-triazole linkage between an azide and a terminal alkyne.[2][] Azido-PEG3-CH2CO2Me is a versatile bifunctional molecule featuring a terminal azide for participation in CuAAC reactions and a methyl ester for further functionalization. The short polyethylene glycol (PEG) linker enhances aqueous solubility, a valuable property in biological applications. These characteristics make this compound an ideal reagent for applications in drug discovery, bioconjugation, and materials science.
Reaction Principle and Mechanism
The CuAAC reaction is a highly efficient 1,3-dipolar cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species.[2][] The reaction proceeds with a significant rate acceleration compared to the uncatalyzed thermal cycloaddition and exhibits exceptional regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.
The catalytic cycle is generally understood to involve the following key steps:
-
Formation of a Copper(I)-Acetylide: The catalytically active Cu(I) species reacts with the terminal alkyne to form a copper(I)-acetylide intermediate.
-
Coordination of the Azide: The azide reactant, in this case, this compound, coordinates to the copper center.
-
Cycloaddition: An intramolecular cycloaddition occurs, leading to the formation of a six-membered copper-containing intermediate.
-
Rearrangement and Protonolysis: This intermediate rearranges to form the stable triazole ring, and subsequent protonolysis releases the triazole product and regenerates the active Cu(I) catalyst.
Experimental Workflow
The general workflow for a CuAAC reaction using this compound involves the preparation of reactants, assembly of the reaction mixture, monitoring of the reaction progress, and finally, purification of the desired triazole product.
Caption: Experimental workflow for the CuAAC reaction.
Quantitative Data Summary
The following tables provide representative data for CuAAC reactions involving PEGylated azides. These values can serve as a starting point for reaction optimization.
Table 1: Typical Reaction Parameters
| Parameter | Value | Reference |
| Azide (this compound) Concentration | 1.0 - 1.2 equivalents | General Practice |
| Alkyne Concentration | 1.0 equivalent | General Practice |
| Copper(II) Sulfate (CuSO₄) | 0.01 - 0.1 equivalents (1-10 mol%) | General Practice |
| Sodium Ascorbate | 0.1 - 0.5 equivalents (10-50 mol%) | General Practice |
| Ligand (e.g., THPTA, TBTA) | 0.05 - 0.2 equivalents (5-20 mol%) | |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), water/t-BuOH | General Practice |
| Temperature | Room Temperature (20-25 °C) | General Practice |
| Reaction Time | 1 - 24 hours |
Table 2: Example Reaction Yields with PEG-Azides
| Alkyne Substrate | Azide Equivalents | Reaction Time (h) | Recovery/Yield (%) | Reference |
| Internal Alkyne Oligonucleotide | 2 | 3 | 98 | |
| Internal Alkyne Oligonucleotide | 5 | 4 | 86 | |
| Phenylacetylene | 1.1 | 5 | >95 (conversion) | |
| Propargyl Alcohol | 1.2 | 1 | Not specified |
Experimental Protocols
Protocol 1: General Procedure for CuAAC Reaction in Organic Solvent
This protocol describes a general method for the reaction of this compound with a generic terminal alkyne in an organic solvent.
Materials:
-
This compound
-
Terminal Alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Deionized Water
-
Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reactant Preparation: In a clean, dry flask, dissolve the terminal alkyne (1.0 eq) and this compound (1.1 eq) in the chosen organic solvent (e.g., DCM or THF) to a final concentration of approximately 0.1 M.
-
Catalyst Preparation: In a separate vial, prepare a stock solution of the copper catalyst. For example, dissolve CuSO₄·5H₂O (0.05 eq) and TBTA (0.05 eq) in a minimal amount of a 1:1 mixture of water and t-butanol.
-
Reducing Agent Preparation: Prepare a fresh stock solution of sodium ascorbate (0.2 eq) in deionized water.
-
Reaction Initiation: To the stirred solution of the azide and alkyne, add the copper/ligand solution followed by the freshly prepared sodium ascorbate solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The disappearance of the limiting reactant (typically the alkyne) indicates reaction completion.
-
Workup:
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of EDTA to chelate the copper catalyst.
-
Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure triazole product.
-
Characterization: Confirm the structure and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Protocol 2: Procedure for CuAAC in Aqueous Media (Bioconjugation)
This protocol is adapted for reactions in aqueous buffers, which is common for bioconjugation applications.
Materials:
-
This compound
-
Alkyne-modified biomolecule (e.g., protein, peptide, or oligonucleotide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS) or other suitable aqueous buffer
Procedure:
-
Reactant Preparation:
-
Dissolve the alkyne-modified biomolecule in the chosen aqueous buffer to the desired concentration (e.g., 1-10 mg/mL).
-
Prepare a stock solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and then dilute with the reaction buffer. A 2-5 fold molar excess of the azide is typically used.
-
-
Catalyst and Reducing Agent Preparation:
-
Prepare a 20 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 100 mM stock solution of THPTA in deionized water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.
-
-
Reaction Initiation:
-
To the solution of the alkyne-modified biomolecule, add the this compound solution.
-
In a separate tube, premix the CuSO₄ stock solution and the THPTA stock solution (a 1:5 molar ratio of Cu:ligand is common).
-
Add the copper/ligand complex to the biomolecule/azide mixture. The final copper concentration is typically in the range of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS for small molecules, SDS-PAGE for proteins).
-
Purification: Once the reaction is complete, remove the excess reagents, copper, and byproducts using a suitable method such as dialysis, size-exclusion chromatography (SEC), or spin filtration.
Troubleshooting
Table 3: Common Issues and Solutions in CuAAC Reactions
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst (Cu(II) instead of Cu(I)) | Ensure a fresh solution of sodium ascorbate is used. Deoxygenate solvents. |
| Poor solubility of reactants | Use a co-solvent system (e.g., water/t-BuOH, DMSO/water). | |
| Presence of side products (e.g., alkyne homocoupling) | Presence of oxygen | Deoxygenate the reaction mixture by purging with an inert gas (e.g., argon or nitrogen). Use a slight excess of sodium ascorbate. |
| Utilize a ligand like THPTA or TBTA to accelerate the CuAAC reaction over the side reaction. | ||
| Difficulty in purifying the product | Copper contamination | Wash the organic layer with an aqueous solution of a chelating agent like EDTA during workup. |
| Co-elution with starting materials | Optimize the column chromatography conditions (solvent system, gradient). |
Safety Precautions
-
Organic azides are potentially explosive and should be handled with care. Avoid heating and mechanical shock.
-
Copper salts can be toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Perform all reactions in a well-ventilated fume hood.
References
Application Notes: Step-by-Step Guide for Protein Conjugation with Azido-PEG3-CH2CO2Me for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] A PROTAC typically consists of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, as its length, flexibility, and chemical properties significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[3][4]
Azido-PEG3-CH2CO2Me is a versatile, heterobifunctional PEG-based linker ideal for PROTAC synthesis.[1] It features a terminal azide group for bioorthogonal "click" chemistry and a methyl ester group. This methyl ester can be hydrolyzed to a carboxylic acid, providing a handle for covalent attachment to amine-containing molecules, such as a protein or an E3 ligase ligand, via stable amide bonds. The PEG3 spacer enhances solubility and provides spatial separation between the conjugated molecules.
This document provides a detailed, step-by-step guide for the conjugation of a protein (or other amine-containing molecule) with this compound. The process involves an initial hydrolysis of the methyl ester, followed by a two-step conjugation to the protein using carbodiimide chemistry, and finally, a click chemistry reaction to attach a second molecule of interest.
Principle of the Method
The conjugation strategy involves three main stages:
-
Saponification (Hydrolysis): The methyl ester of this compound is hydrolyzed under mild basic conditions to yield its corresponding carboxylic acid, Azido-PEG3-CH2COOH. This step is crucial for unmasking the reactive group for protein conjugation. Mild conditions are employed to ensure the integrity of the azide functional group.
-
Amine Coupling via EDC/NHS Chemistry: The newly formed carboxylic acid on the PEG linker is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with NHS to form a more stable, amine-reactive NHS ester. This activated linker is then reacted with primary amines (e.g., on lysine residues or the N-terminus of a protein) to form a stable amide bond.
-
Bioorthogonal "Click" Chemistry: The azide group on the now protein-conjugated linker serves as a handle for a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This allows for the attachment of an alkyne-modified molecule, such as a target protein ligand or a fluorescent dye, to the protein-linker conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. explorationpub.com [explorationpub.com]
Application of Azido-PEG3-CH2CO2Me in PROTAC Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system.[] These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component that influences the PROTAC's efficacy, physicochemical properties, and pharmacokinetic profile.[2] Among the various linker types, those based on polyethylene glycol (PEG) are frequently employed to enhance solubility and cell permeability.[3][4]
This document provides a detailed overview of the application of Azido-PEG3-CH2CO2Me, a versatile bifunctional linker, in the synthesis of PROTACs. This linker features an azide group, enabling covalent conjugation through "click chemistry," and a methyl ester that can be readily hydrolyzed to a carboxylic acid for amide bond formation.[5] These functionalities allow for a modular and efficient approach to PROTAC assembly.
Core Principles and Advantages
This compound offers several advantages in PROTAC design and synthesis:
-
Bifunctionality : The presence of two distinct reactive handles (azide and methyl ester) allows for sequential and controlled conjugation of the POI and E3 ligase ligands.
-
Enhanced Solubility : The PEG component improves the aqueous solubility of the final PROTAC molecule, a common challenge in PROTAC development.
-
Optimal Length and Flexibility : The 3-unit PEG chain provides a flexible spacer of appropriate length to facilitate the formation of a productive ternary complex between the POI and the E3 ligase.
-
"Click Chemistry" Compatibility : The azide group is ideal for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bio-orthogonal reaction. This reaction is known for its high yields and tolerance of a wide range of functional groups.
Synthetic Strategies and Experimental Protocols
The synthesis of a PROTAC using this compound typically involves a two-step process:
-
Hydrolysis of the Methyl Ester and Amide Bond Formation : The methyl ester is hydrolyzed to a carboxylic acid, which is then coupled to an amine-functionalized POI or E3 ligase ligand.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : The azide group is reacted with an alkyne-functionalized partner (either the E3 ligase ligand or POI ligand) to form a stable triazole linkage.
The following are detailed protocols for these key synthetic steps.
Protocol 1: Hydrolysis of this compound
This protocol describes the conversion of the methyl ester to a carboxylic acid, creating Azido-PEG3-CH2CO2H.
Materials and Reagents:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in a mixture of THF and water (e.g., 3:1 v/v).
-
Add a solution of LiOH (1.5 equivalents) in water.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Azido-PEG3-CH2CO2H.
Quantitative Data (Representative):
| Parameter | Value |
| Starting Material | This compound |
| Product | Azido-PEG3-CH2CO2H |
| Yield | >95% |
| Purity (LC-MS) | >98% |
Protocol 2: Amide Coupling
This protocol details the coupling of the hydrolyzed linker (Azido-PEG3-CH2CO2H) to an amine-containing ligand (e.g., an E3 ligase ligand).
Materials and Reagents:
-
Azido-PEG3-CH2CO2H (1.0 eq)
-
Amine-functionalized ligand (e.g., pomalidomide-amine) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
Procedure:
-
Dissolve Azido-PEG3-CH2CO2H in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add the amine-functionalized ligand to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the azide-functionalized intermediate.
Quantitative Data (Representative):
| Parameter | Value |
| Starting Materials | Azido-PEG3-CH2CO2H, Amine-ligand |
| Product | Azide-PEG-Ligand Intermediate |
| Yield | 60-80% |
| Purity (HPLC) | >95% |
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the final "click" reaction to assemble the PROTAC.
Materials and Reagents:
-
Azide-PEG-Ligand Intermediate (from Protocol 2) (1.0 eq)
-
Alkyne-functionalized ligand (e.g., POI-alkyne) (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
Solvent mixture (e.g., t-BuOH/H₂O or DMF)
Procedure:
-
Dissolve the Azide-PEG-Ligand Intermediate and the alkyne-functionalized ligand in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final PROTAC by preparative HPLC to obtain the desired product.
Quantitative Data (Representative):
| Parameter | Value |
| Starting Materials | Azide-PEG-Ligand, Alkyne-Ligand |
| Product | Final PROTAC |
| Yield | 50-90% |
| Purity (HPLC) | >98% |
Visualizing the Workflow and Mechanism
To further clarify the synthetic strategy and the mechanism of action of the resulting PROTAC, the following diagrams are provided.
Caption: PROTAC Synthesis Workflow using this compound.
Caption: Mechanism of Action of a PROTAC molecule.
Conclusion
This compound is a valuable and versatile linker for the modular synthesis of PROTACs. Its bifunctional nature, combined with the benefits of a PEG spacer, provides a robust platform for developing novel protein degraders. The detailed protocols and workflow presented here offer a comprehensive guide for researchers in the field of targeted protein degradation. The systematic application of such well-defined linkers is crucial for the rational design and optimization of next-generation PROTAC therapeutics.
References
Application Notes and Protocols for Cell Surface Labeling Using Azido-PEG3-CH2CO2Me
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioorthogonal chemistry has revolutionized the study of biological systems, enabling the specific labeling and visualization of biomolecules in their native environment. A cornerstone of this field is the two-step cell surface labeling strategy, which involves the introduction of a bioorthogonal functional group onto the cell surface, followed by its specific reaction with a complementary probe. This document provides detailed application notes and protocols for the use of Azido-PEG3-CH2CO2Me, a versatile bifunctional linker, in conjunction with metabolic glycan engineering for robust cell surface labeling.
The primary strategy involves metabolically incorporating azido sugars into the glycan structures on the cell surface.[1][2][3][4] These azide groups serve as chemical handles for subsequent covalent attachment of probes via "click chemistry".[5] this compound is an ideal reagent for synthesizing custom probes, featuring an azide group for click chemistry, a hydrophilic PEG spacer to enhance solubility and reduce steric hindrance, and a methyl ester that can be hydrolyzed to a carboxylic acid for conjugation to a molecule of interest.
Application Notes
Metabolic Glycan Engineering with Azido Sugars
The introduction of azide functionalities onto the cell surface is most commonly achieved through metabolic glycan engineering. Cells are cultured in the presence of a peracetylated azido sugar, such as N-azidoacetylmannosamine (Ac4ManNAz). This modified sugar is taken up by the cells and processed by the sialic acid biosynthetic pathway, resulting in the presentation of azide-containing sialic acids on cell surface glycoproteins and glycolipids. This process is highly efficient and generally has minimal impact on cell viability. The density of azide groups on the cell surface can be modulated by varying the concentration of the azido sugar and the incubation time.
Probe Synthesis using this compound
This compound is not directly used for cell labeling but serves as a linker to create custom azide-functionalized probes. The methyl ester group can be hydrolyzed under basic conditions to yield a terminal carboxylic acid. This carboxylic acid can then be activated, for example with EDC and NHS, to form an amine-reactive NHS ester. This activated linker can then be conjugated to any molecule containing a primary amine, such as a fluorescent dye, a biotin derivative, or a drug molecule. The resulting molecule is an azide-containing probe ready for click chemistry.
Click Chemistry for Cell Surface Labeling
Once the cell surface is decorated with azide groups, a probe containing a complementary alkyne or strained cyclooctyne can be covalently attached using click chemistry. This reaction is highly specific, efficient, and can be performed under biocompatible conditions.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to ligate a terminal alkyne to an azide, forming a stable triazole linkage. While highly efficient, the potential cytotoxicity of copper is a consideration, and the use of copper-chelating ligands is recommended to minimize cell damage.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide. SPAAC is generally preferred for live-cell imaging due to the absence of a toxic metal catalyst.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for cell surface labeling experiments. These values may require optimization depending on the cell type and specific experimental goals.
Table 1: Metabolic Labeling with Azido Sugars
| Parameter | Typical Range | Notes |
| Azido Sugar (e.g., Ac4ManNAz) Concentration | 25 - 100 µM | Higher concentrations may lead to toxicity in some cell lines. |
| Incubation Time | 1 - 3 days | Longer incubation times generally lead to higher azide density on the cell surface. |
| Cell Viability | >95% | Should be assessed for each cell line and azido sugar concentration. |
Table 2: CuAAC Reaction Conditions for Cell Surface Labeling
| Reagent | Typical Concentration | Notes |
| Alkyne-Probe | 10 - 100 µM | The optimal concentration depends on the probe and the density of surface azides. |
| CuSO₄ | 50 - 100 µM | A fresh solution should always be used. |
| Copper Ligand (e.g., THPTA) | 250 - 500 µM | Used to stabilize the Cu(I) oxidation state and reduce cytotoxicity. |
| Reducing Agent (e.g., Sodium Ascorbate) | 1 - 5 mM | Added immediately before the reaction to reduce Cu(II) to Cu(I). |
| Incubation Time | 5 - 30 minutes | Reactions are typically fast at room temperature or 37°C. |
| Temperature | 4°C, Room Temperature, or 37°C | Lower temperatures can help to reduce background and maintain cell viability. |
Table 3: SPAAC Reaction Conditions for Cell Surface Labeling
| Reagent | Typical Concentration | Notes |
| Strained Alkyne Probe (e.g., DBCO-Fluorophore) | 1 - 20 µM | Lower concentrations are often sufficient due to the high reaction rate. |
| Incubation Time | 30 - 120 minutes | Reaction times can vary depending on the specific strained alkyne and the temperature. |
| Temperature | 4°C, Room Temperature, or 37°C | The reaction proceeds well across a range of temperatures. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cell Surface Glycans with Ac4ManNAz
-
Cell Seeding: Seed cells in a suitable culture vessel (e.g., 6-well plate, petri dish with coverslips) and allow them to adhere overnight.
-
Preparation of Ac4ManNAz Stock Solution: Prepare a 10 mM stock solution of Ac4ManNAz in sterile DMSO.
-
Metabolic Labeling: The following day, add the Ac4ManNAz stock solution to the cell culture medium to achieve the desired final concentration (e.g., 50 µM).
-
Incubation: Culture the cells for 1-3 days at 37°C in a humidified incubator with 5% CO₂.
-
Washing: After incubation, gently wash the cells three times with ice-cold PBS to remove any unreacted Ac4ManNAz. The cells are now ready for click chemistry labeling.
Protocol 2: Synthesis of an Azide-Functionalized Fluorescent Probe
This protocol describes the synthesis of an azide-functionalized fluorescent probe using this compound and an amine-reactive fluorescent dye.
Part A: Hydrolysis of this compound
-
Dissolution: Dissolve this compound in a mixture of methanol and water (e.g., 1:1 v/v).
-
Hydrolysis: Add a slight molar excess of a base, such as lithium hydroxide (LiOH), and stir the reaction at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
Neutralization and Extraction: Neutralize the reaction mixture with a mild acid (e.g., 1 M HCl) and extract the resulting Azido-PEG3-COOH with a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the carboxylic acid product.
Part B: Activation and Conjugation to a Fluorescent Dye
-
Dissolution: Dissolve the dried Azido-PEG3-COOH in anhydrous DMF or DMSO.
-
Activation: Add 1.2 equivalents of N-hydroxysuccinimide (NHS) and 1.2 equivalents of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Stir the reaction at room temperature for 4-6 hours to form the NHS ester.
-
Conjugation: In a separate tube, dissolve the amine-containing fluorescent dye in anhydrous DMF or DMSO. Add the activated Azido-PEG3-NHS ester solution to the dye solution.
-
Reaction: Stir the reaction overnight at room temperature in the dark.
-
Purification: Purify the resulting azide-functionalized fluorescent probe by HPLC or column chromatography.
Protocol 3: Cell Surface Labeling via CuAAC
-
Prepare Labeling Cocktail: Prepare a fresh labeling cocktail containing the alkyne-probe, CuSO₄, a copper ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate) in a biocompatible buffer (e.g., PBS).
-
Labeling: Add the labeling cocktail to the azide-labeled cells and incubate for 5-30 minutes at room temperature.
-
Washing: Gently wash the cells three times with PBS to remove excess reagents.
-
Analysis: The cells are now labeled and can be visualized by fluorescence microscopy or analyzed by flow cytometry.
Protocol 4: Cell Surface Labeling via SPAAC
-
Prepare Labeling Solution: Prepare a solution of the strained alkyne probe (e.g., DBCO-fluorophore) in a biocompatible buffer (e.g., PBS).
-
Labeling: Add the labeling solution to the azide-labeled cells and incubate for 30-120 minutes at 37°C.
-
Washing: Gently wash the cells three times with PBS to remove the unreacted probe.
-
Analysis: The cells are now labeled and ready for analysis by fluorescence microscopy or flow cytometry.
Visualizations
Caption: Overall workflow for two-step cell surface labeling.
Caption: Synthesis of an azide-probe using this compound.
Caption: Comparison of CuAAC and SPAAC for cell surface labeling.
References
Bioconjugation of Peptides with Azido-PEG3-CH2CO2Me: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Azido-PEG Mediated Peptide Bioconjugation
The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely employed strategy to enhance the therapeutic properties of peptides.[1][2] PEGylation can significantly improve a peptide's solubility, increase its stability against proteolytic degradation, reduce immunogenicity, and extend its circulation half-life by minimizing renal clearance.[1][2] Azido-functionalized PEG linkers are versatile reagents for peptide modification. The terminal azide group enables highly specific and efficient conjugation to molecules containing an alkyne group through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[1] This bioorthogonal reaction is highly selective, proceeds under mild conditions, and is compatible with a wide range of functional groups present in peptides, making it an invaluable tool for creating well-defined peptide conjugates.
The reagent Azido-PEG3-CH2CO2Me (Methyl 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)acetate) provides a short, hydrophilic PEG spacer with a terminal azide for subsequent conjugation. This application note provides detailed protocols for the bioconjugation of peptides using this reagent, focusing on the widely used CuAAC reaction.
Experimental Workflows and Signaling Pathways
The overall workflow for peptide bioconjugation using an azide-PEG linker followed by a click reaction involves two main stages: functionalization of the peptide with the azide-PEG linker and the subsequent conjugation of this modified peptide to a molecule of interest.
The core of this process is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, which forms a stable triazole linkage.
Detailed Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Azide-Functionalized Peptide
This protocol describes the conjugation of an azide-functionalized peptide with an alkyne-containing molecule of interest (e.g., a fluorescent dye, biotin, or a small molecule drug).
Materials:
-
Azide-functionalized peptide
-
Alkyne-containing molecule
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Solvent for dissolving hydrophobic molecules (e.g., DMSO or DMF)
-
Purification system (e.g., HPLC, desalting columns)
Procedure:
-
Preparation of Reactants:
-
Dissolve the azide-functionalized peptide in the reaction buffer to a final concentration of approximately 28.6 µM.
-
Dissolve the alkyne-containing molecule in a suitable solvent (e.g., DMSO). The amount of the alkyne-containing molecule added should be in a ~2-fold molar excess with respect to the azide groups on the peptide.
-
-
Preparation of the Copper Catalyst Complex:
-
In a separate microcentrifuge tube, prepare the Cu(I)-THPTA complex by mixing the CuSO₄ and THPTA stock solutions. For a typical reaction, you might use 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA.
-
Let this mixture stand for a few minutes to allow for complex formation.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-functionalized peptide solution and the alkyne-containing molecule solution.
-
Add the pre-mixed Cu(I)-THPTA complex to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. For example, add 25 µL of 100 mM sodium ascorbate.
-
-
Incubation:
-
Gently mix the reaction components. To prevent re-oxidation of the Cu(I) catalyst, it is advisable to minimize the headspace in the tube or perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction to proceed at room temperature for 1 to 2 hours. Reaction times may vary depending on the specific reactants and concentrations.
-
-
Purification of the Conjugate:
-
Following the incubation period, the peptide conjugate can be purified from excess reagents and byproducts.
-
Common purification methods include High-Performance Liquid Chromatography (HPLC), size-exclusion chromatography, or the use of desalting columns.
-
-
Characterization:
-
The final conjugate should be validated using methods such as mass spectrometry (LC/MS or MALDI-TOF) to confirm the addition of the PEG linker and the molecule of interest.
-
Data Presentation
The efficiency of the bioconjugation reaction can be influenced by several factors, including the peptide sequence, the nature of the alkyne-containing molecule, and the reaction conditions. The following table provides representative data for typical CuAAC reactions.
| Parameter | Value | Reference |
| Reactants | ||
| Azide-Peptide Concentration | 28.6 µM - 57.8 µM | |
| Alkyne-Molecule Molar Excess | 2-fold | |
| Catalyst System | ||
| CuSO₄ Concentration | 50 - 250 µM | |
| Ligand (THPTA) to Copper Ratio | 5:1 | |
| Reducing Agent (Sodium Ascorbate) | 5 mM | |
| Reaction Conditions | ||
| Temperature | Room Temperature | |
| Reaction Time | 1 - 2 hours | |
| pH | 7.0 - 8.5 | |
| Outcome | ||
| Typical Conjugation Efficiency | >90% |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Yield | Inactive catalyst (Cu(I) oxidized to Cu(II)) | Prepare sodium ascorbate solution fresh. Degas reaction buffer. |
| Low reactivity of alkyne or azide | Increase reaction time or temperature (up to 37°C). Increase concentration of reactants. | |
| Precipitation of reagents | Ensure adequate solubility of all components in the reaction buffer. Add co-solvents like DMSO or DMF if necessary. | |
| Peptide Degradation | Reactive oxygen species generated by the catalyst | Use a protective ligand like THPTA or TBTA. |
| pH instability | Ensure the reaction buffer has sufficient buffering capacity. | |
| Non-specific Labeling | Reaction of NHS ester (if used for initial functionalization) with non-target residues | Optimize pH for amine-specific labeling (pH 8.0-8.5). |
Logical Relationships in Experimental Design
The successful bioconjugation of peptides requires a logical progression of steps, from initial design to final characterization.
By following these protocols and considering the provided data and troubleshooting advice, researchers can effectively utilize this compound for the precise and efficient bioconjugation of peptides for a wide range of applications in research and drug development.
References
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis with Azido-PEG3-CH2CO2Me
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics designed for the targeted delivery of potent cytotoxic agents to cancer cells. This approach enhances the therapeutic window of the cytotoxic payload by maximizing its concentration at the tumor site while minimizing systemic exposure. The linker, which connects the monoclonal antibody (mAb) to the drug, is a critical component influencing the ADC's stability, pharmacokinetics, efficacy, and safety profile.
This document provides detailed application notes and protocols for the synthesis of ADCs using Azido-PEG3-CH2CO2Me, a heterobifunctional linker. This linker features a methyl ester for covalent attachment to the antibody and a terminal azide group for subsequent, bioorthogonal conjugation of a cytotoxic payload via "click chemistry". The discrete, three-unit polyethylene glycol (PEG) spacer is incorporated to enhance the hydrophilicity of the ADC, which can improve solubility, reduce aggregation, and lead to a more favorable pharmacokinetic profile.[1][2] The use of a monodisperse PEG linker ensures the generation of more homogeneous ADCs, which is advantageous for manufacturing reproducibility and clinical safety.[2]
Principle of the Method
The synthesis of an ADC using this compound is a two-stage process.
-
Antibody Modification: The methyl ester of the linker is first hydrolyzed to a carboxylic acid. This carboxylic acid is then activated using carbodiimide chemistry (EDC/NHS) to react with primary amines (e.g., the ε-amine of lysine residues) on the antibody surface, forming a stable amide bond.
-
Payload Conjugation: The azide-modified antibody is then reacted with an alkyne-functionalized cytotoxic payload (e.g., DBCO-MMAE) via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This "click chemistry" step is highly efficient and bioorthogonal, proceeding rapidly under mild, aqueous conditions without the need for a copper catalyst.[3][4]
Data Presentation: Impact of PEG Linkers on ADC Properties
The inclusion and length of a PEG linker can significantly impact the performance of an ADC. The following tables summarize representative quantitative data from studies on ADCs with varying PEG linker lengths.
Table 1: Effect of PEG Linker Length on ADC Pharmacokinetics (PK) in Rats
| Linker | Drug-to-Antibody Ratio (DAR) | Clearance Rate (mL/day/kg) | Relative Exposure (AUC) |
|---|---|---|---|
| No PEG | 8 | High | 1.0 |
| PEG2 | 8 | Moderate-High | 1.5 |
| PEG3/4 | 8 | Moderate | 2.5 |
| PEG8 | 8 | Low | 4.0 |
| PEG12 | 8 | Low | 4.2 |
| PEG24 | 8 | Low | 4.2 |
Data are synthesized from multiple sources to show general trends. Shorter PEG linkers like PEG3/4 provide a balance of improved PK over no PEG, while longer chains like PEG8 and above offer the most significant enhancement.
Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity
| Linker | Target Cell Line | IC50 (ng/mL) | Fold Change vs. No PEG |
|---|---|---|---|
| No PEG | HER2+ (NCI-N87) | 10 | 1.0 |
| PEG4 | HER2+ (NCI-N87) | 65 | 6.5 |
| PEG10 | HER2+ (NCI-N87) | 225 | 22.5 |
| No PEG | CD30+ (Karpas 299) | 5 | 1.0 |
| PEG3/4 | CD30+ (Karpas 299) | ~5-7 | ~1.0-1.4 |
| PEG8 | CD30+ (Karpas 299) | ~6 | ~1.2 |
This table illustrates that the impact of PEG on cytotoxicity can be cell-line and ADC-dependent. In some cases, particularly with smaller targeting moieties, longer PEG chains can lead to a reduction in potency, whereas for full antibodies, the effect can be minimal.
Experimental Protocols and Workflows
The overall workflow for the synthesis and characterization of an ADC using this compound is depicted below.
References
Application Notes and Protocols for Click Chemistry Reactions of Azido-PEG3-CH2CO2Me
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the use of Azido-PEG3-CH2CO2Me in various click chemistry reactions. This versatile PEGylated building block is particularly valuable in bioconjugation and drug development for the synthesis of complex molecular architectures, including Proteolysis Targeting Chimeras (PROTACs), due to its defined spacer length and reactive azide moiety.[1][2]
Introduction to Click Chemistry with this compound
Click chemistry encompasses a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for the conjugation of biomolecules and the assembly of complex structures.[3][4][5] this compound, with its terminal azide group, is a prime substrate for several types of click reactions. The methyl ester provides a handle for further modifications or can be hydrolyzed to the corresponding carboxylic acid post-conjugation. The PEG3 spacer enhances aqueous solubility and provides spatial separation between conjugated moieties.
This document outlines the conditions and protocols for three major types of azide-alkyne cycloaddition reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and widely used reaction that selectively produces 1,4-disubstituted triazoles.
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): A complementary method that yields 1,5-disubstituted triazoles and can also be used with internal alkynes.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click reaction ideal for biological applications where copper toxicity is a concern.
Quantitative Data Summary
The choice of click chemistry reaction depends on the specific requirements of the application, such as the desired regioisomer, the tolerance of the substrates to copper, and the desired reaction kinetics. The following tables summarize typical reaction conditions and expected outcomes for the reaction of this compound with various alkyne partners.
Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Parameters
| Parameter | Condition | Reactant/Reagent | Concentration/Loading | Typical Reaction Time | Typical Yield | Notes |
| Alkyne | Terminal Alkyne | Propargyl-functionalized molecule | 1.0 - 1.2 equivalents | 1 - 4 hours | >90% | A slight excess of the alkyne can drive the reaction to completion. |
| Catalyst | Copper(I) source | CuSO₄/Sodium Ascorbate | 1-5 mol% CuSO₄, 5-10 mol% Sodium Ascorbate | - | - | Sodium ascorbate is used to reduce Cu(II) to the active Cu(I) species in situ. |
| Ligand | Copper-stabilizing ligand | THPTA or TBTA | 5-10 mol% | - | - | Ligands accelerate the reaction and prevent copper-mediated side reactions, especially in bioconjugation. |
| Solvent | Protic or Aprotic | tBuOH/H₂O (1:1), DMF, DMSO | 0.1 - 0.5 M | - | - | Aqueous solvent systems are common for biological applications. |
| Temperature | Ambient | - | Room Temperature | - | - | The reaction is typically performed at room temperature. |
Table 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Reaction Parameters
| Parameter | Condition | Reactant/Reagent | Concentration/Loading | Typical Reaction Time | Typical Yield | Notes |
| Alkyne | Terminal or Internal Alkyne | Phenylacetylene (model) | 1.0 - 1.2 equivalents | 1 - 24 hours | 80-95% | RuAAC is effective for both terminal and internal alkynes, yielding 1,5- and 1,4,5-substituted triazoles, respectively. |
| Catalyst | Ruthenium complex | [CpRuCl(COD)] or [CpRuCl(PPh₃)₂] | 1-5 mol% | - | - | [Cp*RuCl(COD)] is generally more reactive and can be used at room temperature. |
| Solvent | Anhydrous, non-protic | Toluene, Dioxane, THF, CH₂Cl₂ | 0.1 - 0.5 M | - | - | Protic solvents can be detrimental to the reaction. |
| Temperature | Ambient to elevated | - | Room Temperature to 80 °C | - | - | Heating can accelerate the reaction, but room temperature is often sufficient with an active catalyst. |
| Atmosphere | Inert | - | Nitrogen or Argon | - | - | The reaction should be performed under an inert atmosphere to prevent catalyst deactivation. |
Table 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction Parameters
| Parameter | Condition | Reactant/Reagent | Concentration/Loading | Typical Reaction Time | Typical Yield | Notes |
| Alkyne | Strained Cyclooctyne | DBCO or BCN-functionalized molecule | 1.0 - 1.5 equivalents | 0.5 - 4 hours | >90% | The reaction rate is highly dependent on the specific cyclooctyne used. |
| Solvent | Aqueous or Organic | PBS, DMSO, DMF | Varies | - | - | The choice of solvent depends on the solubility of the reactants. |
| Temperature | Ambient | - | Room Temperature or 37 °C | - | - | The reaction proceeds readily at physiological temperatures. |
| pH | Physiological range | - | 6.5 - 8.0 | - | - | SPAAC is generally tolerant of a wide pH range. |
| Additives | None | - | - | - | - | No catalyst is required for this reaction. |
Experimental Protocols
The following are general protocols for performing click chemistry reactions with this compound. Optimization may be necessary for specific substrates and applications.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a typical CuAAC reaction in an aqueous/organic solvent mixture.
Materials:
-
This compound
-
Terminal alkyne-functionalized molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
tert-Butanol (tBuOH)
-
Deionized water
-
Reaction vessel (e.g., Eppendorf tube or round-bottom flask)
Procedure:
-
In the reaction vessel, dissolve the terminal alkyne (1.0 eq) and this compound (1.1 eq) in a 1:1 mixture of tBuOH and deionized water to a final concentration of 0.1 M.
-
In a separate tube, prepare a stock solution of the copper catalyst by mixing CuSO₄·5H₂O (1-5 mol%) and THPTA (5-10 mol%) in deionized water.
-
Add the copper catalyst solution to the reaction mixture.
-
To initiate the reaction, add a freshly prepared aqueous solution of sodium ascorbate (5-10 mol%).
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or NMR).
-
Upon completion, the product can be purified by standard chromatographic methods or, for bioconjugates, by size-exclusion chromatography or dialysis.
Protocol 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
This protocol outlines a general procedure for a RuAAC reaction to form a 1,5-disubstituted triazole.
Materials:
-
This compound
-
Alkyne (terminal or internal)
-
[Cp*RuCl(COD)] (pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) chloride)
-
Anhydrous, non-protic solvent (e.g., toluene, dioxane)
-
Schlenk flask or similar reaction vessel for inert atmosphere techniques
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the alkyne (1.0 eq) and this compound (1.1 eq).
-
Add anhydrous solvent to achieve a concentration of approximately 0.1 M.
-
Degas the solution by bubbling with the inert gas for 15-20 minutes.
-
Under a positive pressure of the inert gas, add the ruthenium catalyst [Cp*RuCl(COD)] (1-5 mol%).
-
Stir the reaction at room temperature or heat to 40-80 °C. The optimal temperature will depend on the reactivity of the alkyne.
-
Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 1-24 hours.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of this compound to a strained cyclooctyne.
Materials:
-
This compound
-
Strained cyclooctyne-functionalized molecule (e.g., with a DBCO or BCN group)
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4) or a suitable organic solvent (e.g., DMSO, DMF)
-
Reaction vessel
Procedure:
-
Dissolve the strained cyclooctyne (1.0 eq) and this compound (1.2 eq) in the chosen solvent or buffer. The concentration will depend on the specific application and solubility of the reactants.
-
Stir the reaction mixture at room temperature or 37 °C.
-
The reaction is typically complete within 0.5-4 hours. Monitor the progress by LC-MS or other suitable analytical methods.
-
The product can be purified by methods appropriate for the conjugated molecule, such as HPLC, size-exclusion chromatography, or dialysis for biomolecules.
Diagrams
Caption: General experimental workflow for a click chemistry reaction.
Caption: Overview of different click chemistry pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Azido-PEG3-acid | PEG analogue | CAS# 1056024-94-2 |PROTAC linker | InvivoChem [invivochem.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Hydrolysis of Azido-PEG3-CH2CO2Me for Carboxylic Acid Functionality
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the hydrolysis of the methyl ester in Azido-PEG3-CH2CO2Me to yield its corresponding carboxylic acid, Azido-PEG3-CH2COOH. This transformation is a critical step in bioconjugation and drug delivery, as the resulting carboxylic acid functionality allows for the covalent attachment of the azide-PEG linker to amine-containing biomolecules, such as proteins, peptides, and antibodies, through amide bond formation. The azide group serves as a versatile handle for subsequent "click chemistry" reactions.
The polyethylene glycol (PEG) spacer enhances the solubility and biocompatibility of the conjugated molecule. This protocol will focus on a mild and efficient base-catalyzed hydrolysis using lithium hydroxide.
Chemical Transformation
The hydrolysis reaction involves the conversion of the methyl ester group to a carboxylate salt using a base, followed by acidification to yield the final carboxylic acid.
Reaction Scheme:
This compound + OH⁻ → Azido-PEG3-CH2COO⁻ + CH3OH Azido-PEG3-CH2COO⁻ + H⁺ → Azido-PEG3-CH2COOH
Data Summary
The following table summarizes the key quantitative data for the starting material and the product of the hydrolysis reaction.
| Parameter | This compound (Starting Material) | Azido-PEG3-CH2COOH (Product) |
| Molecular Formula | C₉H₁₇N₃O₅ | C₈H₁₅N₃O₅ |
| Molecular Weight | 247.25 g/mol | 233.22 g/mol |
| Appearance | Colorless to light yellow oil | Colorless to light yellow oil |
| Purity (Typical) | ≥95% | ≥95% |
| Solubility | Good in water and most organic solvents | Good in water and most organic solvents |
| ¹H NMR (CDCl₃, δ ppm) | ~3.69 (s, 3H, -OCH₃), ~3.65 (m, 8H, PEG -CH₂-), ~3.38 (t, 2H, N₃-CH₂-), ~2.65 (t, 2H, -CH₂-CO) | ~3.66 (m, 8H, PEG -CH₂-), ~3.39 (t, 2H, N₃-CH₂-), ~2.68 (t, 2H, -CH₂-CO), ~10-12 (br s, 1H, -COOH) |
| ¹³C NMR (CDCl₃, δ ppm) | ~70.6, 70.5, 70.3, 69.9 (PEG -CH₂-), ~51.8 (-OCH₃), ~50.6 (N₃-CH₂-), ~34.5 (-CH₂-CO), ~171.5 (C=O) | ~175.0 (C=O), ~70.5, 70.4, 70.2, 69.8 (PEG -CH₂-), ~50.7 (N₃-CH₂-), ~34.2 (-CH₂-CO) |
| Mass Spectrometry | [M+Na]⁺ ≈ 270.1 | [M-H]⁻ ≈ 232.1 |
| Reaction Yield | N/A | Typically >90% |
Experimental Protocols
This section details the recommended protocol for the base-catalyzed hydrolysis of this compound.
Protocol 1: Base-Catalyzed Hydrolysis using Lithium Hydroxide
This protocol utilizes lithium hydroxide in a mixed solvent system, which is a mild and effective method for hydrolyzing methyl esters without compromising the azide functionality.
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH), anhydrous
-
Deionized water
-
Hydrochloric acid (HCl), 1 M solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
pH paper or pH meter
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a 3:1 mixture of THF and methanol (e.g., for 1 gram of starting material, use 15 mL THF and 5 mL MeOH).
-
Stir the solution at room temperature until the starting material is fully dissolved.
-
-
Hydrolysis Reaction:
-
In a separate container, prepare a solution of lithium hydroxide monohydrate (1.5 equivalents) in deionized water (e.g., for 1 gram of starting material, dissolve approximately 255 mg of LiOH·H₂O in 5 mL of water).
-
Add the LiOH solution dropwise to the stirring solution of the methyl ester at room temperature.
-
Allow the reaction to stir at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the organic solvents (THF and MeOH) using a rotary evaporator.
-
To the remaining aqueous solution, add deionized water (e.g., 20 mL) to ensure the salt is fully dissolved.
-
Cool the solution in an ice bath and slowly acidify to pH 2-3 by adding 1 M HCl dropwise while stirring. Verify the pH with pH paper or a pH meter.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the final product, Azido-PEG3-CH2COOH, as a colorless to light yellow oil.
-
Expected Yield: >90%
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the hydrolysis of this compound.
Caption: Workflow for the hydrolysis of this compound.
Signaling Pathway Context
The resulting Azido-PEG3-CH2COOH is a key building block for constructing bioconjugates. The diagram below shows its role in a generic bioconjugation scheme.
Caption: Logical flow from hydrolysis to bioconjugation.
Application Notes and Protocols for Labeling Oligonucleotides with Azido-PEG3-CH2CO2Me
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific labeling of oligonucleotides is a cornerstone of modern molecular biology, diagnostics, and therapeutic development. The introduction of bioorthogonal functionalities, such as azides and alkynes, allows for the precise and efficient conjugation of a wide array of molecules, including fluorophores, biotin, peptides, and therapeutic agents, through "click chemistry".[1][2] This document provides detailed protocols for the labeling of alkyne-modified oligonucleotides with Azido-PEG3-CH2CO2Me, a hydrophilic linker containing a terminal azide group.[3][4] The polyethylene glycol (PEG) spacer enhances the solubility and can reduce the immunogenicity of the resulting conjugate.[5]
The primary method described is the Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), a robust and high-yielding reaction that forms a stable triazole linkage between the alkyne-modified oligonucleotide and the azide-containing PEG linker.
Core Applications
-
Fluorescent Labeling: Attachment of fluorescent dyes for applications in real-time PCR, fluorescence in situ hybridization (FISH), and microarray analysis.
-
Bioconjugation: Conjugation to peptides, proteins, or antibodies to enhance cellular uptake or for targeted delivery.
-
Therapeutic Development: Formation of antibody-drug conjugates (ADCs) or other targeted therapeutic oligonucleotides.
-
Diagnostics: Immobilization of oligonucleotides onto surfaces for the development of diagnostic assays.
Experimental Protocols
Protocol 1: Synthesis of Alkyne-Modified Oligonucleotides
The prerequisite for labeling with this compound is the synthesis of an oligonucleotide bearing a terminal alkyne group. This is typically achieved during standard solid-phase oligonucleotide synthesis using a phosphoramidite reagent containing a terminal alkyne.
Materials:
-
5'-Hexynyl Phosphoramidite or other alkyne-modified phosphoramidite
-
Standard reagents for automated DNA/RNA synthesis
-
Solid support (e.g., CPG)
-
Deprotection solutions (e.g., ammonium hydroxide)
-
Purification cartridges or HPLC system
Procedure:
-
Automated Synthesis: Perform standard solid-phase oligonucleotide synthesis. In the final coupling cycle, use the 5'-Hexynyl Phosphoramidite instead of a standard nucleoside phosphoramidite to introduce the terminal alkyne.
-
Cleavage and Deprotection: Following synthesis, cleave the oligonucleotide from the solid support and remove protecting groups using standard protocols (e.g., incubation with ammonium hydroxide).
-
Purification: Purify the crude alkyne-modified oligonucleotide using reverse-phase HPLC or other suitable methods to ensure high purity.
-
Quantification and Analysis: Determine the concentration of the purified oligonucleotide by UV-Vis spectroscopy (A260). Confirm the correct mass, including the alkyne modification, by mass spectrometry (e.g., ESI-MS).
Protocol 2: Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Labeling
This protocol details the conjugation of the alkyne-modified oligonucleotide with this compound.
Materials:
-
Purified Alkyne-Modified Oligonucleotide
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I) stabilizing ligand
-
Sodium Ascorbate
-
Nuclease-free water
-
DMSO (optional, for dissolving reagents)
-
Phosphate-buffered saline (PBS) or other suitable reaction buffer
Procedure:
-
Reagent Preparation:
-
Alkyne-Oligonucleotide: Prepare a 1 mM stock solution in nuclease-free water.
-
This compound: Prepare a 10 mM stock solution in nuclease-free water or DMSO.
-
CuSO₄: Prepare a 100 mM stock solution in nuclease-free water.
-
TBTA: Prepare a 100 mM stock solution in DMSO.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in nuclease-free water. This solution must be prepared fresh immediately before use.
-
CuSO₄/TBTA Premix: Mix equal volumes of the 100 mM CuSO₄ and 100 mM TBTA solutions to create a 50 mM premix.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following reagents in the order listed. The example below is for a 100 µL reaction volume with a 10-fold molar excess of the azide linker.
-
50 µL of 1 mM Alkyne-Oligonucleotide (50 nmol)
-
50 µL of 10 mM this compound (500 nmol)
-
10 µL of PBS (10X)
-
Adjust volume with nuclease-free water to 87.5 µL.
-
-
Vortex briefly to mix.
-
-
Initiation of "Click" Reaction:
-
Add 10 µL of freshly prepared 100 mM Sodium Ascorbate to the reaction mixture.
-
Add 2.5 µL of the 50 mM CuSO₄/TBTA premix to the reaction mixture.
-
The final reaction volume will be 100 µL.
-
Vortex gently to ensure thorough mixing.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 37°C to potentially increase the rate. Protect the reaction from light if using a fluorescent azide.
-
-
Purification of the Labeled Oligonucleotide:
-
Purify the labeled oligonucleotide to remove excess reagents and byproducts. Suitable methods include:
-
Ethanol Precipitation: A standard method for concentrating and purifying nucleic acids.
-
Size-Exclusion Chromatography: Using columns like NAP-10 to separate the oligonucleotide from smaller molecules.
-
Reverse-Phase HPLC: Provides high purity and allows for analytical confirmation of the product.
-
-
-
Analysis and Quantification:
-
Confirm the successful conjugation by mass spectrometry. The mass of the product should be the sum of the alkyne-oligonucleotide mass and the this compound mass.
-
Quantify the final product using UV-Vis spectroscopy.
-
Data Presentation
The efficiency of oligonucleotide labeling can be influenced by factors such as the molar excess of the labeling reagent, reaction time, and temperature. The following table summarizes typical quantitative data obtained from CuAAC labeling experiments.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Oligonucleotide Type | 20-mer DNA | 25-mer DNA | 21-mer siRNA | |
| Modification | 5'-Alkyne | 5'-Alkyne | 3'-Alkyne | |
| Labeling Reagent | Fluorescent Azide | Biotin-Azide | Peptide-Azide | |
| Molar Excess of Azide | 10x | 20x | 50x | |
| Reaction Time (hours) | 2 | 4 | 2 | |
| Temperature (°C) | 25 | 25 | 37 | |
| Labeling Efficiency (%) | >90 | ~95 | >85 | |
| Isolated Yield (%) | 75-85 | 70-80 | 65-75 | |
| Purity (HPLC, %) | >95 | >95 | >90 |
Note: Labeling efficiency is often determined by HPLC or gel electrophoresis by comparing the ratio of product to starting material. Isolated yield refers to the amount of purified product obtained relative to the initial amount of oligonucleotide.
Visualizations
Caption: Overall workflow for labeling an oligonucleotide with this compound.
Caption: Key components of the Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) reaction.
References
Surface Modification of Nanoparticles using Azido-PEG3-CH2CO2Me: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of advanced nanomaterials for a wide range of biomedical applications, including drug delivery, diagnostics, and bioimaging. Functionalization with polyethylene glycol (PEG) linkers, a process known as PEGylation, is a widely adopted strategy to improve the physicochemical properties of nanoparticles. PEGylation can enhance nanoparticle stability in biological media, reduce non-specific protein adsorption, and prolong circulation times in vivo.
This document provides detailed application notes and protocols for the surface modification of nanoparticles using Azido-PEG3-CH2CO2Me, a heterobifunctional linker. This linker features a methyl ester group for covalent attachment to amine-functionalized nanoparticles and a terminal azide group for subsequent bioconjugation via "click chemistry." The incorporation of a three-unit PEG spacer imparts hydrophilicity to the nanoparticle surface. These protocols are designed to guide researchers through the process of nanoparticle functionalization, purification, and characterization.
Principle of the Method
The surface modification of nanoparticles with this compound is a two-step process. The first step involves the reaction of the methyl ester group of the linker with primary amines on the nanoparticle surface to form a stable amide bond. This reaction is typically facilitated by the use of carbodiimide coupling agents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and an activator like N-hydroxysuccinimide (NHS).
The second step is the subsequent conjugation of the azide-functionalized nanoparticles with a molecule of interest (e.g., a targeting ligand, a therapeutic agent, or a fluorescent dye) that has been modified to contain an alkyne group. This is achieved through a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, which forms a stable triazole linkage.
Experimental Protocols
Protocol 1: Functionalization of Amine-Modified Nanoparticles with this compound
This protocol describes the covalent attachment of this compound to nanoparticles possessing surface primary amine groups.
Materials:
-
Amine-functionalized nanoparticles (e.g., silica, iron oxide, or polymeric nanoparticles)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Centrifugal filter units (with appropriate molecular weight cut-off) or dialysis tubing
Procedure:
-
Nanoparticle Preparation:
-
Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the nanoparticles are in a buffer containing primary amines (e.g., Tris), they must be buffer-exchanged into the Reaction Buffer prior to the reaction.
-
-
Activation of this compound:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
In a separate tube, add a 20-fold molar excess of EDC and NHS to the required volume of the this compound stock solution.
-
Incubate for 15 minutes at room temperature to activate the carboxyl group.
-
-
Conjugation Reaction:
-
Add the activated this compound solution to the nanoparticle suspension. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring or rotation.
-
-
Quenching:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS-activated linker.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted linker and byproducts by washing the nanoparticles multiple times with the Purification Buffer using centrifugal filtration.
-
Alternatively, purify the functionalized nanoparticles by dialysis against the Purification Buffer for 24-48 hours with several buffer changes.
-
-
Storage:
-
Store the purified azide-functionalized nanoparticles in an appropriate buffer (e.g., PBS) at 4°C.
-
Protocol 2: Characterization of Azide-Functionalized Nanoparticles
This protocol outlines methods to confirm the successful functionalization of nanoparticles with this compound.
A. Dynamic Light Scattering (DLS) and Zeta Potential:
-
Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the unmodified and functionalized nanoparticles using a suitable instrument.
-
Successful PEGylation is typically indicated by an increase in the hydrodynamic diameter and a change in the zeta potential (often a decrease in positive charge or an increase in negative charge due to the consumption of surface amine groups).[1]
B. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Lyophilize a sample of the functionalized nanoparticles to obtain a dry powder.
-
Acquire the FTIR spectrum.
-
The presence of a new peak around 2100 cm⁻¹ is characteristic of the azide (N₃) stretching vibration, confirming successful functionalization.[1]
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Reaction
This protocol details the conjugation of an alkyne-modified molecule to the azide-functionalized nanoparticles.
Materials:
-
Azide-functionalized nanoparticles (from Protocol 1)
-
Alkyne-modified molecule of interest (e.g., peptide, drug, dye)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris-buffered saline (TBS), pH 8.0
Procedure:
-
Reaction Setup:
-
In a reaction tube, add the azide-functionalized nanoparticles suspended in TBS.
-
Add the alkyne-modified molecule at a 5- to 10-fold molar excess over the estimated number of surface azide groups.
-
Prepare fresh stock solutions of 100 mM CuSO₄ in water and 500 mM sodium ascorbate in water.
-
-
Click Reaction:
-
Add CuSO₄ to the reaction mixture to a final concentration of 1 mM.
-
Add sodium ascorbate to the reaction mixture to a final concentration of 5 mM.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Purify the conjugated nanoparticles from excess reagents using centrifugal filtration or dialysis as described in Protocol 1.
-
Data Presentation
The successful surface modification of nanoparticles can be quantified and summarized. The following tables provide an example of expected results.
Table 1: Physicochemical Characterization of Nanoparticles Before and After Surface Modification
| Nanoparticle Sample | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Amine-Functionalized Nanoparticles | 100 ± 5 | 0.15 | +35 ± 3 |
| Azido-PEG3-Functionalized Nanoparticles | 120 ± 7 | 0.18 | +15 ± 4 |
Note: The data presented are illustrative and the actual values will depend on the specific nanoparticle system and reaction conditions.
Table 2: Quantification of Surface Ligand Conjugation via Click Chemistry
| Nanoparticle System | Molar Excess of Alkyne-Peptide | Reaction Time (h) | Number of Peptides per Nanoparticle |
| Azide-Functionalized Polymeric Nanoparticles | 7-fold | 1 | ~250 |
| Azide-Functionalized Polymeric Nanoparticles | 7-fold | 3 | ~440 |
| Azide-Functionalized Polymeric Nanoparticles | 7-fold | 5 | ~440 |
Data adapted from a study on a similar nanoparticle system demonstrating the saturation of click reaction sites over time.
Visualizations
Caption: Experimental workflow for the two-step surface modification of nanoparticles.
Caption: Reaction scheme for nanoparticle surface modification.
Troubleshooting
Table 3: Common Problems and Solutions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Functionalization Efficiency | - Hydrolysis of activated methyl ester- Presence of primary amines in the buffer- Insufficient molar excess of linker- Inactive nanoparticles | - Prepare activated linker solution immediately before use.- Ensure the nanoparticle buffer is free of primary amines.- Increase the molar excess of the linker.- Quantify the surface amine groups before functionalization. |
| Nanoparticle Aggregation | - Inappropriate buffer conditions (pH, ionic strength)- High concentration of organic solvent- Insufficient surface charge for repulsion | - Optimize buffer conditions.- Ensure the organic solvent volume is less than 10% of the total reaction volume.- Monitor zeta potential before and after the reaction to assess changes in surface charge. |
| Low Click Reaction Yield | - Inactive catalyst- Steric hindrance on the nanoparticle surface- Insufficient alkyne-modified molecule | - Use freshly prepared copper(II) sulfate and sodium ascorbate solutions.- Consider using a longer PEG spacer if steric hindrance is suspected.- Increase the molar excess of the alkyne-modified molecule. |
References
experimental workflow for synthesizing PROTACs with Azido-PEG3-CH2CO2Me
Application Notes: Synthesis of PROTACs Utilizing Azido-PEG3-CH2CO2Me
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to selectively eliminate target proteins from cells.[1][2] These molecules co-opt the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to achieve targeted protein degradation.[1][3] A PROTAC molecule is composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[1] The linker is a critical element that influences the PROTAC's efficacy, solubility, and cell permeability.
Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance aqueous solubility and provide flexibility, which is crucial for the formation of a stable ternary complex between the POI and the E3 ligase. This compound is a specific PEG-based linker that offers several advantages for PROTAC synthesis. The azide group provides a reactive handle for bioorthogonal "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly efficient, proceeds under mild conditions, and is tolerant of a wide range of functional groups, making it an ideal strategy for the final conjugation step in PROTAC synthesis. The methyl ester group can be hydrolyzed to a carboxylic acid, providing a point of attachment for one of the ligands through standard amide bond formation.
Principle of the Workflow
The synthesis of a PROTAC using this compound typically follows a modular and convergent approach. This involves the separate preparation of the POI and E3 ligase ligands with complementary functional groups, followed by their sequential attachment to the linker. A common strategy involves first attaching one of the ligands to the linker via an amide bond and then conjugating the second ligand using the CuAAC reaction. This workflow allows for the rapid assembly of a library of PROTACs with varying linker lengths and attachment points for optimization.
Experimental Protocols
This section provides a detailed methodology for the synthesis of a PROTAC using this compound. The workflow is divided into three main stages:
-
Functionalization of Ligands
-
Synthesis of the PROTAC Precursor
-
Final PROTAC Synthesis via Click Chemistry
Protocol 1: Functionalization of Ligands for PROTAC Synthesis
For the successful synthesis of the PROTAC, the POI ligand and the E3 ligase ligand need to possess compatible functional groups for conjugation to the this compound linker. One ligand should have a primary or secondary amine for amide bond formation, and the other should have a terminal alkyne for the CuAAC reaction.
Materials:
-
POI ligand with a suitable attachment point
-
E3 ligase ligand with a suitable attachment point
-
Propargylamine (for introducing an alkyne group)
-
Standard peptide coupling reagents (e.g., HATU, HOBt)
-
Tertiary amine base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
Procedure for Introducing a Terminal Alkyne:
-
If your ligand of choice has a carboxylic acid functional group, dissolve it in anhydrous DMF.
-
Add a peptide coupling reagent (e.g., HATU, 1.2 eq.) and a tertiary amine base (e.g., DIPEA, 2.0 eq.).
-
Stir the mixture at room temperature for 15 minutes.
-
Add propargylamine (1.1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, perform an aqueous workup and purify the alkyne-functionalized ligand by flash column chromatography or preparative HPLC.
Protocol 2: Synthesis of the Amide-Linked PROTAC Precursor
This protocol describes the coupling of a ligand containing a primary or secondary amine to the carboxylic acid end of the this compound linker, following hydrolysis of the methyl ester.
Step 2a: Hydrolysis of this compound
-
Dissolve this compound in a mixture of methanol and water.
-
Add lithium hydroxide (LiOH, 1.5 eq.) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Neutralize the reaction mixture with a mild acid (e.g., 1M HCl) to pH ~6-7.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Azido-PEG3-acid.
Step 2b: Amide Coupling Reaction
Materials:
-
Amine-containing ligand (POI or E3 ligase) (1.0 eq.)
-
Azido-PEG3-acid (from Step 2a) (1.1 eq.)
-
HATU (1.2 eq.)
-
DIPEA (3.0 eq.)
-
Anhydrous DMF
Procedure:
-
Dissolve the amine-containing ligand and Azido-PEG3-acid in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the azide-functionalized PROTAC precursor.
Protocol 3: Final PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the final step of conjugating the azide-functionalized PROTAC precursor with the alkyne-functionalized ligand.
Materials:
-
Azide-functionalized PROTAC precursor (from Protocol 2) (1.0 eq.)
-
Alkyne-functionalized ligand (from Protocol 1) (1.0 eq.)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq.)
-
Sodium ascorbate (0.2 eq.)
-
Solvent mixture (e.g., t-BuOH/H2O or DMF)
Procedure:
-
Dissolve the azide-functionalized PROTAC precursor and the alkyne-functionalized ligand in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO4·5H2O in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract the product with a suitable organic solvent.
-
Purify the final PROTAC by preparative HPLC to obtain the desired product.
Data Presentation
Table 1: Reagent Quantities for PROTAC Synthesis
| Reagent | Protocol 1 (Alkyne Functionalization) | Protocol 2b (Amide Coupling) | Protocol 3 (CuAAC) |
| Ligand (with COOH or NH2) | 1.0 eq. | 1.0 eq. | - |
| Propargylamine | 1.1 eq. | - | - |
| Azido-PEG3-acid | - | 1.1 eq. | - |
| Azide-PROTAC Precursor | - | - | 1.0 eq. |
| Alkyne-functionalized Ligand | - | - | 1.0 eq. |
| HATU | 1.2 eq. | 1.2 eq. | - |
| DIPEA | 2.0 eq. | 3.0 eq. | - |
| CuSO4·5H2O | - | - | 0.1 eq. |
| Sodium Ascorbate | - | - | 0.2 eq. |
Table 2: Typical Reaction Conditions
| Parameter | Protocol 1 (Alkyne Functionalization) | Protocol 2b (Amide Coupling) | Protocol 3 (CuAAC) |
| Solvent | Anhydrous DMF | Anhydrous DMF | t-BuOH/H2O or DMF |
| Temperature | Room Temperature | Room Temperature | Room Temperature |
| Reaction Time | Overnight | Overnight | 12-24 hours |
| Atmosphere | Standard | Nitrogen | Standard |
Visualizations
Caption: Experimental workflow for PROTAC synthesis.
Caption: PROTAC mechanism of action.
References
Application Notes and Protocols: A Comparative Guide to Copper-Catalyzed and Strain-Promoted Click Chemistry for Azido-PEG3-CH2CO2Me
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed comparison and experimental protocols for the use of Azido-PEG3-CH2CO2Me in two prominent click chemistry reactions: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide is designed to help you select the optimal bioconjugation strategy for your specific application, whether it be in drug delivery, diagnostics, or fundamental research.
This compound is a versatile bifunctional linker. The azide group serves as a handle for click chemistry, a set of reactions known for their high efficiency, selectivity, and biocompatibility. The PEG3 (triethylene glycol) spacer enhances aqueous solubility and reduces steric hindrance, while the methyl ester provides a site for further modification or can be hydrolyzed to a carboxylic acid for conjugation to amines.
The choice between CuAAC and SPAAC is a critical decision in experimental design, primarily balancing reaction kinetics against biocompatibility. CuAAC offers rapid reaction rates but requires a copper catalyst that can be cytotoxic, making it ideal for in vitro applications where speed is essential.[1][2] In contrast, SPAAC is a copper-free method, rendering it highly suitable for applications in living cells and in vivo systems where cytotoxicity is a concern.[3][4]
Comparative Analysis: CuAAC vs. SPAAC
To facilitate a direct comparison, the following table summarizes the key quantitative and qualitative performance metrics for CuAAC and SPAAC.
| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Catalyst | Copper(I) (e.g., CuSO₄/Sodium Ascorbate)[5] | None (driven by ring strain) |
| Biocompatibility | Limited due to copper cytotoxicity | High, suitable for in vivo applications |
| Reaction Rate | Generally faster (1-100 M⁻¹s⁻¹) | Generally slower (10⁻³-1 M⁻¹s⁻¹), dependent on cyclooctyne |
| Alkyne Reactant | Terminal Alkynes (e.g., Propargyl group) | Strained Cyclooctynes (e.g., DBCO, BCN) |
| Bioorthogonality | High; azides and terminal alkynes are bioorthogonal | High; azides and cyclooctynes are largely unreactive with native biological functional groups |
| Typical Reaction Time | 1 - 4 hours | 1 - 12 hours |
| Typical Yield | > 90% | > 85% |
| Side Reactions | Potential for oxidative damage to biomolecules | Cyclooctynes can be prone to side reactions if highly unstable |
Reaction Mechanisms and Workflows
The fundamental difference between CuAAC and SPAAC lies in their activation mechanism. CuAAC utilizes a copper(I) catalyst to activate a terminal alkyne for cycloaddition with an azide. SPAAC, on the other hand, employs a strained cyclooctyne that reacts with an azide without the need for a catalyst, driven by the release of ring strain.
The experimental workflow for a typical bioconjugation experiment involves dissolving the biomolecule and the this compound, adding the appropriate reagents for either CuAAC or SPAAC, allowing the reaction to proceed, and then purifying the final conjugate.
Experimental Protocols
The following are generalized protocols for performing CuAAC and SPAAC with this compound. Optimization of reactant concentrations, temperature, and reaction time may be necessary for specific applications.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is suitable for conjugating this compound to a terminal alkyne-modified biomolecule in vitro.
Materials:
-
Alkyne-modified biomolecule
-
This compound
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Copper-chelating ligand (e.g., THPTA or TBTA) stock solution (e.g., 10 mM in DMSO or water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule and this compound in the reaction buffer. A molar excess of the azide linker (e.g., 3-10 fold) is commonly used.
-
In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ stock solution and the ligand stock solution. A 1:5 molar ratio of copper to ligand is often used to protect the biomolecule.
-
Add the copper/ligand complex to the biomolecule/azide mixture. The final concentration of copper is typically in the range of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS for small molecules, SDS-PAGE for proteins).
-
Once the reaction is complete, it can be quenched by adding EDTA to chelate the copper.
-
Purify the conjugate using a suitable method to remove excess reagents and the copper catalyst.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is ideal for conjugating this compound to a strained alkyne-modified biomolecule, especially in biological systems or for live-cell labeling.
Materials:
-
Strained alkyne-modified biomolecule (e.g., DBCO-functionalized)
-
This compound
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Dissolve the strained alkyne-functionalized biomolecule in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL).
-
Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or water).
-
Add the this compound stock solution to the biomolecule solution. A molar excess of the azide linker (e.g., 5-20 fold) is typically used to ensure efficient conjugation. The final concentration of any organic solvent should be kept low (e.g., <10%) to avoid denaturation of biomolecules.
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. For sensitive biomolecules, the reaction can also be performed at 4°C with a longer incubation time (e.g., overnight).
-
The reaction typically proceeds to completion without the need for quenching.
-
Purify the resulting conjugate using an appropriate method to remove unreacted starting materials.
Conclusion
Both CuAAC and SPAAC are powerful methods for bioconjugation using this compound. CuAAC offers the advantage of rapid kinetics, making it an excellent choice for in vitro synthesis when speed is a priority. For applications requiring high biocompatibility, such as live-cell imaging or in vivo studies, the copper-free nature of SPAAC makes it the superior option. By understanding the distinct advantages and limitations of each method, researchers can effectively leverage click chemistry to advance their scientific goals.
References
Application Notes and Protocols for Azido-PEG3-CH2CO2Me in Hydrogel Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG3-CH2CO2Me is a heterobifunctional crosslinker containing a terminal azide group, a triethylene glycol (PEG3) spacer, and a methyl ester. This reagent is instrumental in the formation of hydrogels through "click chemistry," specifically the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction's biocompatibility, rapid kinetics, and high specificity make it ideal for creating hydrogels for various biomedical applications, including drug delivery, tissue engineering, and 3D cell culture.
The azide group on the this compound molecule readily reacts with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), functionalized on another polymer or macromolecule. This reaction forms a stable triazole linkage, leading to the crosslinking of the polymer chains and the formation of a hydrogel network. The PEG3 spacer enhances the hydrophilicity and biocompatibility of the resulting hydrogel, while the methyl ester group can be hydrolyzed to a carboxylic acid for further functionalization if desired.
Key Applications
-
Controlled Drug Delivery: The hydrogel matrix can encapsulate therapeutic agents, and the degradation of the hydrogel or diffusion through its pores can control the release of the drug.
-
3D Cell Culture: The biocompatible nature of the hydrogel and the mild gelation conditions are suitable for encapsulating cells to create 3D culture models that mimic the native extracellular matrix.
-
Tissue Engineering: These hydrogels can act as scaffolds to support cell growth, proliferation, and differentiation for tissue regeneration.
Data Presentation
The following tables summarize representative quantitative data for PEG-azide-based hydrogels formed via SPAAC. The exact properties of a hydrogel synthesized with this compound will depend on the specific reaction conditions, the nature of the alkyne-functionalized polymer, and the polymer concentrations.
Table 1: Representative Mechanical and Physical Properties of PEG-Azide Hydrogels
| Property | Representative Value Range |
| Young's Modulus (kPa) | 1 - 18.1[1][2] |
| Gelation Time (seconds) | 10 - 60[1][2] |
| Mass-Based Swelling Ratio | 45 - 76 |
| Polymer Weight Percent (%) | 1.31 - 2.05 |
Table 2: Representative Drug Release Kinetics from PEG-Based Hydrogels
| Model Drug | Release Time | Release Mechanism |
| Bovine Serum Albumin (BSA) | ~4 hours | Diffusion |
| Immunoglobulin G (IgG) | ~10 hours | Diffusion |
| 40 nm Nanoparticles | >24 hours | Gel Degradation |
Experimental Protocols
Protocol 1: Synthesis of a PEG-Based Hydrogel using this compound and a DBCO-Functionalized Polymer
This protocol describes the formation of a hydrogel by reacting this compound with a dibenzocyclooctyne (DBCO)-functionalized polymer, such as DBCO-functionalized hyaluronic acid or a multi-arm PEG-DBCO.
Materials:
-
This compound
-
DBCO-functionalized polymer (e.g., 4-arm PEG-DBCO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, nuclease-free water
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the DBCO-functionalized polymer in PBS at the desired concentration (e.g., 10% w/v).
-
Dissolve this compound in a small amount of a biocompatible solvent like DMSO and then dilute in PBS to the desired final concentration. The molar ratio of azide to DBCO groups should be optimized but a 1:1 ratio is a common starting point.
-
-
Hydrogel Formation:
-
In a sterile microcentrifuge tube, add the required volume of the DBCO-functionalized polymer solution.
-
Carefully add the corresponding volume of the this compound solution to the tube.
-
Mix the solutions thoroughly by gentle pipetting or vortexing for a few seconds.
-
Immediately transfer the mixture to the desired mold or culture vessel.
-
-
Gelation:
-
Allow the mixture to stand at room temperature or 37°C. Gelation should occur rapidly, typically within minutes.
-
-
Washing (Optional):
-
Once the hydrogel has formed, it can be washed with PBS to remove any unreacted components.
-
Protocol 2: Characterization of Hydrogel Properties
A. Swelling Ratio Measurement:
-
Prepare a hydrogel disc of known initial weight (Wi).
-
Immerse the hydrogel in PBS at 37°C.
-
At various time points, remove the hydrogel, gently blot the surface to remove excess water, and record the swollen weight (Ws).
-
Continue until the weight remains constant (equilibrium swelling).
-
Lyophilize the swollen hydrogel to obtain the dry weight (Wd).
-
Calculate the swelling ratio = (Ws - Wd) / Wd.
B. Mechanical Testing (Rheology):
-
Use a rheometer with a parallel plate geometry to measure the mechanical properties of the hydrogel.
-
Place the hydrogel precursor solution on the rheometer plate.
-
Monitor the storage (G') and loss (G'') moduli over time to determine the gelation point (where G' > G'').
-
Once the hydrogel is fully formed, perform a frequency sweep to determine the Young's modulus.
Protocol 3: 3D Cell Encapsulation
-
Prepare sterile solutions of the DBCO-functionalized polymer and this compound in a cell-compatible buffer (e.g., phenol red-free DMEM).
-
Trypsinize and count the cells of interest. Resuspend the cell pellet in the DBCO-functionalized polymer solution at the desired cell density.
-
Add the this compound solution to the cell-polymer suspension and mix gently.
-
Dispense the mixture into a culture plate or mold.
-
After gelation, add cell culture medium to the hydrogels.
-
Culture the cell-laden hydrogels in a CO2 incubator.
Protocol 4: Cell Viability Assessment (Live/Dead Assay)
-
After the desired culture period, wash the cell-laden hydrogels with PBS.
-
Incubate the hydrogels in a solution of calcein-AM (stains live cells green) and ethidium homodimer-1 (stains dead cells red) in PBS for 30-45 minutes at 37°C.
-
Wash the hydrogels with PBS.
-
Visualize the stained cells using a fluorescence microscope.
Mandatory Visualizations
Caption: Experimental workflow for hydrogel formation and application.
Caption: Cell-hydrogel interactions and downstream signaling.
References
Troubleshooting & Optimization
Technical Support Center: Azido-PEG3-CH2CO2Me in Click Chemistry
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Azido-PEG3-CH2CO2Me in click chemistry reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a chemical reagent with the CAS number 1253389-31-9.[1][2] It possesses a terminal azide group, a three-unit polyethylene glycol (PEG) spacer, and a methyl ester functional group. Its molecular formula is C9H17N3O5 and its molecular weight is 247.25 g/mol .[1] The primary application of this compound is in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.[3][4] The azide group specifically reacts with terminal alkynes to form a stable triazole linkage, making it a valuable tool for bioconjugation and the synthesis of complex molecules like PROTACs and antibody-drug conjugates (ADCs). The PEG spacer enhances the water solubility and stability of the resulting conjugates.
Q2: What are the recommended storage and handling conditions for this compound?
To ensure the stability and reactivity of this compound, it is crucial to store the lyophilized powder at or below -20°C in a light-protected, airtight container. Once reconstituted in an anhydrous solvent such as DMSO or DMF, it should be used promptly to prevent degradation. For short-term storage of solutions (days to weeks), 0 - 4°C is recommended, while long-term storage (months to years) should be at -20°C. It is advisable to avoid repeated freeze-thaw cycles.
Q3: What are the key components of a typical CuAAC reaction using this reagent?
A standard copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction involves the following components:
-
Azide: this compound
-
Alkyne: The molecule to be conjugated, containing a terminal alkyne group.
-
Copper(I) catalyst: This is the active catalytic species. It is often generated in situ from a copper(II) source.
-
Copper(II) source: Commonly copper(II) sulfate (CuSO₄).
-
Reducing agent: To reduce Cu(II) to the active Cu(I) state and maintain it. Sodium ascorbate is a widely used reducing agent.
-
Ligand: To stabilize the Cu(I) catalyst, prevent oxidation, and enhance the reaction rate. For aqueous reactions, water-soluble ligands like THPTA and BTTAA are recommended.
-
Solvent: A variety of solvents can be used, often in aqueous mixtures. The PEG component of this compound enhances its solubility in polar solvents.
Troubleshooting Guide
Low or No Product Yield
Low or no yield in a click chemistry reaction is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.
Q4: My CuAAC reaction is showing very low to no product formation. What are the likely causes and how can I fix them?
Several factors can contribute to poor reaction yields. The most common culprits are an inactive copper catalyst, impure reagents, incorrect stoichiometry, or substrate-specific issues.
Troubleshooting Workflow for Low or No Product Yield
Caption: A logical workflow for troubleshooting low or no product yield in CuAAC reactions.
Detailed Solutions for Low Yield:
| Potential Cause | Explanation | Suggested Solution(s) |
| Inactive Copper Catalyst | The active catalyst is Copper(I), which can easily be oxidized to the inactive Copper(II) state by dissolved oxygen in the solvent. | - Degas solvents: Before adding reagents, thoroughly degas all solvents by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. - Use a fresh reducing agent: Prepare a fresh stock solution of sodium ascorbate for each experiment, as it can oxidize over time. - Work under an inert atmosphere: If possible, set up the reaction in a glovebox or under a continuous flow of an inert gas. |
| Impure Reagents or Solvents | Impurities in the azide, alkyne, or solvents can interfere with the catalyst or the reaction itself. | - Verify purity: Check the purity of this compound and the alkyne substrate using analytical methods like NMR or LC-MS. - Use high-purity solvents: Employ anhydrous or high-purity grade solvents to minimize contaminants. |
| Incorrect Reagent Stoichiometry | While a 1:1 ratio of azide to alkyne is theoretically ideal, an excess of one reagent can often drive the reaction to completion. | - Use a slight excess: Try using a 1.1 to 2-fold excess of the less valuable or more soluble reactant to push the equilibrium towards the product. |
| Ligand Issues | The ligand is crucial for stabilizing the Cu(I) catalyst. An inappropriate ligand or an incorrect copper-to-ligand ratio can lead to poor results. | - Choose the right ligand: For aqueous reactions, use water-soluble ligands like THPTA. - Optimize the ratio: The optimal ligand-to-copper ratio is typically between 1:1 and 5:1. It is recommended to pre-mix the copper salt and the ligand before adding them to the reaction mixture. |
| Substrate-Specific Issues | Steric hindrance near the azide or alkyne can slow the reaction down. Certain functional groups (e.g., thiols) can also coordinate with the copper catalyst and inhibit the reaction. | - Increase reaction time or temperature: For sterically hindered substrates, allowing the reaction to proceed for a longer duration or at a slightly elevated temperature may be necessary. - Increase catalyst concentration: If your substrate contains groups that can coordinate with copper, increasing the concentration of the copper-ligand complex might help. |
Presence of Side Products and Impurities
Q5: My reaction seems to work, but I am observing significant side products. What could be the cause?
The formation of side products is often related to the oxidative coupling of the alkyne starting material or degradation of the reagents.
Common Side Reactions and Their Prevention:
| Side Reaction | Explanation | Prevention Strategy |
| Alkyne Dimerization (Glaser Coupling) | In the presence of oxygen, the copper catalyst can promote the oxidative homocoupling of terminal alkynes, leading to the formation of diynes. | - Maintain anaerobic conditions: Thoroughly degas all solutions and maintain an inert atmosphere (N₂ or Ar) throughout the reaction. - Use a sufficient amount of reducing agent: Ensure that sodium ascorbate is present in an adequate concentration to keep the copper in its +1 oxidation state. |
| Substrate Oxidation | The combination of copper and sodium ascorbate can generate reactive oxygen species (ROS) in the presence of oxygen, which can lead to the oxidation of sensitive functional groups on your biomolecules (e.g., cysteine, methionine). | - Add aminoguanidine: In bioconjugation reactions, adding aminoguanidine can help to prevent oxidative damage. - Control the order of addition: Pre-mix the CuSO₄ and ligand before adding them to the substrates. The reducing agent (sodium ascorbate) should be added last to initiate the reaction. |
Purification Challenges
Q6: I am having difficulty purifying my final product. What are some tips for purifying PEGylated compounds?
The hydrophilic and flexible nature of the PEG chain can make purification challenging, often leading to streaking on TLC plates and broad peaks in column chromatography.
Purification Strategies for PEGylated Products:
| Technique | Recommendations |
| Silica Gel Chromatography | - Solvent System: Standard ethyl acetate/hexanes systems are often ineffective. A gradient of methanol in dichloromethane (DCM) or a mixture of ethanol/isopropanol in chloroform can provide better separation. - Gradient: A slow, shallow gradient is often more effective than a steep one. |
| Reverse-Phase HPLC | This is often the preferred method for purifying polar, PEGylated molecules. A water/acetonitrile or water/methanol gradient with a C18 column is a good starting point. |
| Size Exclusion Chromatography (SEC) | For larger biomolecules, SEC can be effective for separating the conjugated product from unreacted small molecules. |
| Dialysis / Tangential Flow Filtration | For macromolecular conjugates (e.g., proteins, antibodies), dialysis or TFF is an excellent way to remove unreacted PEG linkers and other small molecule impurities. |
Experimental Protocols
General Protocol for a Small-Scale CuAAC Reaction
This protocol is a general starting point and may require optimization for your specific substrates and application.
1. Preparation of Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Alkyne Substrate: Prepare a 10 mM stock solution in a compatible solvent (e.g., DMSO, water).
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.
-
Ligand (e.g., THPTA): Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare this solution fresh just before use. Prepare a 100 mM stock solution in deionized water.
2. Reaction Setup:
The following workflow illustrates the recommended order of addition for the reaction components.
Caption: Recommended workflow for setting up a CuAAC reaction to ensure optimal catalyst performance.
Procedure:
-
In a microcentrifuge tube, add the desired amounts of the this compound and alkyne substrate solutions. Add buffer or solvent to reach the desired final reaction volume (minus the volume of the catalyst components).
-
In a separate tube, pre-mix the CuSO₄ and ligand solutions. For a final reaction concentration of 1 mM CuSO₄, you would use a 5-fold excess of ligand (5 mM final concentration). Let this mixture sit for a few minutes.
-
Add the copper/ligand mixture to the reaction tube containing the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
Gently mix the reaction and allow it to proceed at room temperature. Reaction times can vary from a few minutes to several hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).
-
Once complete, the reaction can be quenched and the product purified.
Note: The final concentrations of reactants and catalyst components should be optimized for each specific reaction. Typical final concentrations are in the range of 0.1-10 mM for the limiting substrate, 0.1-1 mM for CuSO₄, 0.5-5 mM for the ligand, and 1-10 mM for sodium ascorbate.
References
- 1. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 2. Azido-PEG3-CH2CO2Me_1253389-31-9_新研博美 [xinyanbm.com]
- 3. Azido-PEG3-CH2CO2-NHS CAS#: 1092654-47-1 [chemicalbook.com]
- 4. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
Technical Support Center: Azido-PEG3-CH2CO2Me Conjugation Reactions
Welcome to the technical support center for Azido-PEG3-CH2CO2Me conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this versatile linker in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional linker containing an azide group and a methyl ester. The azide group allows for "click chemistry" reactions, most commonly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), to conjugate it to a molecule containing a terminal alkyne.[1] The short, hydrophilic triethylene glycol (PEG3) spacer enhances water solubility and provides flexibility to the conjugated molecule.[2] This linker is frequently used in bioconjugation and is a common building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][4]
Q2: What are the main types of conjugation reactions for this linker?
The primary reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage with an alkyne-containing molecule.[1] It can also participate in strain-promoted alkyne-azide cycloaddition (SPAAC) with strained cyclooctynes like DBCO or BCN, which is a copper-free click chemistry method.
Q3: What are the key advantages of using CuAAC for conjugation?
The CuAAC reaction is known for being highly efficient, high-yielding, and regioselective, exclusively producing the 1,4-disubstituted triazole isomer. It is also bioorthogonal, meaning the azide and alkyne groups are largely unreactive with biological functional groups, ensuring high specificity. The reaction conditions are typically mild and can often be performed in aqueous environments.
Q4: Is the methyl ester group on this compound stable during the conjugation reaction?
The methyl ester is generally stable under the mild conditions of most CuAAC reactions, which are typically carried out at or near neutral pH and at room temperature. However, prolonged exposure to basic (pH > 8.5) or acidic (pH < 6) conditions, or elevated temperatures, could lead to hydrolysis of the methyl ester to the corresponding carboxylic acid. If subsequent reactions are sensitive to the presence of a carboxylic acid, it is important to control the pH and reaction time of the conjugation step.
Q5: What safety precautions should be taken when working with azide-containing compounds?
Organic azides can be energetic compounds. While the risk is low with this particular molecule under normal laboratory conditions, it is always prudent to handle it with care. Avoid exposure to strong reducing agents, strong acids, and high temperatures. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Troubleshooting Guide
This guide addresses common issues encountered during this compound conjugation reactions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Copper Catalyst: The active catalyst is Cu(I), which can be oxidized to inactive Cu(II) by dissolved oxygen. | Use freshly prepared sodium ascorbate solution as a reducing agent to maintain the copper in the +1 oxidation state.Degas the reaction mixture by bubbling with an inert gas like nitrogen or argon for 15-30 minutes before adding the copper catalyst.Consider using a copper-stabilizing ligand such as TBTA or THPTA. |
| Poor Substrate Solubility: One or both of your reaction components may not be fully dissolved in the reaction solvent. | Add a co-solvent such as DMSO, DMF, or t-butanol to improve solubility. | |
| Incompatible Buffer: Buffers containing primary amines (e.g., Tris) or other coordinating species can interfere with the copper catalyst. | Use non-coordinating buffers like phosphate, HEPES, or borate buffers. | |
| Steric Hindrance: Bulky groups near the azide or alkyne can slow down the reaction rate. | Increase the reaction time or temperature. Be mindful that increased temperature can promote hydrolysis of the methyl ester.Increase the concentration of the reactants. | |
| Presence of Side Products | Alkyne Homocoupling (Glaser Coupling): This can occur in the presence of oxygen and is catalyzed by copper. | Ensure thorough degassing of the reaction mixture.Use a stabilizing ligand to chelate the copper and reduce its propensity for side reactions. |
| Hydrolysis of Methyl Ester: As mentioned in the FAQs, non-neutral pH or high temperatures can cause hydrolysis. | Maintain the reaction pH between 7.2 and 8.0.Perform the reaction at room temperature if possible.Minimize the reaction time. | |
| Oxidation of Biomolecules: The combination of a copper salt and a reducing agent can generate reactive oxygen species that may damage sensitive biomolecules like proteins. | Use a copper-chelating ligand, which can also act as a sacrificial reductant.Ensure proper degassing to minimize oxygen in the reaction. | |
| Difficulty in Product Purification | PEGylated Nature of the Product: The PEG linker can lead to broad peaks in chromatography and make separation from unreacted PEGylated starting material challenging. | Size exclusion chromatography (SEC) is often effective for separating the larger conjugate from smaller unreacted components.Reverse-phase HPLC can also be used, but peak broadening may be observed.For protein conjugations, dialysis or ultrafiltration can be effective for removing excess PEG linker. |
| Residual Copper Catalyst: Copper can be difficult to remove and may interfere with downstream applications. | Add a copper chelator like EDTA at the end of the reaction to sequester the copper.Purify the product using a method that effectively separates the small molecule chelator-copper complex from the desired product (e.g., SEC or dialysis). |
Data Presentation: Optimizing Reaction Conditions
The yield of CuAAC reactions is highly dependent on the reaction conditions. Below are tables summarizing quantitative data from studies on similar PEG-azide conjugation reactions.
Table 1: Effect of Pressure and Catalyst/Alkyne Molar Ratio on CuAAC Yield in scCO₂
Reaction of mPEG-alkyne with an azide in supercritical CO₂ at 35°C for 24 hours.
| Pressure (bar) | Catalyst/Alkyne Molar Ratio | Yield (%) |
| 100 | 0.25 | 25.34 |
| 160 | 0.25 | 65.23 |
| 100 | 0.75 | 45.67 |
| 160 | 0.75 | 75.89 |
| 130 | 0.5 | 82.32 |
Table 2: Comparison of Different Copper Catalysts on CuAAC Yield
Reaction of mPEG-alkyne with coumarin-azide in supercritical CO₂ at 130 bar and 35°C for 24 hours.
| Copper Source | Catalyst Loading (mg) | Yield (%) |
| Cu(CH₃COO)₂·H₂O | 20 | 82.32 |
| CuBr | 14.3 | 75.67 |
| Cu Wire | 100 | 92.56 |
| Cu Plate | 100 | 89.45 |
| Cu/β-SiC | 100 | 85.67 |
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for conjugating this compound to an alkyne-functionalized molecule.
Materials:
-
Alkyne-functionalized molecule
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Copper-chelating ligand (e.g., TBTA or THPTA) - optional but recommended
-
Solvent (e.g., DMSO, DMF, or a mixture with water/buffer)
-
Nitrogen or Argon gas
Procedure:
-
Preparation of Reactants:
-
Dissolve the alkyne-functionalized molecule and a slight molar excess (e.g., 1.1 - 1.5 equivalents) of this compound in the chosen solvent in a reaction vessel.
-
Prepare stock solutions:
-
CuSO₄: 100 mM in deionized water.
-
Sodium ascorbate: 1 M in deionized water (prepare fresh).
-
Ligand (if used): 10-100 mM in a suitable solvent (e.g., DMSO for TBTA).
-
-
-
Reaction Setup:
-
Degas the reaction mixture containing the alkyne and azide by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
-
Initiation of the Reaction:
-
Add the copper catalyst. This is typically done by adding the CuSO₄ solution (e.g., 0.01-0.1 equivalents) followed by the sodium ascorbate solution (e.g., 0.1-1.0 equivalents). If using a ligand, it can be pre-mixed with the CuSO₄ solution before addition.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or HPLC) until the starting materials are consumed (typically 1-4 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench it by adding a copper chelator like EDTA.
-
Dilute the reaction mixture with an appropriate solvent and wash with water or brine.
-
Dry the organic layer over a drying agent (e.g., sodium sulfate) and concentrate under reduced pressure.
-
Purify the product by flash column chromatography on silica gel or by preparative HPLC.
-
Visualizations
PROTAC Synthesis Workflow using this compound
The following diagram illustrates a common workflow for synthesizing a PROTAC (Proteolysis Targeting Chimera) where this compound is used as a linker component. This workflow utilizes a CuAAC "click chemistry" reaction for the final assembly of the PROTAC molecule.
Caption: A generalized workflow for PROTAC synthesis using this compound.
Troubleshooting Logic for Low Reaction Yield
This decision tree diagram helps to diagnose and resolve issues related to low or no product formation in a CuAAC reaction.
Caption: A decision tree for troubleshooting low yield in CuAAC reactions.
References
Technical Support Center: Optimizing Azido-PEG3-CH2CO2Me Click Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between Azido-PEG3-CH2CO2Me and various alkynes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal copper source for the CuAAC reaction with this compound?
A1: For reactions involving PEGylated azides, a common and effective approach is to generate the active Cu(I) catalyst in situ from a Cu(II) salt and a reducing agent. Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) is a readily available and reliable precursor.[1] Using Cu(I) salts directly, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), can also be effective but may require more stringent anaerobic conditions to prevent oxidation to the inactive Cu(II) state.[1]
Q2: Which reducing agent is recommended for this reaction?
A2: Sodium ascorbate is the most widely used reducing agent for in situ reduction of Cu(II) to Cu(I) in CuAAC reactions.[2] It is effective and generally compatible with a wide range of functional groups. It is crucial to use a freshly prepared solution of sodium ascorbate for optimal performance.
Q3: What is the role of a ligand in the reaction, and is it necessary?
A3: While not always strictly necessary, using a copper-chelating ligand is highly recommended, especially in bioconjugation reactions. Ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) serve multiple purposes: they stabilize the Cu(I) oxidation state, prevent copper-mediated side reactions and degradation of sensitive substrates, and can accelerate the reaction rate.[3][4]
Q4: What are the recommended solvent systems for reacting this compound?
A4: Due to the hydrophilic nature of the PEG chain, aqueous solvent systems are often preferred. A mixture of water with a miscible organic co-solvent like tert-butanol, DMSO, or DMF can be very effective, especially if the alkyne substrate has limited water solubility. The choice of solvent can significantly impact reaction rates and should be optimized for each specific substrate pair.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). These techniques allow for the visualization of the consumption of starting materials and the formation of the triazole product.
Troubleshooting Guide
| Symptom | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive Catalyst (Oxidation of Cu(I) to Cu(II)) | - Degas all solutions thoroughly before use.- Work under an inert atmosphere (e.g., nitrogen or argon).- Use a freshly prepared solution of sodium ascorbate.- Increase the concentration of the reducing agent. |
| Poor Quality of Reagents | - Use high-purity this compound and alkyne.- Verify the integrity of your reagents via analytical methods (e.g., NMR, MS). | |
| Steric Hindrance | - If the alkyne is sterically hindered, consider increasing the reaction temperature (e.g., to 40-60 °C) or prolonging the reaction time. | |
| Incorrect Stoichiometry | - Ensure an accurate 1:1 or slight excess of one reactant. An excess of the less expensive or more readily available reactant is common. | |
| Presence of Side Products (e.g., Alkyne Dimerization) | Glaser Coupling (Oxidative Homocoupling of Alkyne) | - Ensure thorough deoxygenation of the reaction mixture.- Use a sufficient excess of the reducing agent (sodium ascorbate).- Employ a stabilizing ligand like THPTA or TBTA to favor the CuAAC pathway. |
| Difficulty in Product Purification | Residual Copper Catalyst in the Product | - After the reaction, wash the crude product with an aqueous solution of a chelating agent like EDTA to remove copper ions.- For larger biomolecules, dialysis against an EDTA solution can be effective. |
| PEG-related Purification Challenges | - Purification of PEGylated compounds can be challenging due to their physical properties. Consider reverse-phase HPLC, size-exclusion chromatography, or precipitation methods for purification. |
Quantitative Data on Reaction Conditions
The following tables provide representative data on the impact of different reaction parameters on the yield and reaction time for the CuAAC reaction between this compound and a model alkyne, Phenylacetylene. This data is illustrative and aims to guide optimization.
Table 1: Effect of Copper Source and Ligand on Reaction Yield
Conditions: this compound (1 equiv), Phenylacetylene (1 equiv), Sodium Ascorbate (10 mol%), Solvent (t-BuOH/H₂O 1:1), Room Temperature, 4 hours.
| Copper Source (mol%) | Ligand (mol%) | Approximate Yield (%) |
| CuSO₄·5H₂O (1) | None | 65-75 |
| CuSO₄·5H₂O (1) | THPTA (5) | >95 |
| CuSO₄·5H₂O (1) | TBTA (5) | >95 |
| CuI (1) | None | 80-90 |
| CuBr (1) | None | 75-85 |
Table 2: Influence of Solvent System on Reaction Outcome
Conditions: this compound (1 equiv), Phenylacetylene (1 equiv), CuSO₄·5H₂O (1 mol%), THPTA (5 mol%), Sodium Ascorbate (10 mol%), Room Temperature, 2 hours.
| Solvent System | Approximate Yield (%) | Observations |
| H₂O | 85-95 | Homogeneous solution, good for hydrophilic alkynes. |
| t-BuOH/H₂O (1:1) | >95 | Excellent for a wide range of alkynes. |
| DMSO/H₂O (1:1) | >95 | Good solvating power for hydrophobic alkynes. |
| DMF/H₂O (1:1) | 90-95 | Another effective co-solvent system. |
Table 3: Impact of Temperature and Reaction Time
Conditions: this compound (1 equiv), Phenylacetylene (1 equiv), CuSO₄·5H₂O (1 mol%), THPTA (5 mol%), Sodium Ascorbate (10 mol%), t-BuOH/H₂O (1:1).
| Temperature (°C) | Reaction Time (hours) | Approximate Yield (%) |
| 25 (Room Temp) | 1 | 80-90 |
| 25 (Room Temp) | 4 | >95 |
| 40 | 1 | >95 |
| 60 | 0.5 | >95 |
Experimental Protocols
Protocol 1: General Procedure for CuAAC Reaction
-
Reagent Preparation:
-
Dissolve this compound (1 equivalent) and the alkyne (1-1.2 equivalents) in a suitable solvent mixture (e.g., 1:1 t-BuOH/H₂O).
-
Prepare fresh stock solutions of CuSO₄·5H₂O (e.g., 100 mM in water), a ligand such as THPTA (e.g., 500 mM in water or DMSO), and sodium ascorbate (e.g., 1 M in water).
-
-
Reaction Setup:
-
In a reaction vial, combine the solution of the azide and alkyne.
-
Add the ligand solution (typically 5 equivalents relative to copper).
-
Add the CuSO₄·5H₂O solution (typically 1-5 mol%).
-
Initiate the reaction by adding the sodium ascorbate solution (typically 5-10 mol%).
-
Stir the reaction mixture at the desired temperature.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of EDTA to remove copper salts, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography or another suitable method.
-
Visualizations
Caption: General experimental workflow for the CuAAC reaction.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
preventing hydrolysis of the methyl ester in Azido-PEG3-CH2CO2Me
Welcome to the technical support center for Azido-PEG3-CH2CO2Me. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and prevent the hydrolysis of the methyl ester group in this bifunctional linker, ensuring the integrity and reactivity of the molecule for successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive groups?
This compound is a heterobifunctional linker molecule. It contains two key functional groups:
-
Azide (-N₃): A stable functional group used for "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2]
-
Methyl Ester (-COOCH₃): This group can be hydrolyzed to a carboxylic acid, which can then be activated (e.g., with EDC/NHS) to react with primary amine groups (-NH₂). However, unintentional hydrolysis is a common issue that deactivates the intended subsequent reaction pathways or requires a change in conjugation strategy.
The PEG3 (polyethylene glycol) spacer enhances the hydrophilicity and biocompatibility of the molecule.[1][3][4]
Q2: What is methyl ester hydrolysis and why is it a concern for this compound?
Hydrolysis is a chemical reaction in which a water molecule cleaves a bond. In the case of this compound, the methyl ester bond is susceptible to cleavage by water, which converts the methyl ester into a carboxylic acid and releases methanol. This is a significant concern because if your experimental design relies on the methyl ester for a specific purpose (e.g., as a protecting group or for a specific downstream reaction), its premature conversion to a carboxylic acid will lead to failed or inconsistent results.
Q3: What are the primary factors that cause the hydrolysis of the methyl ester group?
The main factors that accelerate the hydrolysis of esters are:
-
pH: The reaction is catalyzed by both acidic and basic conditions. The rate of hydrolysis is significantly faster at high pH (alkaline conditions) and very low pH (strong acidic conditions).
-
Temperature: Higher temperatures increase the rate of the hydrolysis reaction.
-
Presence of Water: Water is a necessary reactant for hydrolysis to occur. The hydrophilic PEG chain can increase the molecule's proximity to water in aqueous solutions, potentially increasing the risk.
Q4: How can I detect if my sample of this compound has hydrolyzed?
You can use standard analytical techniques to assess the purity of your sample and detect the presence of the hydrolyzed carboxylic acid product. Common methods include:
-
High-Performance Liquid Chromatography (HPLC): The carboxylic acid product will have a different retention time than the methyl ester (typically eluting earlier on a reverse-phase column).
-
Mass Spectrometry (MS): The hydrolyzed product will have a different mass-to-charge ratio (a decrease of 14 Da corresponding to the loss of CH₂).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the disappearance of the methyl ester singlet (usually around 3.7 ppm) and the appearance of a broader peak for the carboxylic acid proton.
Troubleshooting Guide
Issue: My click chemistry reaction is successful, but my subsequent reaction involving the ester terminus is failing.
-
Potential Cause: The methyl ester group may have hydrolyzed to a carboxylic acid during your click chemistry reaction or during storage.
-
Solution:
-
Verify Compound Integrity: Before starting your experiment, check the purity of your this compound stock using HPLC or MS to ensure it has not already hydrolyzed.
-
Control Reaction pH: Ensure the pH of your reaction buffer is in a range where ester hydrolysis is minimized. The reaction is generally slowest at a slightly acidic to neutral pH (around 4-6). Avoid basic conditions if possible.
-
Minimize Reaction Time and Temperature: Perform the reaction at the lowest temperature compatible with your protocol and for the shortest time necessary to achieve the desired product.
-
Use Anhydrous Solvents: If your reaction protocol allows, use anhydrous (dry) solvents to minimize the presence of water.
-
Issue: I am observing a new, more polar species in my HPLC analysis of the linker.
-
Potential Cause: This is a strong indication of hydrolysis, as the resulting carboxylic acid is more polar than the parent methyl ester.
-
Solution:
-
Review Storage Conditions: Ensure the compound is stored correctly. As a solid, it should be kept at -20°C or below in a desiccated, airtight container.
-
Review Solution Preparation and Storage: Stock solutions should be prepared in high-quality, anhydrous solvents like DMSO or DMF. Aliquot solutions to avoid repeated freeze-thaw cycles and store them at -80°C for long-term stability. Use solutions immediately after preparation if possible.
-
Buffer Selection: Be cautious with buffer components. Some buffers can actively participate in or catalyze hydrolysis. Phosphate or citrate buffers at a slightly acidic pH are generally safer choices than buffers with a high pH like carbonate or borate.
-
Data and Protocols
Table 1: Recommended Conditions to Minimize Hydrolysis
| Parameter | Recommended Condition | Rationale |
| Storage (Solid) | ≤ -20°C, under inert gas (Ar/N₂), desiccated | Minimizes thermal degradation and exposure to atmospheric moisture. |
| Storage (Solution) | -80°C in anhydrous DMSO/DMF, single-use aliquots | Prevents degradation from repeated freeze-thaw cycles and moisture. |
| Reaction pH | 4.0 - 6.0 | Ester hydrolysis is slowest in this pH range. |
| Reaction Temperature | 4°C to Room Temperature (25°C) | Lower temperatures slow the rate of hydrolysis. |
| Solvents | Anhydrous grade DMSO, DMF, or other appropriate organic solvents | Reduces the amount of water available for the hydrolysis reaction. |
Protocol 1: Quality Control Check for Hydrolysis via RP-HPLC
This protocol provides a general method to assess the integrity of your this compound.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of your linker in anhydrous acetonitrile.
-
Dilute the stock solution to a final concentration of 50 µg/mL with the mobile phase A.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase, 3.5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
-
Analysis:
-
The hydrolyzed carboxylic acid product will appear as a separate, more polar peak (shorter retention time) than the intact methyl ester.
-
Integrate the peak areas to determine the percentage of hydrolysis.
-
Protocol 2: General Procedure for a CuAAC Reaction Minimizing Hydrolysis
This protocol outlines a typical click chemistry reaction while taking precautions to prevent ester hydrolysis.
-
Reagent Preparation:
-
Dissolve your alkyne-containing molecule and this compound separately in a minimal amount of a water-miscible organic solvent (e.g., DMSO, THF).
-
Prepare stock solutions of copper(II) sulfate (CuSO₄) in deionized water and a reducing agent like sodium ascorbate in deionized water. Prepare the sodium ascorbate solution immediately before use.
-
-
Reaction Setup:
-
In a reaction vessel, add a buffer with a pH between 5.0 and 6.0 (e.g., 100 mM phosphate buffer).
-
Add the alkyne-containing molecule solution to the buffer.
-
Add the this compound solution to the mixture.
-
Add the sodium ascorbate solution (final concentration ~5 mM).
-
Add the CuSO₄ solution (final concentration ~1 mM).
-
-
Reaction and Monitoring:
-
Stir the reaction at room temperature (or 4°C for highly sensitive substrates).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, proceed immediately to purification to remove aqueous buffers and catalysts.
-
-
Purification:
-
Purify the product using an appropriate method such as preparative HPLC or silica gel chromatography. Use solvent systems that are neutral or slightly acidic.
-
Visual Guides
Caption: Chemical reaction showing the hydrolysis of this compound.
Caption: Troubleshooting workflow for diagnosing and resolving ester hydrolysis issues.
Caption: Recommended experimental workflow to prevent methyl ester hydrolysis.
References
Technical Support Center: Optimizing Bioconjugation with Azido-PEG3-CH2CO2Me
Welcome to the technical support center for bioconjugation using Azido-PEG3-CH2CO2Me. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions to improve the yield and efficiency of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional linker molecule. It contains an azide group (-N3) on one end and a methyl ester (-CO2Me) on the other, connected by a 3-unit polyethylene glycol (PEG) spacer. The azide group is used for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to conjugate with molecules containing an alkyne group.[1][2] The PEG spacer enhances water solubility and provides a flexible bridge between the conjugated molecules.[3][4][] The methyl ester can be hydrolyzed to a carboxylic acid, which can then be reacted with primary amines using carbodiimide chemistry (e.g., EDC, DCC). This linker is often used in the development of antibody-drug conjugates (ADCs) and other bioconjugates.
Q2: What are the main advantages of using a PEG linker in bioconjugation?
PEG linkers offer several key benefits in bioconjugation, including:
-
Improved Solubility: The hydrophilic nature of PEG can increase the solubility of hydrophobic molecules in aqueous solutions.
-
Enhanced Stability: PEGylation can protect biomolecules from enzymatic degradation.
-
Reduced Immunogenicity: The PEG chain can mask epitopes on biomolecules, potentially reducing an immune response.
-
Increased Bioavailability: By improving stability and reducing clearance, PEGylation can prolong the circulation time of therapeutic molecules in the body.
-
Steric Spacing: The flexible PEG chain provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.
Q3: Which "click chemistry" reaction should I choose: CuAAC or SPAAC?
The choice between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) depends on your specific application.
-
CuAAC: This reaction is highly efficient and proceeds with fast kinetics. However, it requires a copper catalyst, which can be toxic to living cells and may need to be removed from the final product.
-
SPAAC: This is a copper-free click chemistry reaction that is bioorthogonal, meaning it does not interfere with biological processes. This makes it ideal for applications in living systems. However, the reaction rates of SPAAC are generally slower than CuAAC.
Troubleshooting Guide
Low Reaction Yield
Problem: My bioconjugation reaction with this compound has a low yield. What are the potential causes and how can I improve it?
Potential Causes & Solutions:
-
Reagent Instability:
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Azide-PEG Linker: Ensure the linker is stored correctly, protected from light and moisture. Prepare stock solutions fresh before use.
-
Cyclooctynes (for SPAAC): Some strained alkynes like DBCO and BCN can be unstable under acidic conditions or during long-term storage.
-
-
Suboptimal Reaction Conditions:
-
pH: The optimal pH for your reaction will depend on the specific chemistry you are using. For example, NHS ester chemistry (if you've hydrolyzed the methyl ester and activated the resulting carboxylic acid) works best at a pH of 7.2-8.5. For SPAAC, higher pH values generally increase reaction rates.
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Temperature and Time: Adjusting the incubation temperature and reaction time can improve yields. Monitor the reaction progress to determine the optimal time. For CuAAC, reactions are typically run for 1 hour.
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Solubility Issues: Poor solubility of one or both reactants can significantly reduce reaction rates. The PEG linker is designed to improve solubility, but if you are working with very hydrophobic molecules, you may need to add a co-solvent like DMSO. Keep the final concentration of organic solvent low (typically below 10%) to avoid protein precipitation.
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Stoichiometry:
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An incorrect ratio of azide to alkyne can lead to incomplete consumption of the limiting reagent. It is often beneficial to use a slight excess (e.g., 1.5-2 equivalents) of one component to drive the reaction to completion.
-
-
Steric Hindrance:
-
Bulky molecules or functional groups near the reactive sites can physically block the reaction. Using a longer PEG linker can sometimes help to overcome steric hindrance.
-
-
Presence of Competing Molecules:
-
If you are performing a reaction in a complex mixture, other molecules may compete for your reagents. For example, if you are targeting amines, ensure your buffer does not contain primary amines (e.g., Tris or glycine).
-
-
Inefficient Catalyst (for CuAAC):
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The copper(I) catalyst required for CuAAC is prone to oxidation. Ensure you are using a reducing agent like sodium ascorbate to maintain the copper in its active Cu(I) state. The use of a copper-coordinating ligand can also accelerate the reaction and protect biomolecules.
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Troubleshooting Decision Tree for Low Yield
Caption: Troubleshooting flowchart for addressing low bioconjugation yield.
Quantitative Data
The following table summarizes the influence of buffer and pH on the reaction rates for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which can be a useful reference when optimizing your experiments.
| Buffer | pH | Second-Order Rate Constant (M⁻¹s⁻¹) |
| PBS | 7.4 | 0.32–0.85 |
| HEPES | 7.4 | 0.55–1.22 |
| DMEM | 7.4 | 0.59–0.97 |
| RPMI | 7.4 | 0.27–0.77 |
| Data sourced from BenchChem Application Notes, citing studies on SPAAC kinetics. Higher pH values generally increase SPAAC reaction rates, except in HEPES buffer. |
Experimental Protocols
Below are generalized protocols for bioconjugation using this compound. These should be optimized for your specific biomolecules and application.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-functionalized molecule (using this compound) to an alkyne-containing biomolecule.
Materials:
-
Azide-functionalized molecule
-
Alkyne-containing biomolecule
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Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water)
-
Copper-coordinating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Reaction buffer (e.g., PBS)
Procedure:
-
In a microcentrifuge tube, combine the alkyne-containing biomolecule and the azide-functionalized molecule in the reaction buffer.
-
Prepare a premixed solution of CuSO4 and the ligand. A 1:5 molar ratio of copper to ligand is common.
-
Add the premixed copper/ligand solution to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. Protect from light if any components are light-sensitive.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, SEC-HPLC, or mass spectrometry).
-
Purify the conjugate to remove excess reagents and byproducts using a suitable method such as size-exclusion chromatography or dialysis.
General Bioconjugation Workflow (CuAAC)
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol details the copper-free conjugation of an azide-functionalized molecule to a biomolecule containing a strained alkyne (e.g., DBCO or BCN).
Materials:
-
Azide-functionalized molecule
-
Strained alkyne-containing biomolecule (e.g., DBCO-protein)
-
Reaction buffer (e.g., PBS, HEPES)
Procedure:
-
Dissolve the azide-functionalized molecule and the strained alkyne-containing biomolecule in the reaction buffer.
-
The final concentration of reactants is typically in the range of 50-500 µM.
-
If solubility is an issue, a co-solvent like DMSO can be added, keeping the final concentration below 10%.
-
Incubate the reaction mixture. Incubation times can vary from 2-4 hours at room temperature to overnight at 4°C.
-
Monitor the reaction progress using an appropriate analytical technique.
-
Once the reaction is complete, purify the bioconjugate to remove any unreacted starting materials.
General Bioconjugation Workflow (SPAAC)
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
References
side reactions of Azido-PEG3-CH2CO2Me and how to avoid them
Welcome to the technical support center for Azido-PEG3-CH2CO2Me. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding potential side reactions and how to avoid them during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive functional groups in this compound?
A1: this compound is a heterobifunctional linker with three key components:
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An azide group (-N₃) , which is used in "click chemistry" reactions like the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), as well as the Staudinger ligation.[1][2]
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A polyethylene glycol (PEG) linker (-PEG3-) , which is a short, hydrophilic spacer that increases the solubility of the molecule and its conjugates in aqueous media.[3]
-
A methyl ester group (-CO2Me) , which can be hydrolyzed to a carboxylic acid under certain conditions to enable further conjugation, for instance, via amide bond formation.
Q2: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with this compound is giving low yields. What are the potential side reactions?
A2: Low yields in CuAAC reactions can be attributed to several factors:
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Oxidation of the Cu(I) catalyst: The active catalyst in CuAAC is Cu(I). If oxygen is present in your reaction, it can be oxidized to the inactive Cu(II) state. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use a reducing agent like sodium ascorbate to maintain the copper in the +1 oxidation state.[4]
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Reduction of the azide: The reducing agent, typically sodium ascorbate, can sometimes reduce the azide group to an amine, rendering it unreactive towards the alkyne. This is more likely to occur with prolonged reaction times or at elevated temperatures.
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Homo-coupling of the alkyne: Terminal alkynes can undergo homo-coupling in the presence of a copper catalyst, leading to the formation of a diacetylene byproduct.[5] This side reaction is more prevalent at higher temperatures.
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Inhibitory buffer components: Buffers such as Tris can chelate the copper catalyst, reducing its activity. It is advisable to use non-coordinating buffers like phosphate, HEPES, or MOPS.
-
Poor ligand choice: The right ligand is essential for stabilizing the Cu(I) catalyst and accelerating the reaction. Tris(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are commonly used and can significantly improve reaction rates.
Q3: I am performing a Staudinger ligation with this compound and observing unexpected byproducts. What could be the cause?
A3: The Staudinger ligation involves the reaction of an azide with a phosphine to form an aza-ylide intermediate, which is then trapped to form an amide bond. Potential side reactions include:
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Premature hydrolysis of the aza-ylide: If water is present in the reaction, the aza-ylide intermediate can be hydrolyzed to a primary amine and a phosphine oxide (the Staudinger reduction), preventing the desired ligation. To avoid this, ensure your reagents and solvents are anhydrous.
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Aza-Wittig side reaction: The aza-ylide intermediate can react with carbonyl compounds, such as esters, in an aza-Wittig type reaction. While the methyl ester in this compound is generally not reactive enough for this to be a major issue under standard Staudinger ligation conditions, it is a possibility to consider, especially with more reactive phosphines.
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Incomplete reaction: Steric hindrance on either the azide or the phosphine can slow down the reaction.
Q4: Can the methyl ester group of this compound be unintentionally hydrolyzed during my experiments?
A4: Yes, the methyl ester can be hydrolyzed to a carboxylic acid under either strong basic or acidic conditions. While click chemistry reactions are typically performed under mild conditions (pH 4-12), prolonged exposure to the extremes of this range could lead to some hydrolysis. If your downstream application is sensitive to the presence of the free carboxylic acid, it is important to control the pH of your reaction and purification steps.
Q5: Are there any potential side reactions associated with the PEG linker itself?
A5: While the PEG linker is generally considered biocompatible and inert, there are a few considerations:
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Steric hindrance: The PEG chain, although short, can create steric hindrance, potentially slowing down the reaction rate if the reactive azide group is in a sterically congested environment.
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Immunogenicity: Although rare for short PEG chains, there is a possibility of inducing an immune response (anti-PEG antibodies), which is more of a concern for in vivo applications of the final conjugate.
Troubleshooting Guides
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Problem | Potential Cause | Recommended Solution |
| Low or no product formation | Oxidation of Cu(I) catalyst to inactive Cu(II) | Degas all solutions and perform the reaction under an inert atmosphere (N₂ or Ar). Use a fresh solution of sodium ascorbate. |
| Inhibition of catalyst by buffer components | Avoid using Tris buffer. Switch to a non-coordinating buffer like phosphate, HEPES, or MOPS. | |
| Insufficiently active catalyst | Use a Cu(I)-stabilizing ligand such as TBTA or THPTA. | |
| Reduction of azide to amine | Minimize reaction time and avoid elevated temperatures. Monitor the reaction closely by TLC or LC-MS. | |
| Formation of alkyne homo-coupling byproduct | High reaction temperature | Perform the reaction at room temperature. |
| Excess copper catalyst | Use a lower concentration of the copper catalyst. | |
| Hydrolysis of methyl ester | Reaction pH is too high or too low | Maintain the reaction pH between 6 and 8. |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Problem | Potential Cause | Recommended Solution |
| Slow reaction rate | Low reactivity of the cyclooctyne | Use a more reactive cyclooctyne derivative such as DBCO or BCN. |
| Steric hindrance | Ensure the azide and cyclooctyne are not in sterically hindered positions on your molecules. | |
| Low reactant concentration | Increase the concentration of your reactants. | |
| Side reactions of the cyclooctyne | Instability of the cyclooctyne | Store cyclooctyne reagents protected from light and at the recommended temperature. Some reactive cyclooctynes can be prone to decomposition. |
Staudinger Ligation
| Problem | Potential Cause | Recommended Solution |
| Formation of amine byproduct (Staudinger reduction) | Presence of water leading to hydrolysis of the aza-ylide intermediate | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. |
| Slow or incomplete reaction | Steric hindrance | Use less sterically hindered phosphine reagents if possible. |
| Unfavorable electronic effects | Use phosphines with electron-donating substituents to increase nucleophilicity. |
Experimental Protocols
Protocol 1: General Procedure for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to Minimize Side Reactions
-
Reagent Preparation:
-
Prepare stock solutions of your alkyne-containing molecule, this compound, CuSO₄, sodium ascorbate, and a Cu(I)-stabilizing ligand (e.g., THPTA) in a suitable solvent (e.g., DMSO, DMF, or a mixture with water/buffer).
-
All aqueous solutions should be prepared with deoxygenated water/buffer.
-
-
Reaction Setup:
-
In a reaction vial, add the alkyne-containing molecule and this compound.
-
Add the appropriate buffer (e.g., phosphate buffer, pH 7.4).
-
Degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.
-
-
Initiation of the Reaction:
-
In a separate vial, premix the CuSO₄ and THPTA solutions.
-
To the degassed reaction mixture, add the freshly prepared sodium ascorbate solution, followed by the CuSO₄/THPTA solution. The order of addition is crucial to ensure the rapid reduction of Cu(II) to the active Cu(I) species.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature, protected from light.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, the product can be purified by standard chromatographic techniques. To remove residual copper, the crude product can be washed with an aqueous solution of a chelating agent like EDTA.
-
Protocol 2: General Procedure for a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Reagent Preparation:
-
Dissolve your cyclooctyne-containing molecule and this compound in a suitable solvent (e.g., DMSO, PBS, or cell culture medium for biological applications).
-
-
Reaction Setup:
-
Combine the solutions of the cyclooctyne and the azide in a reaction vial.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at the desired temperature (typically room temperature or 37°C for biological systems).
-
Monitor the reaction progress by TLC, LC-MS, or a relevant analytical technique for your system (e.g., fluorescence imaging if one of the components is fluorescently labeled).
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-
Work-up and Purification:
-
The product can be purified by standard methods such as HPLC or size-exclusion chromatography, depending on the nature of the conjugate.
-
Visualizing Reaction Pathways
Caption: Potential side reactions in CuAAC with this compound.
Caption: Side reactions in the Staudinger ligation.
Caption: A logical workflow for troubleshooting experiments.
References
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. Organic azide - Wikipedia [en.wikipedia.org]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with low solubility of Azido-PEG3-CH2CO2Me conjugates
Technical Support Center: Azido-PEG3-CH2CO2Me Conjugates
Welcome to the technical support center for this compound and related PEGylated conjugates. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the handling and solubility of these molecules in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its typical applications?
This compound is a heterobifunctional chemical linker. It contains three key parts:
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An azide group (-N₃) , which is used for "click chemistry" reactions, allowing for highly efficient and specific covalent bond formation with molecules containing an alkyne group.[1][2]
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A short, hydrophilic polyethylene glycol (PEG3) spacer, which is intended to increase the water solubility and flexibility of the conjugate.[1][3]
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A methyl ester (CH2CO2Me) group, which is a hydrophobic terminus. This group can be hydrolyzed under strong basic conditions to a carboxylic acid.[4]
This molecule is commonly used in bioconjugation to link different molecules together, such as attaching a small molecule drug to a protein or functionalizing a nanoparticle surface.
Q2: Why am I experiencing low solubility with my this compound conjugate in aqueous buffers?
While the PEG3 spacer is included to enhance aqueous solubility, the overall solubility of the molecule is a balance of its different components. The terminal methyl ester group is hydrophobic, and the azide group can also limit water solubility compared to more polar functional groups. At high concentrations, these molecules can aggregate and precipitate from aqueous solutions.
Q3: What are the recommended storage conditions for this compound?
To ensure stability and prevent degradation, it is recommended to store this compound and similar bioconjugation reagents at -20°C in a desiccated environment . Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture, which can degrade the reagent.
Troubleshooting Guide: Low Solubility Issues
This guide addresses common problems encountered when this compound fails to dissolve in the desired experimental buffer.
Problem: The conjugate has precipitated or will not dissolve in my aqueous buffer (e.g., PBS, Tris).
| Possible Cause | Recommended Solution |
| Insufficient Solubilizing Power of Aqueous Buffer | The inherent hydrophobicity of the methyl ester terminus limits solubility in purely aqueous media. For many applications, a co-solvent is necessary. |
| Concentration is Too High | Even with co-solvents, the conjugate may have a limited saturation point. Highly concentrated solutions are more prone to precipitation. |
| Incorrect Dissolution Method | Directly adding the solid to an aqueous buffer is often ineffective and can lead to aggregation. |
Solubility Profile of Related PEG Derivatives
Precise quantitative data for this compound is not widely published. However, the expected solubility based on the behavior of similar short-chain PEG derivatives can be summarized as follows.
| Solvent | Expected Solubility | Notes |
| Water / Aqueous Buffers | Sparingly to Moderately Soluble | Solubility is highly dependent on concentration and pH. The hydrophilic PEG spacer aids solubility, but the terminal groups can cause aggregation. |
| Water-Miscible Organics (DMSO, DMF) | Highly Soluble | These solvents are excellent for preparing high-concentration stock solutions. |
| Alcohols (Ethanol, Methanol) | Soluble to Less Soluble | Generally soluble, but may be less effective than DMSO or DMF for creating concentrated stocks. |
| Chlorinated Solvents (DCM, Chloroform) | Soluble | These are suitable for organic synthesis but not typically used for direct addition to biological experiments. |
| Ether | Not Soluble | PEG derivatives are generally insoluble in ether. |
Experimental Protocols & Workflows
Protocol: Solubilizing this compound for Bioconjugation
This protocol provides a step-by-step method for preparing a working solution of the conjugate for subsequent use in aqueous reaction buffers.
Materials:
-
This compound conjugate
-
Anhydrous dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Target aqueous reaction buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Add a small volume of anhydrous DMSO or DMF to the solid conjugate to create a high-concentration stock solution (e.g., 10-50 mg/mL).
-
Vortex thoroughly until the solid is completely dissolved. The solution should be clear.
-
-
Dilute into Aqueous Buffer:
-
While gently vortexing or stirring your target aqueous buffer, add the required volume of the organic stock solution dropwise.
-
This sequential addition helps prevent the conjugate from precipitating out of solution as it is introduced to the aqueous environment.
-
-
Final Concentration Check:
-
Ensure the final concentration of the organic co-solvent (e.g., DMSO) in your reaction is low enough (typically <5%) to not interfere with your downstream application (e.g., protein stability, cell viability).
-
Visually inspect the final solution for any signs of precipitation or cloudiness. If observed, the concentration may be too high for the chosen buffer system.
-
Solubilization Troubleshooting Workflow
If you encounter issues with the standard protocol, follow this logical troubleshooting workflow to identify a solution.
General Bioconjugation Workflow via Click Chemistry
The this compound conjugate is a tool for linking molecules. The diagram below illustrates its role in a typical click chemistry workflow to label a target protein with a reporter molecule (e.g., a fluorescent dye).
References
strategies to reduce non-specific binding of Azido-PEG3-CH2CO2Me
Welcome to the technical support center for Azido-PEG3-CH2CO2Me. This guide provides detailed troubleshooting strategies and answers to frequently asked questions to help you minimize non-specific binding in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a concern with this compound?
A1: Non-specific binding refers to the attachment of your molecule of interest, in this case, this compound, to surfaces or molecules other than its intended target.[1] This phenomenon can lead to high background noise, false-positive signals, and reduced assay sensitivity, ultimately compromising the accuracy and reliability of your experimental data.[1][2] While the PEG3 linker is designed to reduce such interactions, the molecule's methyl ester group can contribute to hydrophobic interactions, and potential hydrolysis of this ester to a carboxylate can lead to electrostatic interactions, making NSB a critical factor to control.
Q2: What are the primary molecular forces driving the non-specific binding of this molecule?
A2: The non-specific binding of this compound is typically driven by a combination of two main forces:
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Hydrophobic Interactions: The methyl ester (CH2CO2Me) and the ethylene backbone of the PEG linker are non-polar and can interact with hydrophobic regions of proteins or plastic surfaces.[3]
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Electrostatic Interactions: The azide group has a dipole moment, and more significantly, the methyl ester can hydrolyze under certain pH conditions to a negatively charged carboxylate group. This charge can lead to unwanted binding with positively charged surfaces or biomolecules.[4]
Q3: What is the first and most simple step I can take to diagnose and reduce non-specific binding?
A3: A simple preliminary test is to run your analyte (this compound) over a bare sensor surface or well plate without your intended target (ligand). If you observe a significant signal, this indicates a high degree of non-specific binding. The simplest first step to reduce this is to optimize your buffer by adding a low concentration of a non-ionic surfactant, such as 0.05% Tween-20, and a common blocking protein like Bovine Serum Albumin (BSA).
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Problem: I am observing high background signal across my entire plate/sensor.
This is a classic sign of non-specific binding. The following workflow can help you diagnose and mitigate the issue.
Troubleshooting Workflow for High Background Signal
The following diagram outlines a systematic approach to troubleshooting non-specific binding.
Caption: A step-by-step workflow for troubleshooting non-specific binding.
Q4: My background is still high after adding Tween-20. What's the next step?
A4: If a non-ionic detergent is insufficient, the issue may be driven by electrostatic interactions. Increasing the ionic strength of your buffer can help shield these charges. Try adding sodium chloride (NaCl) to a final concentration of 150-500 mM. This disrupts charge-based interactions between your molecule and the surface.
Q5: What are blocking agents and how do I choose one?
A5: Blocking agents are molecules used to saturate the unoccupied binding sites on a surface (e.g., an ELISA plate or sensor chip), preventing your molecule of interest from binding non-specifically.
-
Protein-based blockers like Bovine Serum Albumin (BSA) and casein are very common and effective. They are generally a good starting point.
-
Peptide-based blockers can sometimes form a denser, more consistent blocking layer.
-
Protein-free blockers are synthetic polymers that can be useful in assays where protein-based blockers might interfere.
The choice depends on your specific assay. For most applications, starting with 1-3% BSA in your buffer is a robust strategy.
Q6: Can the pH of my buffer affect non-specific binding?
A6: Absolutely. The pH of your buffer dictates the overall charge of your biomolecules and surfaces. If your surface is negatively charged (like carboxymethyl dextran sensor chips), and your molecule has a positive charge or vice-versa, you will see significant electrostatic-driven NSB. Adjusting the pH can help neutralize the charge on either the molecule or the surface, thereby reducing this type of interaction.
Mechanisms and Solutions
Visualizing Non-Specific Binding Interactions
The diagram below illustrates the potential interactions between this compound and a surface.
Caption: Potential molecular interactions leading to non-specific binding.
Visualizing the Action of Blocking Agents and Detergents
This diagram shows how additives can mitigate non-specific binding.
Caption: How blocking agents and detergents prevent non-specific binding.
Data Summary: Common Buffer Additives
The table below summarizes common additives used to reduce non-specific binding, their mechanisms, and typical concentrations.
| Additive Class | Example | Mechanism of Action | Typical Concentration | Citations |
| Protein Blocker | Bovine Serum Albumin (BSA) | Occupies free binding sites on surfaces through hydrophobic and hydrophilic interactions. | 1 - 3% (w/v) | |
| Protein Blocker | Casein / Non-fat Milk | Similar to BSA, saturates unoccupied sites on the solid phase. | 1 - 5% (w/v) | |
| Non-ionic Surfactant | Tween-20 / Triton X-100 | Disrupts weak, non-specific hydrophobic interactions. Prevents binding to container walls. | 0.05 - 0.1% (v/v) | |
| Inert Salt | Sodium Chloride (NaCl) | Shields electrostatic charges on the molecule and the surface, reducing charge-based NSB. | 150 - 500 mM | |
| Polyanion | Dextran Sulfate | Competes with negatively charged molecules (like hydrolyzed ester) for electrostatic binding sites. | 0.02 - 0.1% (w/v) |
Experimental Protocols
Protocol: Screening for Optimal Buffer Composition
This protocol provides a systematic way to test different additives to find the optimal buffer for minimizing non-specific binding of this compound.
Objective: To identify the buffer components that most effectively reduce non-specific binding while maintaining the specific activity of the molecule.
Materials:
-
Your standard assay buffer (e.g., PBS or HBS)
-
Stock solutions of additives: 10% BSA, 10% Casein, 10% Tween-20, 5M NaCl
-
This compound
-
Assay platform (e.g., 96-well ELISA plate, SPR sensor chip) without the specific binding partner immobilized.
Procedure:
-
Prepare Test Buffers: Create a matrix of test buffers by supplementing your standard assay buffer with different combinations and concentrations of the additives. A good starting matrix is shown in the table below. Prepare at least 1 mL of each buffer.
| Buffer ID | Base Buffer | BSA (%) | Tween-20 (%) | NaCl (mM) |
| A (Control) | Standard Buffer | 0 | 0 | 150 (Standard) |
| B | Standard Buffer | 1 | 0 | 150 |
| C | Standard Buffer | 0 | 0.05 | 150 |
| D | Standard Buffer | 1 | 0.05 | 150 |
| E | Standard Buffer | 1 | 0.05 | 300 |
| F | Standard Buffer | 1 | 0.05 | 500 |
-
Surface Preparation:
-
For ELISA: Use a high-protein-binding 96-well plate. Do not coat with any antigen or antibody.
-
For SPR/BLI: Use a new, unmodified sensor chip of the type planned for the final assay.
-
-
Blocking Step:
-
Add 200 µL of each corresponding test buffer (A-F) to several wells of the plate.
-
Incubate for 1-2 hours at room temperature with gentle agitation.
-
For SPR/BLI, this step is integrated; the test buffer will be the running buffer.
-
-
Binding Step:
-
Prepare a solution of this compound at the highest concentration you plan to use in your actual experiment. Dilute the molecule into each of the test buffers (A-F).
-
For ELISA: After removing the blocking buffer, add 100 µL of the corresponding this compound solution to the blocked wells. Incubate for 1 hour.
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For SPR/BLI: Inject the this compound solution (prepared in the corresponding running buffer) over the unmodified sensor surface.
-
-
Washing:
-
Wash the wells 3-5 times with their corresponding test buffer to remove any unbound molecule.
-
-
Detection & Analysis:
-
Detect the amount of non-specifically bound this compound using your standard assay detection method.
-
Compare the signal generated in each buffer condition. The buffer that produces the lowest signal has the optimal composition for reducing non-specific binding.
-
Important: Once the optimal "anti-NSB" buffer is identified, you must validate that it does not negatively impact your desired specific binding interaction. Run a full assay to confirm that the signal-to-noise ratio is improved.
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References
Technical Support Center: Azido-PEG3-CH2CO2Me Reaction Kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azido-PEG3-CH2CO2Me. The information is presented in a question-and-answer format to directly address specific issues related to the effect of pH on reaction kinetics.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions for this compound and how does pH influence them?
A1: this compound is primarily used in two types of bioorthogonal "click chemistry" reactions: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1] pH is a critical parameter that can significantly impact the rate, yield, and specificity of both reactions. Additionally, the stability of the methyl ester group on the molecule is pH-dependent.
Q2: What is the optimal pH range for a CuAAC reaction with this compound?
A2: For bioconjugation, CuAAC reactions are typically most effective within a pH range of 6.5 to 8.0.[2] A neutral to slightly basic environment (pH 7.0-7.5) is often a good starting point for optimization.[3] While the reaction can proceed over a broader pH range (4-12), maintaining a near-neutral pH is crucial when working with sensitive biomolecules to prevent degradation.[4][5]
Q3: How does pH affect the kinetics of SPAAC reactions with this compound?
A3: Generally, higher pH values tend to accelerate SPAAC reaction rates. However, this effect can be dependent on the specific buffer system used. For instance, some studies have shown that HEPES buffer at pH 7 can yield higher reaction rates compared to PBS at the same pH. It is important to empirically determine the optimal pH for your specific reactants and buffer system.
Q4: Can the methyl ester group on this compound hydrolyze during the reaction?
A4: Yes, the methyl ester is susceptible to hydrolysis, particularly under basic conditions (pH > 8), which will convert it to a carboxylic acid. This can also occur under acidic conditions, though it is less common in the typical pH ranges used for bioconjugation. If the integrity of the methyl ester is critical for your application, it is important to carefully control the pH and consider keeping it at or below 7.5.
Q5: Which buffers should I use or avoid for these reactions?
A5: For CuAAC reactions, it is crucial to avoid Tris buffer, as the tris(hydroxymethyl)aminomethane can act as a competitive ligand for the copper catalyst. Compatible buffers include phosphate, carbonate, and HEPES. For SPAAC, buffer choice can influence reaction kinetics, with HEPES sometimes showing faster rates than PBS. Always ensure your buffer does not contain any components that could interfere with your reaction (e.g., avoid azide preservatives in buffers for SPAAC reactions).
Troubleshooting Guides
Problem 1: Low or no product yield in my CuAAC reaction.
| Potential Cause | Suggested Solution |
| Incorrect pH | Verify the pH of your reaction mixture. For most bioconjugations, a pH between 7.0 and 7.5 is a good starting point. Avoid strongly acidic or basic conditions unless specifically required. |
| Incompatible Buffer | Ensure you are not using a buffer containing copper-chelating agents, such as Tris. Switch to a recommended buffer like phosphate, HEPES, or carbonate. |
| Oxidation of Cu(I) Catalyst | The active catalyst is Cu(I), which can be oxidized to inactive Cu(II). Use a reducing agent like sodium ascorbate and consider degassing your solutions. |
| Poor Reagent Quality | Ensure your this compound and alkyne partner are of high purity and have been stored correctly to prevent degradation. |
Problem 2: My SPAAC reaction is very slow.
| Potential Cause | Suggested Solution |
| Suboptimal pH | Increase the pH of the reaction mixture. SPAAC reactions are often faster at higher pH values. Test a range of pH values (e.g., 7.5, 8.0, 8.5) to find the optimum for your system. |
| Buffer Effects | The choice of buffer can significantly impact the reaction rate. Consider switching from PBS to HEPES buffer, which has been shown to enhance SPAAC kinetics in some cases. |
| Steric Hindrance | The PEG linker is designed to reduce steric hindrance, but if you are conjugating to a very bulky molecule, the reaction may still be slow. Consider increasing the reaction time or temperature. |
| Low Reactant Concentration | The reaction rate is dependent on the concentration of both the azide and the strained alkyne. If possible, increase the concentration of your reactants. |
Problem 3: I am observing an unexpected change in the charge or solubility of my final conjugate.
| Potential Cause | Suggested Solution |
| Hydrolysis of the Methyl Ester | If your reaction was performed at a pH above 8.0, the methyl ester may have hydrolyzed to a carboxylic acid, introducing a negative charge. Analyze your product by mass spectrometry to confirm its molecular weight. |
| Modified Protocol to Avoid Hydrolysis | To prevent hydrolysis, perform the reaction at a neutral pH (around 7.0) and for the shortest time necessary to achieve a reasonable yield. Monitor the reaction progress closely. |
Data Presentation
Table 1: Effect of pH on SPAAC Reaction Rate Constants
The following table summarizes the second-order rate constants for the SPAAC reaction between a DBCO-modified antibody and an azide-containing molecule in different buffers and at various pH values. While not specific to this compound, this data provides a general trend for the effect of pH on SPAAC reactions involving PEGylated molecules.
| Buffer | pH | Rate Constant (M⁻¹s⁻¹) |
| PBS | 7.0 | 0.32 - 0.85 |
| HEPES | 7.0 | 0.55 - 1.22 |
| MES | 5.0 | Slower than at neutral pH |
| Borate | 9.0 | Faster than at neutral pH |
| Borate | 10.0 | Fastest observed rates |
Data is generalized from studies on similar systems and should be used as a guideline for optimization. The presence of a PEG linker has been shown to enhance reaction rates.
Table 2: Recommended pH Ranges for this compound Reactions
| Reaction Type | Recommended pH Range | Key Considerations |
| CuAAC | 6.5 - 8.0 | Optimal for most bioconjugations is pH 7.0 - 7.5. Avoid Tris buffer. |
| SPAAC | 7.0 - 10.0 | Reaction rate generally increases with pH. Buffer choice can significantly impact kinetics. |
| Methyl Ester Stability | < 8.0 | Hydrolysis to carboxylic acid is more pronounced at higher pH. |
Experimental Protocols
Protocol 1: General Procedure for a CuAAC Reaction with this compound
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Reagent Preparation:
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Prepare a stock solution of your alkyne-containing molecule in an appropriate solvent (e.g., DMSO).
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Prepare a stock solution of this compound in deionized water or a compatible buffer.
-
Prepare fresh stock solutions of copper(II) sulfate (CuSO₄) and a reducing agent (e.g., sodium ascorbate) in deionized water.
-
Prepare a stock solution of a copper-chelating ligand (e.g., THPTA) in deionized water.
-
-
Reaction Setup:
-
In a reaction vessel, combine the alkyne-containing molecule and this compound in a suitable reaction buffer (e.g., phosphate buffer, pH 7.4).
-
Add the copper-chelating ligand to the reaction mixture.
-
Add the CuSO₄ solution to the mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature.
-
Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS or HPLC).
-
-
Purification:
-
Once the reaction is complete, purify the conjugate using a suitable method such as size-exclusion chromatography or dialysis to remove excess reagents and the copper catalyst.
-
Protocol 2: General Procedure for a SPAAC Reaction with this compound
-
Reagent Preparation:
-
Prepare a stock solution of your strained alkyne-containing molecule (e.g., DBCO-functionalized) in an appropriate solvent (e.g., DMSO).
-
Prepare a stock solution of this compound in the desired reaction buffer (e.g., HEPES, pH 7.5).
-
-
Reaction Setup:
-
In a reaction vessel, combine the strained alkyne-containing molecule and this compound in the reaction buffer.
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature or 37°C.
-
Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS, HPLC, or UV-Vis spectroscopy by observing the disappearance of the DBCO absorbance around 309 nm).
-
-
Purification:
-
Once the reaction is complete, purify the conjugate using a suitable method such as size-exclusion chromatography or dialysis to remove any unreacted starting materials.
-
Visualizations
Caption: General experimental workflow for bioconjugation using this compound.
Caption: Logical diagram for selecting pH conditions based on reaction type and stability requirements.
References
Technical Support Center: Optimizing PROTAC Linker Length with Azido-PEG3-CH2CO2Me
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter while optimizing linker length for Proteolysis Targeting Chimeras (PROTACs) using Azido-PEG3-CH2CO2Me and similar PEG linkers.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC, and why is its length critical?
A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects these two elements.[1][2] The linker is not just a passive spacer; it plays a crucial role in the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[3][4] The length and composition of the linker are critical because:
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Too short: A linker that is too short can cause steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase.[3]
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Too long: A linker that is too long may lead to the formation of unproductive ternary complexes where the lysine residues on the target protein are not positioned correctly for ubiquitination by the E2 enzyme associated with the E3 ligase.
Therefore, optimizing the linker length is essential for achieving efficient and potent target protein degradation.
Q2: What are the advantages of using a PEG linker like this compound in PROTAC design?
Polyethylene glycol (PEG) linkers are commonly used in PROTAC design for several reasons:
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Enhanced Solubility: PROTACs are often large and hydrophobic molecules. Incorporating a hydrophilic PEG linker can significantly improve their aqueous solubility, which is crucial for biological assays and potential therapeutic applications.
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Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic moiety, the flexibility of PEG linkers can allow the PROTAC to adopt a folded conformation that shields its polar surface area, potentially improving its ability to cross the cell membrane.
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Tunable Length: PEG linkers can be easily synthesized in various lengths, allowing for a systematic evaluation of the impact of linker length on degradation efficiency.
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Facile Synthesis: Bifunctional PEG linkers, such as those containing an azide group (like this compound), are amenable to "click chemistry" reactions. This allows for a modular and efficient synthesis of a library of PROTACs with different linker lengths.
Q3: What is the "hook effect" in PROTAC experiments, and how can I mitigate it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.
To mitigate the hook effect:
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Perform a Wide Dose-Response Curve: Test your PROTAC over a broad range of concentrations to identify the optimal concentration for degradation and to observe the characteristic bell-shaped curve of the hook effect.
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Test Lower Concentrations: The "sweet spot" for maximal degradation is often in the nanomolar to low micromolar range.
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Enhance Ternary Complex Cooperativity: A well-designed linker can promote positive cooperativity, where the binding of one protein increases the affinity for the second, stabilizing the ternary complex over the binary ones.
Troubleshooting Guide
This guide addresses common issues encountered during PROTAC linker optimization experiments.
Problem 1: My PROTAC shows good binding to the target protein and the E3 ligase in binary assays, but it doesn't induce target degradation.
This is a common challenge that often points to issues with the formation of a productive ternary complex.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Linker Length | Synthesize a series of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG3, PEG4, etc.) to identify the optimal length for ternary complex formation. |
| Incorrect Linker Attachment Point | The exit vector of the linker from the ligand binding pocket is crucial. Consider altering the attachment point on either the warhead or the anchor ligand. |
| Poor Cell Permeability | The PROTAC may not be reaching its intracellular target. Modify the linker to improve physicochemical properties or perform cell permeability assays. |
| Unfavorable Ternary Complex Conformation | Even if a ternary complex forms, the orientation of the target protein's lysine residues may not be optimal for ubiquitination. Biophysical assays like TR-FRET or SPR can help assess ternary complex formation and stability. |
Problem 2: I'm observing inconsistent or low degradation efficiency across experiments.
| Potential Cause | Troubleshooting Steps |
| PROTAC Instability | Assess the stability of your PROTAC in the cell culture medium over the time course of your experiment. |
| Low E3 Ligase Expression | Confirm the expression of the recruited E3 ligase (e.g., VHL, CRBN) in your cell line using Western blot or qPCR. |
| Cellular Efflux | The PROTAC may be actively transported out of the cells. Utilize cellular uptake and efflux assays to investigate this possibility. |
Quantitative Data Summary
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. Below are examples of how linker length can impact degradation efficiency.
Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC | Linker Atom Length | Relative ERα Degradation |
| PROTAC 1 | 9 | Moderate |
| PROTAC 2 | 12 | High |
| PROTAC 3 | 16 | Very High (Optimal) |
| PROTAC 4 | 19 | Moderate |
| PROTAC 5 | 21 | Low |
Table 2: Effect of Linker Length on BRD4 Degradation by CRBN-based PROTACs
| PROTAC | PEG Units | DC50 (nM) | Dmax (%) |
| BRD4-PROTAC-1 | 0 | >5000 | <20 |
| BRD4-PROTAC-2 | 1 | ~500 | ~60 |
| BRD4-PROTAC-3 | 2 | <100 | >90 |
| BRD4-PROTAC-4 | 3 | <50 | >95 |
| BRD4-PROTAC-5 | 4 | ~100 | >90 |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound via Click Chemistry
This protocol outlines the synthesis of a PROTAC by coupling an alkyne-functionalized warhead with an azide-functionalized E3 ligase ligand-linker conjugate.
Step 1: Synthesis of E3 Ligase Ligand-PEG3-Azide
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Dissolve the amine-functionalized E3 ligase ligand (1.0 eq) and Azido-PEG3-acid (1.1 eq) in anhydrous DMF.
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Add a peptide coupling reagent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq).
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Stir the reaction at room temperature overnight.
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Monitor the reaction progress by LC-MS.
-
Upon completion, perform an aqueous workup and purify the product by flash column chromatography.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve the alkyne-functionalized warhead (1.0 eq) and the E3 ligase ligand-PEG3-azide (1.0 eq) in a solvent mixture such as t-BuOH/H2O.
-
Add copper(II) sulfate pentahydrate (0.1 eq) and sodium ascorbate (0.2 eq) to catalyze the reaction.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the final PROTAC product by preparative HPLC.
Protocol 2: Western Blot Analysis for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.
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Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The next day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Aspirate the media, wash the cells with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
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Quantification: Densitometry analysis of the Western blot bands can be used to quantify the extent of protein degradation.
Visualizations
Caption: The PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for linker optimization.
Caption: A logical workflow for troubleshooting lack of degradation.
References
troubleshooting low yield in solid-phase PROTAC synthesis with azide linkers
Welcome to the technical support center for solid-phase synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing azide linkers. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields and to provide robust experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Is the azide functional group stable throughout the entire solid-phase synthesis process?
A: Generally, the azide group is highly stable under the standard conditions of Fmoc-based solid-phase peptide synthesis (SPPS).[1] It is resistant to the basic conditions required for Fmoc deprotection (e.g., 20% piperidine in DMF) and the acidic conditions of most coupling reactions.[1] However, caution is required during the final cleavage and deprotection step.
Q2: What is the most common cause of azide group loss during the synthesis?
A: The primary cause of unintended azide reduction to an amine is the use of certain thiol-based scavengers in the final trifluoroacetic acid (TFA) cleavage cocktail.[1][2] Specifically, 1,2-ethanedithiol (EDT) is a potent reducing agent in strong acid and can lead to significant loss of the desired azide-containing product.[1]
Q3: How can I monitor the progress of my solid-phase PROTAC synthesis?
A: Monitoring reactions on a solid support can be challenging. Common methods include:
-
Colorimetric Tests: Qualitative tests like the Kaiser test (for primary amines) can be performed on a few resin beads to check for the completeness of coupling reactions. A blue color indicates incomplete coupling.
-
Test Cleavage: A small amount of the resin-bound intermediate can be cleaved, and the resulting product analyzed by LC-MS to confirm the mass of the expected compound.
-
On-Resin Analysis: Advanced techniques like gel-phase 13C MAS NMR or 19F NMR (if a fluorine label is present) can be used for direct analysis of resin-bound molecules without cleavage.
Q4: What is a typical overall yield for a solid-phase PROTAC synthesis?
A: The overall yield can vary significantly depending on the complexity of the PROTAC, the number of synthetic steps, and the efficiency of each reaction. Reported yields for purified PROTACs synthesized on solid-phase range from as low as 1% to over 70%. It is crucial to optimize each step to maximize the final yield.
Troubleshooting Guide for Low Yields
Low yields in solid-phase PROTAC synthesis can arise at multiple stages. The following sections address specific problems, their potential causes, and recommended solutions.
Issue 1: Low Initial Resin Loading
A common and critical problem is inefficient loading of the first molecule (often the E3 ligase ligand or a linker) onto the resin.
| Potential Cause | Diagnostic Method | Recommended Solution |
| Poor Resin Swelling | Visually inspect the resin; it should swell to 2-5 times its dry volume. | Ensure the resin is adequately swollen in a suitable solvent (e.g., DMF, DCM) for at least 30-60 minutes before the loading reaction. |
| Inefficient Activation of Carboxylic Acid | Perform a test cleavage and analyze by LC-MS; observe a large amount of unreacted starting material. | Use a more efficient coupling reagent like HATU or HBTU. Ensure reagents are fresh and anhydrous. |
| Steric Hindrance | The first molecule to be loaded is bulky. | Increase reaction time and/or temperature. Use a resin with a lower substitution level or a more flexible linker to increase the distance from the resin backbone. |
| Inaccurate Starting Resin Substitution | The manufacturer's stated loading value may not be accurate. | Quantify the functional groups on the resin before starting using a method like the Fmoc-release assay for amine-functionalized resins. |
Issue 2: Inefficient Coupling Steps (E3 Ligand, Linker, or POI Ligand)
Incomplete coupling reactions lead to truncated sequences, which can be difficult to separate from the final product.
| Potential Cause | Diagnostic Method | Recommended Solution |
| Incomplete Deprotection of Amine | Perform a Kaiser test after the deprotection step. A blue color indicates remaining protected amines. | Increase the deprotection time or perform a second deprotection step. Ensure the deprotection reagent (e.g., piperidine in DMF) is fresh. |
| Inefficient Coupling Reaction | Perform a Kaiser test on a few resin beads after the coupling reaction. A blue color indicates unreacted amines. | Double couple the reactant (perform the coupling reaction twice). Increase the equivalents of the reactant and coupling reagents. Switch to a more potent coupling reagent (e.g., HATU). |
| Steric Hindrance/Aggregation | The PROTAC molecule is large and may aggregate on the resin, blocking reactive sites. | Use a resin with a lower loading capacity. Incorporate a PEG spacer in the linker to increase solubility and distance between molecules. Perform the reaction at a slightly elevated temperature. |
Issue 3: Low Yield in On-Resin Azide-Alkyne Cycloaddition (CuAAC)
The "click" reaction is generally efficient, but issues can arise on a solid support.
| Potential Cause | Diagnostic Method | Recommended Solution |
| Inactive Copper(I) Catalyst | The reaction fails to proceed, as monitored by a test cleavage and LC-MS analysis. | Use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate). Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of Cu(I) to Cu(II). |
| Poor Accessibility of Reactive Sites | Low conversion is observed even with active catalyst. | Ensure the resin is well-swollen in a suitable solvent like DMF or a mixture of DMF/water. Consider using a ligand to stabilize the Cu(I) catalyst and improve its efficacy, such as TBTA or a resin-supported ligand. |
| Copper Chelation by the PROTAC Molecule | The PROTAC molecule itself may have functional groups that chelate the copper catalyst, reducing its activity. | Increase the equivalents of the copper catalyst and the reducing agent. Experiment with different copper sources (e.g., CuI, CuSO₄, Cu(MeCN)₄PF₆). |
| Precipitation of Reagents | A precipitate is observed in the reaction mixture. | Change the solvent system to improve the solubility of all components. For example, a mixture of t-BuOH/H₂O or DMF can be effective. |
Issue 4: Low Yield After Cleavage and Purification
Significant product loss can occur during the final steps of the synthesis.
| Potential Cause | Diagnostic Method | Recommended Solution |
| Unintended Azide Reduction | LC-MS analysis of the crude product shows a significant peak corresponding to the mass of the amine-containing byproduct. | Avoid using EDT as a scavenger in the cleavage cocktail. Use an azide-safe cocktail such as 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). If a thiol scavenger is necessary, dithiothreitol (DTT) is a safer alternative to EDT. |
| Incomplete Cleavage from Resin | After cleavage, wash the resin with a strong solvent (e.g., TFA) and analyze the wash. Presence of product indicates incomplete cleavage. | Increase the cleavage time (e.g., from 2 hours to 4 hours). Ensure a sufficient volume of the cleavage cocktail is used to fully swell and immerse the resin. |
| Product Precipitation during Cleavage | The cleaved PROTAC is insoluble in the TFA cocktail and remains on the resin. | After filtering the cleavage cocktail, perform additional washes of the resin with a solvent that is likely to dissolve the product (e.g., DCM or acetonitrile) and combine the filtrates. |
| Difficult Purification | The crude product shows many closely eluting peaks on HPLC, leading to low recovery of the pure fraction. | Optimize the coupling and click reactions to minimize the formation of closely related impurities. Develop a more effective HPLC purification gradient. |
Expected Step-Wise Yields in Solid-Phase PROTAC Synthesis
The following table provides an overview of generally expected efficiencies for each step. Note that these are idealized values, and actual yields may vary. The goal is to keep the efficiency of each step as high as possible, as small losses in each step compound to a significant overall yield reduction.
| Synthesis Step | Parameter | Expected Efficiency/Yield | Analytical Method for Verification |
| 1. Resin Loading | Loading Efficiency | 70-95% | Fmoc-release assay, Test cleavage and LC-MS |
| 2. Deprotection | Deprotection Efficiency | >99% | Kaiser Test |
| 3. Coupling Reactions | Coupling Efficiency | >98% | Kaiser Test, Test cleavage and LC-MS |
| 4. On-Resin CuAAC | Reaction Conversion | 85-98% | Test cleavage and LC-MS |
| 5. Cleavage from Resin | Cleavage Yield | >90% | Comparison of crude product mass vs. theoretical |
| 6. Final Purification | Purified Yield | 20-60% (of crude) | Mass of purified product |
| Overall Yield | (Post-Purification) | 1-40% | Calculated from initial resin loading |
Key Experimental Protocols
Protocol 1: Quantitative Determination of Resin Loading (Fmoc-Release Assay)
This protocol is for determining the loading of an Fmoc-protected amino acid on the resin.
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Accurately weigh approximately 2-5 mg of the dry Fmoc-amino acid-resin into a small flask.
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Add 5 mL of a 20% solution of piperidine in DMF.
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Stopper the flask and agitate at room temperature for 30 minutes to ensure complete Fmoc deprotection.
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Add 5 mL of DMF to bring the total volume to 10 mL.
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Measure the absorbance of the resulting solution containing the dibenzofulvene-piperidine adduct at 301 nm using a UV-Vis spectrophotometer. Use a 20% piperidine in DMF solution as the blank.
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Calculate the loading using the following formula: Loading (mmol/g) = (Absorbance × Dilution Volume (mL)) / (7800 M⁻¹cm⁻¹ × Resin Mass (g) × Path Length (cm)) (The extinction coefficient of the adduct is 7800 M⁻¹cm⁻¹)
Protocol 2: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the "click" reaction on a solid support.
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Swell the azide-functionalized resin in anhydrous DMF for 30-60 minutes in a reaction vessel.
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In a separate vial, dissolve the alkyne-containing molecule (3-5 equivalents relative to resin loading) in DMF.
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Add the alkyne solution to the swollen resin.
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In another vial, prepare a fresh solution of sodium ascorbate (5-10 equivalents) in a minimal amount of water.
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In a third vial, dissolve copper(II) sulfate pentahydrate (1-2 equivalents) in a minimal amount of water.
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Add the sodium ascorbate solution to the resin suspension, followed by the copper sulfate solution. The solution should turn a yellow-orange color.
-
Seal the reaction vessel and agitate at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40 °C) to improve efficiency if necessary.
-
After the reaction, drain the solvent and wash the resin extensively with DMF (3x), water (3x), a 0.5% solution of diethyldithiocarbamate in DMF (to remove copper), DMF (3x), and DCM (3x).
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Dry the resin under vacuum. A small sample can be taken for a test cleavage and LC-MS analysis to confirm reaction completion.
Protocol 3: Azide-Safe Cleavage and Deprotection
This protocol is designed to cleave the PROTAC from the resin while preserving the azide group.
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Place the dry, resin-bound PROTAC in a reaction vessel.
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Prepare the cleavage cocktail fresh: 95% TFA, 2.5% water, 2.5% Triisopropylsilane (TIS) . Use approximately 10 mL of the cocktail per gram of resin.
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Add the cleavage cocktail to the resin. Ensure the resin is fully submerged.
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Stopper the vessel and allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.
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Filter the resin through a fritted syringe and collect the filtrate.
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Wash the resin with a small amount of fresh cleavage cocktail or pure TFA and combine the filtrates.
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Concentrate the filtrate under a stream of nitrogen or using a rotary evaporator until a small volume remains.
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Precipitate the crude PROTAC by adding the concentrated filtrate dropwise to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the filtrate).
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Centrifuge the mixture to pellet the crude product. Decant the ether.
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Wash the pellet with cold ether two more times, then dry the crude product under vacuum.
-
Purify the crude product by preparative HPLC.
Visualizations
Caption: General workflow for solid-phase PROTAC synthesis using an azide-alkyne click chemistry strategy.
Caption: Decision tree for troubleshooting low yields in solid-phase PROTAC synthesis.
Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction on a solid support.
References
Technical Support Center: Minimizing Protein Aggregation During Conjugation with Azido-PEG3-CH2CO2Me
Welcome to the technical support center for bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize protein aggregation when using Azido-PEG3-CH2CO2Me.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reactive groups?
A1: this compound is a heterobifunctional crosslinker. It contains two key functional groups:
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An azide group (-N3) , which is used in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), for highly specific conjugation to molecules containing an alkyne group.[1][2][3] The azide group is stable under a wide range of conditions, making it suitable for multi-step conjugation processes.[1]
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A methyl ester group (-CO2Me) . This group is not typically used for direct protein conjugation. However, it can be hydrolyzed to a carboxylic acid (-COOH) under strong basic conditions.[4] The resulting carboxylic acid can then be activated (e.g., with EDC and NHS) to react with primary amines (like the side chain of lysine residues) on a protein.
The polyethylene glycol (PEG) spacer (PEG3) is hydrophilic and increases the solubility of the molecule and the resulting conjugate in aqueous solutions.
Q2: What are the primary causes of protein aggregation during conjugation with this compound?
A2: Protein aggregation during conjugation is a common challenge and can be caused by several factors:
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Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly impact protein stability. Deviating from a protein's optimal stability range can lead to unfolding and exposure of hydrophobic regions, which promotes aggregation.
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High Protein Concentration: At high concentrations, protein molecules are in closer proximity, which increases the likelihood of intermolecular interactions and aggregation.
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Over-labeling: The addition of too many PEG linker molecules to the protein surface can alter its net charge, isoelectric point (pI), and overall hydrophobicity, leading to reduced solubility and aggregation.
-
Hydrophobicity of the Linker: While the PEG portion of the linker is hydrophilic, the overall hydrophobicity of the conjugate can increase depending on the molecule being attached to the azide group, potentially leading to aggregation.
-
Physical Stress: Agitation, vortexing, and multiple freeze-thaw cycles can introduce mechanical stress that leads to protein unfolding and aggregation.
-
Presence of Impurities: Small amounts of aggregated protein in the initial sample can act as seeds, accelerating the aggregation process.
Q3: How can I detect and quantify protein aggregation?
A3: Several analytical techniques can be used to detect and quantify protein aggregation:
-
Visual Inspection: The simplest method is to visually check for turbidity, precipitation, or cloudiness in the solution.
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate the presence of large aggregates.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. The appearance of larger species compared to the monomeric protein is a clear indication of aggregation.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. The appearance of peaks eluting earlier than the monomeric protein indicates the presence of soluble aggregates.
-
Native Polyacrylamide Gel Electrophoresis (PAGE): Under non-denaturing conditions, aggregated proteins will migrate slower or not enter the gel at all compared to the monomeric protein.
Troubleshooting Guide
This guide provides a systematic approach to minimizing protein aggregation during conjugation with this compound.
Step 1: Optimize Reaction Conditions
It is highly recommended to perform small-scale screening experiments to identify the optimal parameters before proceeding with larger batches.
-
pH Optimization:
-
Proteins are generally least soluble at their isoelectric point (pI). It is crucial to work at a pH away from the pI.
-
For amine-reactive labeling (after hydrolysis of the methyl ester), a pH range of 7.2-8.5 is generally recommended for efficient conjugation to primary amines. However, some proteins may be less stable at higher pH values. A compromise may be necessary, for instance, performing the reaction at a lower pH (e.g., 7.4) for a longer duration.
-
For click chemistry reactions involving the azide group, the reaction is often tolerant of a wider pH range, typically around physiological pH.
-
-
Temperature Control:
-
High temperatures can induce protein unfolding and aggregation.
-
Performing the conjugation reaction at a lower temperature (e.g., 4°C) can slow down the rate of aggregation. This may require a longer reaction time to achieve the desired degree of labeling.
-
-
Protein Concentration:
-
Higher protein concentrations can increase the rate of aggregation.
-
It is advisable to perform the conjugation reaction at a lower protein concentration (e.g., 1-2 mg/mL). If a higher final concentration is required, the labeled protein can be carefully concentrated after the reaction and purification.
-
Step 2: Modify the Conjugation Strategy
-
Molar Ratio of Linker to Protein:
-
Over-labeling is a common cause of aggregation.
-
Optimize the molar ratio of the this compound linker to the protein. Start with a lower ratio and gradually increase it while monitoring for aggregation. A titration experiment is recommended to find the optimal balance between labeling efficiency and protein stability.
-
-
Stepwise Addition of the Linker:
-
Instead of adding the entire volume of the activated linker at once, add it in smaller portions over a period of time with gentle mixing. This can help to avoid localized high concentrations of the reagent that can lead to rapid, uncontrolled reactions and precipitation.
-
Step 3: Utilize Stabilizing Excipients
If optimizing the reaction conditions and conjugation strategy is not sufficient, the addition of stabilizing excipients to the reaction buffer can help to prevent aggregation.
-
Sugars and Polyols: Sucrose, trehalose, and glycerol can act as protein stabilizers.
-
Amino Acids: Arginine and glycine are known to suppress protein-protein interactions and reduce aggregation.
-
Non-ionic Surfactants: Low concentrations of non-ionic surfactants like Polysorbate 20 (Tween-20) or Polysorbate 80 can prevent surface-induced aggregation.
Quantitative Data Summary
The following table summarizes recommended starting concentrations and conditions for minimizing protein aggregation. These are general guidelines, and optimal conditions should be determined empirically for each specific protein.
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 0.5 - 5 mg/mL | Higher concentrations increase the likelihood of intermolecular interactions and aggregation. |
| PEG Linker:Protein Molar Ratio | 1:1 to 20:1 | A higher ratio can lead to over-labeling and subsequent aggregation. |
| pH | 6.0 - 8.0 | Maintain a pH away from the protein's isoelectric point to ensure solubility. For amine coupling, a slightly alkaline pH (7.2-8.0) is often optimal but may need to be adjusted based on protein stability. |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures slow down both the conjugation reaction and aggregation processes. |
| Sucrose | 5-10% (w/v) | Acts as a protein stabilizer through preferential exclusion. |
| Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions. |
| Polysorbate 20 (Tween-20) | 0.01-0.05% (v/v) | Reduces surface tension and prevents surface-induced aggregation. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Aggregation During Amine-Reactive Conjugation
This protocol assumes the methyl ester of this compound has been hydrolyzed to a carboxylic acid and subsequently activated (e.g., with EDC/NHS).
-
Protein Preparation:
-
Dialyze the protein into an amine-free buffer, such as Phosphate Buffered Saline (PBS) or HEPES buffer, at a pH determined to be optimal for protein stability (e.g., pH 7.4).
-
Adjust the protein concentration to a starting point of 1-2 mg/mL.
-
-
Reaction Setup:
-
If using stabilizing excipients, add them to the protein solution from concentrated stock solutions. For example, add sucrose to a final concentration of 5% (w/v) or arginine to 50 mM.
-
Cool the protein solution to the desired reaction temperature (e.g., 4°C or room temperature).
-
-
Conjugation Reaction:
-
Prepare a stock solution of the activated Azido-PEG3-linker in a compatible solvent like DMSO or DMF.
-
Add the activated linker to the protein solution dropwise while gently stirring. Consider adding the linker in 3-4 aliquots over 30-60 minutes.
-
Allow the reaction to proceed for the desired amount of time (e.g., 2 hours to overnight). The reaction time will need to be extended at lower temperatures.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.
-
Remove excess linker and byproducts, and separate the conjugated protein from any aggregates using size exclusion chromatography (SEC).
-
-
Analysis:
-
Analyze the purified conjugate for the degree of labeling and the presence of any aggregates using appropriate analytical techniques (e.g., UV-Vis, DLS, SEC).
-
Visualizations
Caption: Troubleshooting workflow for minimizing protein aggregation.
Caption: Two-step conjugation using Azido-PEG3-linker.
References
Technical Support Center: Catalyst Removal for Azido-PEG3-CH2CO2Me Click Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Azido-PEG3-CH2CO2Me click reactions. The following information is designed to address specific challenges encountered during the crucial post-reaction step of copper catalyst removal.
Troubleshooting Guide
This guide addresses common issues observed during the purification of products from copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Q1: After purification, my final product yield is significantly lower than expected. What are the possible causes and solutions?
Possible Causes:
-
Product Adsorption: Your PEGylated product may be adsorbing to the purification matrix, such as silica gel, alumina, or a chelating resin.[1]
-
Partial Solubility in Aqueous Washes: The product might have some solubility in the aqueous solutions used for extraction, leading to loss of material with each wash.[1]
-
Precipitation with Catalyst: The product may be co-precipitating with copper salts during removal procedures.
Solutions:
-
Pre-wetting the Solid Support: Before loading your product, wash the solid support (e.g., silica, resin) with the reaction solvent to minimize non-specific binding.
-
Minimize Aqueous Wash Volumes: Use the smallest effective volume for aqueous extractions. Using brine in the final wash can help reduce the solubility of your organic product in the aqueous phase.[1]
-
Alternative Purification Methods: For water-soluble or PEGylated products, consider methods that do not involve extensive organic-aqueous extractions, such as dialysis or size exclusion chromatography (SEC).[1]
Q2: I am still detecting significant copper contamination in my final product. Why is my removal method failing?
Possible Causes:
-
Insufficient Chelating Agent/Resin: The amount of chelating agent (e.g., EDTA) or scavenger resin is insufficient to bind all the copper ions in the reaction.
-
Poor Mixing: In the case of scavenger resins, inadequate mixing can lead to inefficient contact between the resin and the copper catalyst.[2]
-
Product-Copper Chelation: The triazole product itself can chelate copper, making it difficult to remove with standard methods.
-
Ineffective Filtration: Fine precipitates of copper salts may be passing through the filter during filtration steps.
Solutions:
-
Use Excess Chelator/Resin: A general guideline is to use a significant excess of the scavenger resin's binding capacity relative to the amount of copper catalyst used.
-
Ensure Vigorous Mixing: When using scavenger resins, ensure the mixture is stirred or agitated effectively for the recommended time (typically 1-3 hours).
-
Employ a Stronger Chelating Agent: If your product is suspected of chelating copper, a stronger chelating agent or a different removal technique may be necessary.
-
Use a Filtration Aid: Employing a pad of Celite during filtration can help in removing very fine copper salt precipitates.
Q3: My this compound product is water-soluble, making liquid-liquid extraction with EDTA difficult. How can I remove the copper catalyst?
Solution:
For water-soluble products, particularly macromolecules or PEGylated compounds, direct extraction is not feasible. The recommended methods are:
-
Dialysis: This is a preferred method for purifying biomolecules and water-soluble polymers. Dialyze the reaction mixture against a buffer containing a chelating agent like EDTA. This will allow the smaller copper-EDTA complex to diffuse out while retaining your larger product.
-
Solid-Phase Extraction (SPE): For some water-soluble products, C18 SPE cartridges can be used to retain the product while the copper salts are washed away. The product is then eluted with a stronger solvent.
-
Chelating Resins: Stirring the aqueous solution of your product with a chelating resin (e.g., Chelex) and subsequent filtration can effectively remove copper.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing copper catalysts from click chemistry reactions?
The most common methods for copper removal are:
-
Chelation and Extraction: This involves using a chelating agent like EDTA in an aqueous solution to form a water-soluble complex with copper, which is then separated from the organic product via liquid-liquid extraction.
-
Solid-Phase Scavenging: This method uses solid supports with chelating functionalities (scavenger resins) that bind copper. The resin is then easily removed by filtration.
-
Precipitation: Insoluble copper salts are formed by adding a precipitating agent, and the solid is removed by filtration.
-
Dialysis: This technique is particularly useful for purifying large molecules like proteins and PEGylated compounds from small molecules like copper salts and chelating agents.
Q2: Why is it crucial to remove the copper catalyst?
Residual copper can be problematic for several reasons:
-
Cellular Toxicity: Copper ions can be toxic to cells, which is a major concern for biological applications and drug development.
-
Interference with Downstream Applications: Copper can interfere with subsequent analytical techniques, such as fluorescence-based assays, or further chemical transformations.
-
Product Instability: The presence of copper can affect the stability and purity of the final product.
Q3: How do I choose the best copper removal method for my this compound product?
The choice of method depends on several factors:
-
Product Solubility: The solubility of your PEGylated product will determine the feasibility of techniques like liquid-liquid extraction versus dialysis.
-
Scale of the Reaction: For larger scale reactions, precipitation or scavenger resins may be more practical than methods requiring large solvent volumes.
-
Required Purity: For biological assays or pharmaceutical applications, highly efficient methods like chelating resins are often necessary to achieve the required low levels of residual copper.
Q4: Can I avoid the issue of copper removal altogether?
Yes, by using copper-free click chemistry, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This approach avoids the use of a copper catalyst, thereby eliminating the need for its removal.
Data Presentation
Table 1: Comparison of Common Copper Removal Techniques
| Method | Typical Efficiency | Advantages | Disadvantages | Best Suited For |
| Chelation & Extraction (EDTA) | 80-95% | Simple, inexpensive, and widely applicable. | Can require large solvent volumes; potential for emulsion formation; product loss if partially water-soluble. | Small organic molecules soluble in organic solvents. |
| Chelating Resins (e.g., Chelex) | >95% | High efficiency and selectivity for copper; simple filtration for removal. | Resins can be expensive; potential for non-specific binding of the product. | Reactions requiring very low residual copper; suitable for a range of product types. |
| Precipitation | Variable | Can be effective for bulk removal; relatively inexpensive. | May not achieve very low residual copper levels; risk of co-precipitation of the product. | Large-scale reactions where high purity is not the primary concern. |
| Dialysis | High | Gentle method that preserves the integrity of biomolecules; effective for water-soluble macromolecules. | Time-consuming; not suitable for small molecules. | Water-soluble polymers, proteins, and other large biomolecules. |
| Silica/Alumina Filtration | 70-90% | Quick and easy for removing bulk copper salts. | Lower efficiency compared to other methods; potential for product adsorption. | Quick, initial purification step before further polishing. |
Experimental Protocols
Protocol 1: Copper Removal by Chelation and Liquid-Liquid Extraction with EDTA
This protocol is suitable for products that are soluble in an organic solvent immiscible with water.
-
Reaction Quenching: Upon reaction completion, dilute the reaction mixture with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
EDTA Wash: Add an equal volume of a 0.1 M aqueous solution of ethylenediaminetetraacetic acid (EDTA). Stir the biphasic mixture vigorously for 15-30 minutes.
-
Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. The aqueous layer, containing the copper-EDTA complex, will often appear blue or green.
-
Extraction: Drain the lower aqueous layer.
-
Repeat: Repeat the extraction with a fresh EDTA solution until the aqueous layer is no longer colored.
-
Final Washes: Wash the organic layer with water and then with brine to remove residual EDTA and water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Copper Removal Using a Chelating Resin
This protocol is broadly applicable and particularly useful for achieving very low copper levels.
-
Resin Preparation: Swell the chelating resin (e.g., Chelex-100) in the reaction solvent or water, depending on the product's solubility, according to the manufacturer's instructions.
-
Incubation: Add the pre-conditioned resin to the completed reaction mixture. A general guideline is to use a 5-10 fold excess of the resin's binding capacity relative to the moles of copper catalyst.
-
Stirring: Stir the mixture at room temperature for 1-3 hours. The disappearance of color from the solution can sometimes indicate copper removal.
-
Filtration: Remove the resin by filtration through a sintered glass funnel or a plug of cotton.
-
Washing: Wash the filtered resin with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washes, and remove the solvent under reduced pressure.
Protocol 3: Copper Removal by Dialysis
This is the preferred method for water-soluble PEGylated compounds and biomolecules.
-
Sample Preparation: Transfer the aqueous reaction mixture into a dialysis tubing or cassette with a molecular weight cut-off (MWCO) that is significantly smaller than the molecular weight of your product (e.g., 1 kDa MWCO for a 5 kDa product).
-
Dialysis Setup: Place the sealed dialysis tubing/cassette in a large beaker containing a stirred dialysis buffer (e.g., phosphate-buffered saline, PBS) with 10-50 mM EDTA. The volume of the dialysis buffer should be at least 100 times the volume of the sample.
-
Dialysis: Perform the dialysis at a low temperature (e.g., 4°C) for several hours to overnight.
-
Buffer Exchange: For efficient removal, change the dialysis buffer at least 2-3 times. For the final buffer exchange, use a buffer without EDTA to remove the chelating agent.
-
Sample Recovery: After dialysis is complete, carefully remove the tubing/cassette from the buffer and recover the purified conjugate.
Visualizations
Caption: Workflow for copper removal by chelation and liquid-liquid extraction.
Caption: Workflow for copper removal using a solid-phase scavenger resin.
Caption: Decision tree for troubleshooting common catalyst removal issues.
References
Validation & Comparative
A Comparative Guide to Validating Azido-PEG3-CH2CO2Me Conjugation Efficiency for Bioconjugation
For researchers, scientists, and drug development professionals, the efficient and precise covalent attachment of polyethylene glycol (PEG) chains to biomolecules is a critical process. PEGylation can enhance the therapeutic properties of proteins, peptides, and other biologics by improving solubility, stability, and pharmacokinetic profiles. Azido-PEG3-CH2CO2Me is a discrete PEG linker that, after conversion of the methyl ester to an amine-reactive functional group, allows for the introduction of an azide moiety onto a biomolecule. This azide group serves as a handle for subsequent bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
This guide provides an objective comparison of the conjugation efficiency of amine-reactive Azido-PEG linkers, focusing on the performance of succinimidyl carbonate and N-hydroxysuccinimide (NHS) ester activated linkers. It includes a summary of quantitative data, detailed experimental protocols, and visualizations to aid in the selection of the optimal conjugation strategy.
Comparison of Amine-Reactive Azido-PEG Linkers
The initial step in many PEGylation workflows involving azide-alkyne click chemistry is the introduction of the azide group onto a biomolecule, commonly targeting primary amines on lysine residues or the N-terminus of proteins. The choice of the amine-reactive group on the Azido-PEG linker is a key determinant of the conjugation efficiency. Here, we compare two of the most common amine-reactive groups: succinimidyl carbonate and NHS ester.
| Feature | Azido-PEG-Succinimidyl Carbonate | Azido-PEG-NHS Ester |
| Reactive Group | N-hydroxysuccinimidyl (NHS) carbonate | N-hydroxysuccinimidyl (NHS) ester |
| Target Residue | Primary amines (e.g., Lysine, N-terminus) | Primary amines (e.g., Lysine, N-terminus) |
| Formed Bond | Carbamate | Amide |
| Reaction Speed | Very Fast | Fast |
| Hydrolytic Stability of Reagent | Low (Half-life < 5 mins at pH 8.5) | Moderate (Half-life ~4-5 hours at pH 7)[1] |
| Typical Conjugation Efficiency | High | High |
| Typical Degree of Labeling (DOL) * | 4-6 PEGs per antibody | 4-6 PEGs per antibody[2][3] |
| Key Considerations | Requires rapid handling due to high reactivity and susceptibility to hydrolysis. | More stable than succinimidyl carbonates, offering a wider experimental window.[1] |
*Based on a 20-fold molar excess of the PEG reagent to a 1-10 mg/mL antibody solution. The DOL can be modulated by adjusting the molar ratio of the reagent to the protein.[2]
Experimental Protocols
Protocol 1: Protein Labeling with Amine-Reactive Azido-PEG Linker
This protocol describes the general procedure for introducing an azide handle onto a protein using either an Azido-PEG-Succinimidyl Carbonate or an Azido-PEG-NHS Ester.
Materials:
-
Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azido-PEG-Succinimidyl Carbonate or Azido-PEG-NHS Ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), it must be exchanged.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the Azido-PEG linker in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the Azido-PEG linker stock solution to the protein solution. Gently mix and incubate for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted linker and byproducts using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the azide-labeled protein and an alkyne-containing molecule.
Materials:
-
Azide-labeled protein (from Protocol 1)
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: In a reaction tube, combine the azide-labeled protein and a molar excess (e.g., 5-fold) of the alkyne-containing molecule in the reaction buffer.
-
Catalyst Preparation: In a separate tube, prepare the copper catalyst solution by mixing CuSO₄ and the ligand.
-
Reaction Initiation: Add the freshly prepared sodium ascorbate solution to the protein-alkyne mixture, followed by the addition of the copper/ligand solution.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature.
-
Purification: Purify the resulting bioconjugate using an appropriate method, such as size-exclusion chromatography, to remove the catalyst and excess reagents.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free "click" reaction between the azide-labeled protein and a strained alkyne (e.g., DBCO, BCN).
Materials:
-
Azide-labeled protein (from Protocol 1)
-
Strained alkyne-containing molecule (e.g., DBCO-functionalized molecule)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Combine the azide-labeled protein and a molar excess (e.g., 3- to 5-fold) of the strained alkyne-containing molecule in the reaction buffer.
-
Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C.
-
Purification: Purify the bioconjugate using a suitable method, such as size-exclusion chromatography, to remove any unreacted strained alkyne.
Mandatory Visualization
Caption: A generalized workflow for bioconjugation using an amine-reactive Azido-PEG linker followed by click chemistry.
References
A Comparative Guide to Azido-PEG3-CH2CO2Me and Other PEG Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant in the successful design and synthesis of bioconjugates. Polyethylene glycol (PEG) linkers are widely employed to improve the solubility, stability, and pharmacokinetic profiles of biomolecules. This guide provides an objective comparison of Azido-PEG3-CH2CO2Me with other common PEG linkers used in bioconjugation, supported by experimental data and detailed methodologies.
This compound is a discrete PEG linker featuring a terminal azide group and a methyl ester. The azide functionality allows for highly specific and efficient "click chemistry" reactions, while the methyl ester can be hydrolyzed to a carboxylic acid for further functionalization. This linker is particularly valuable in applications requiring bioorthogonal conjugation, such as the construction of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Quantitative Comparison of Bioconjugation Chemistries
The performance of a PEG linker is intrinsically linked to its reactive end groups. The following table summarizes the key characteristics of common bioconjugation reactions relevant to this compound and its alternatives.
| Bioconjugation Method | Target Functional Group | Typical Efficiency/Yield | Bond Stability | Reaction Speed | Key Considerations |
| Azide-Alkyne Cycloaddition (Click Chemistry) | Azide (-N₃) | High (>90%) | High (Triazole) | Fast (CuAAC) to Very Fast (SPAAC) | Bioorthogonal; requires an alkyne-modified partner. Copper(I) catalyst in CuAAC can be cytotoxic. |
| NHS Ester Chemistry | Primary Amine (-NH₂) | Moderate to High (50-90%) | High (Amide) | Fast | Prone to hydrolysis at physiological pH; can react with multiple lysine residues, leading to heterogeneity. |
| Maleimide Chemistry | Thiol (-SH) | High (>90%) | High (Thioether) | Fast | Specific for cysteine residues; potential for maleimide ring hydrolysis and thiol exchange. |
| Carbodiimide Chemistry (EDC/NHS) | Carboxylic Acid (-COOH) | Moderate (40-70%) | High (Amide) | Moderate | Can lead to side reactions and requires careful optimization to avoid protein cross-linking. |
Experimental Protocols
Detailed methodologies for key bioconjugation reactions are provided below.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-containing PEG linker (like this compound) to an alkyne-modified protein.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Reducing agent (e.g., sodium ascorbate) stock solution (freshly prepared, 100 mM in water)
-
Degassed reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified protein and the this compound in the degassed reaction buffer. A 5- to 20-fold molar excess of the azide linker is typically used.
-
Prepare the copper catalyst premix by adding the CuSO₄ stock solution to the ligand stock solution.
-
Add the catalyst premix to the protein-linker solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix and incubate the reaction at room temperature for 1-4 hours.
-
Purify the conjugate using size-exclusion chromatography or dialysis to remove excess reagents.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the copper-free conjugation of an azide-containing PEG linker to a protein modified with a strained alkyne (e.g., DBCO or BCN).
Materials:
-
Strained alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
In a microcentrifuge tube, combine the strained alkyne-modified protein and this compound in the reaction buffer. A 3- to 10-fold molar excess of the azide linker is commonly used.
-
Gently mix and incubate the reaction at room temperature or 37°C for 1-12 hours. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.
-
Purify the conjugate using size-exclusion chromatography or dialysis.
NHS Ester-Amine Coupling
This protocol describes the conjugation of an NHS ester-activated PEG linker to a protein via primary amines.
Materials:
-
Protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS ester-PEG linker
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Prepare a stock solution of the NHS ester-PEG linker in anhydrous DMSO or DMF immediately before use.
-
Add the linker stock solution to the protein solution. A 10- to 50-fold molar excess of the linker is typical. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubate the reaction at room temperature for 30 minutes to 2 hours, or at 4°C overnight.
-
Quench the reaction by adding the quenching buffer to consume any unreacted NHS ester.
-
Purify the conjugate using size-exclusion chromatography or dialysis.
Maleimide-Thiol Coupling
This protocol details the conjugation of a maleimide-activated PEG linker to a protein containing a free thiol group.
Materials:
-
Protein with a free thiol group in a degassed, amine-free buffer (e.g., PBS, pH 6.5-7.5)
-
Maleimide-PEG linker
-
Anhydrous DMSO or DMF
-
(Optional) Reducing agent (e.g., TCEP) if disulfide bonds need to be reduced.
Procedure:
-
If necessary, treat the protein with a reducing agent like TCEP to ensure the presence of free thiols. Remove the reducing agent before proceeding.
-
Prepare a stock solution of the maleimide-PEG linker in anhydrous DMSO or DMF.
-
Add the linker stock solution to the protein solution. A 10- to 20-fold molar excess of the linker is generally used.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
Purify the conjugate using size-exclusion chromatography or dialysis.
Visualizing Bioconjugation Workflows
The following diagrams illustrate the logical flow of the described bioconjugation methods.
Caption: Overview of common bioconjugation workflows.
Signaling Pathway Modulation with PEGylated Ligands
PEGylated biomolecules are often used to modulate cellular signaling pathways. For instance, a PEGylated growth factor might be designed to have a longer circulating half-life, leading to sustained activation of its corresponding receptor and downstream signaling cascade.
A Head-to-Head Comparison of Azido-PEG3-CH2CO2Me and Azido-PEG3-NHS Ester for Protein Labeling
For researchers, scientists, and drug development professionals, the strategic selection of reagents for protein modification is paramount. This guide provides a comprehensive comparison of two popular azide-containing PEGylated linkers: Azido-PEG3-CH2CO2Me and Azido-PEG3-NHS ester, arming you with the data-driven insights needed to make an informed decision for your protein labeling workflows.
This comparison delves into the chemical reactivity, experimental protocols, and key performance characteristics of each reagent, enabling a clear understanding of their respective advantages and disadvantages in the context of bioconjugation and downstream applications such as proteomics, drug targeting, and diagnostic development.
Chemical Reactivity and Labeling Strategy
The fundamental difference between this compound and Azido-PEG3-NHS ester lies in their reactivity towards proteins. Azido-PEG3-NHS ester offers a direct, one-step labeling approach, whereas this compound necessitates a two-step activation and conjugation process.
Azido-PEG3-NHS ester is equipped with an N-hydroxysuccinimide (NHS) ester functional group.[1][2] This group exhibits high reactivity towards primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, forming a stable amide bond.[][4] The reaction proceeds efficiently in aqueous buffers at a slightly alkaline pH (typically 7.2-8.5).[5]
This compound , on the other hand, possesses a methyl ester group. This group is not directly reactive with proteins. To be utilized for protein labeling, it must first be hydrolyzed to a carboxylic acid. This resulting carboxylic acid can then be activated, most commonly using a carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This activation step generates a reactive NHS ester in situ, which then reacts with primary amines on the protein.
Performance Comparison
The choice between these two reagents can significantly impact the experimental workflow, efficiency, and potentially the integrity of the labeled protein. The following table summarizes the key characteristics of each linker based on their underlying chemistries.
| Feature | Azido-PEG3-NHS Ester | This compound |
| Labeling Workflow | One-step direct labeling | Two-step (hydrolysis and activation, then labeling) |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | Methyl ester (requires conversion to carboxylic acid) |
| Target Residues | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) |
| Reaction pH | Optimal at pH 7.2-8.5 | Activation: pH 4.5-6.0; Coupling: pH 7.2-8.5 |
| Reagents Required | Linker, Protein, Buffer | Linker, Protein, Base (for hydrolysis), EDC, NHS/Sulfo-NHS, Buffers |
| Potential for Side Reactions | Hydrolysis of NHS ester in aqueous buffer | Potential for protein cross-linking if EDC is used without NHS |
| Control over Reaction | Simpler, direct reaction | More complex, multi-step process |
| Bond Stability | Stable amide bond | Stable amide bond |
Experimental Protocols
The following sections provide detailed methodologies for protein labeling using both Azido-PEG3-NHS ester and this compound.
Protocol 1: Protein Labeling with Azido-PEG3-NHS Ester
This protocol outlines a general procedure for the direct labeling of a protein with Azido-PEG3-NHS ester.
Materials:
-
Protein of interest
-
Azido-PEG3-NHS ester
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS), pH 8.0-8.5
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), exchange it with the reaction buffer.
-
Reagent Preparation: Immediately before use, dissolve the Azido-PEG3-NHS ester in anhydrous DMF or DMSO to a stock concentration of 10 mM.
-
Labeling Reaction: Add a 10-20 fold molar excess of the dissolved Azido-PEG3-NHS ester to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted reagent and byproducts using a desalting column or dialysis.
Protocol 2: Protein Labeling with this compound
This protocol involves a two-step process: hydrolysis of the methyl ester followed by EDC/NHS-mediated coupling to the protein.
Materials:
-
Protein of interest
-
This compound
-
Hydrolysis Buffer: e.g., 0.1 M NaOH
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Quenching Solution: e.g., 2-Mercaptoethanol or hydroxylamine
-
Desalting column or dialysis cassette
Procedure:
Step 1: Hydrolysis of this compound to Azido-PEG3-CH2COOH
-
Dissolve this compound in a suitable solvent (e.g., methanol).
-
Add an aqueous solution of a base (e.g., 1 M NaOH) and stir the mixture at room temperature until the hydrolysis is complete (monitoring by TLC or LC-MS is recommended).
-
Neutralize the reaction mixture with an acid (e.g., 1 M HCl) to protonate the carboxylate.
-
Extract the resulting Azido-PEG3-CH2COOH with an organic solvent and dry to obtain the purified carboxylic acid linker.
Step 2: EDC/NHS Coupling to Protein
-
Protein Preparation: Prepare the protein in the coupling buffer at a concentration of 1-10 mg/mL.
-
Activation of Carboxylic Acid: In a separate tube, dissolve the Azido-PEG3-CH2COOH in the activation buffer. Add EDC (e.g., 10-fold molar excess over the linker) and NHS or Sulfo-NHS (e.g., 25-fold molar excess over the linker). Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
Conjugation: Immediately add the activated linker solution to the protein solution.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching: Quench the reaction by adding a quenching solution to consume unreacted NHS esters.
-
Purification: Purify the azide-labeled protein using a desalting column or dialysis to remove excess reagents and byproducts.
Visualizing the Workflows
The following diagrams illustrate the distinct experimental workflows for each labeling strategy.
Caption: One-step protein labeling with Azido-PEG3-NHS ester.
Caption: Two-step protein labeling with this compound.
Subsequent Click Chemistry Reaction
Following the successful introduction of the azide group onto the protein using either reagent, the azide serves as a bioorthogonal handle for "click chemistry". The most common click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), where the azide-labeled protein is reacted with an alkyne-containing molecule (e.g., a fluorescent dye, biotin, or a drug molecule) to form a stable triazole linkage. Alternatively, strain-promoted azide-alkyne cycloaddition (SPAAC) can be employed, which does not require a cytotoxic copper catalyst and is suitable for live-cell labeling.
Caption: Bioorthogonal click chemistry reaction.
Conclusion
The selection between this compound and Azido-PEG3-NHS ester hinges on the specific requirements of the experimental design. For straightforward, rapid, and efficient labeling of proteins with an azide handle, Azido-PEG3-NHS ester is the superior choice due to its direct reactivity and simpler one-step protocol. However, if a researcher already possesses this compound or requires the carboxylic acid intermediate for other synthetic steps, it can be successfully employed for protein labeling, albeit with a more involved, multi-step procedure. Ultimately, a thorough understanding of the chemical principles and protocols associated with each reagent is crucial for achieving successful and reproducible protein bioconjugation.
References
A Comparative Guide to PROTACs Synthesized with Azido-PEG3-CH2CO2Me
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed characterization of Proteolysis Targeting Chimeras (PROTACs) synthesized using the Azido-PEG3-CH2CO2Me linker. It offers an objective comparison of their expected performance with PROTACs containing alternative linkers, supported by representative experimental data and detailed protocols for key characterization assays.
Introduction to PROTACs and the Role of the Linker
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to selectively eliminate target proteins from within a cell.[1] They function by recruiting a specific E3 ubiquitin ligase to a protein of interest, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[2][3] A PROTAC molecule is composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4]
The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[4] Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance solubility and provide flexibility. The this compound linker is a versatile building block for PROTAC synthesis, incorporating a three-unit PEG chain to improve pharmacokinetic properties and an azide group for efficient conjugation to a POI ligand via "click chemistry."
Characterization of PROTACs with PEG Linkers: A Comparative Overview
The length and composition of the PEG linker significantly impact the degradation efficiency (DC50 and Dmax) and cell permeability of a PROTAC. While specific data for a PROTAC synthesized with this compound against a particular target is proprietary and varies between systems, we can analyze trends from comparative studies of PROTACs with different PEG linker lengths.
Generally, an optimal linker length is crucial for productive ternary complex formation. Linkers that are too short may cause steric hindrance, preventing the POI and E3 ligase from coming together effectively. Conversely, excessively long linkers can lead to reduced potency due to a higher entropic penalty upon binding.
Below are tables summarizing representative data from studies comparing PROTACs with varying linker lengths.
Table 1: Comparison of Degradation Efficiency for Estrogen Receptor α (ERα)-Targeting PROTACs with Different Linker Lengths
| PROTAC Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |
| 9 | ~50% | >10 |
| 12 | ~75% | ~5 |
| 16 | ~95% | ~1 |
| 19 | ~70% | ~5 |
| 21 | ~60% | >10 |
This data illustrates that a 16-atom linker provided the optimal length for ERα degradation.
Table 2: Comparison of Degradation Potency for TANK-binding kinase 1 (TBK1)-Targeting PROTACs with Different Linker Lengths
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation observed | - |
| 21 | 3 | 96% |
| 29 | 292 | 76% |
This study highlights that a 21-atom linker was most effective for TBK1 degradation, with shorter linkers being inactive.
Table 3: Comparative Permeability of Androgen Receptor (AR)-Targeting PROTACs with a PEG Linker
| PROTAC | Proteolysis Directing Group | PAMPA Permeability (10⁻⁶ cm s⁻¹) | Caco-2 A2B Permeability (10⁻⁶ cm s⁻¹) | Efflux Ratio |
| 14 | Cereblon ligand | < 0.1 | 1.7 | 8.4 |
| 20d | VHL ligand | < 0.1 | 8.6 | >12 |
This data shows that even with a PEG linker, PROTAC permeability can be low and is influenced by the E3 ligase ligand, with significant transporter efflux observed in Caco-2 assays.
Experimental Protocols
Detailed methodologies for the characterization of PROTACs are provided below.
Synthesis of a PROTAC using this compound
PROTACs incorporating the this compound linker are typically synthesized in a modular fashion. The azide group allows for a highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with an alkyne-functionalized POI ligand.
Step 1: Amide Coupling of E3 Ligase Ligand to the Linker
-
Dissolve the this compound linker (1.1 eq) and an amine-functionalized E3 ligase ligand (e.g., pomalidomide) (1.0 eq) in a suitable solvent such as DMF.
-
Add a coupling reagent like HATU (1.2 eq) and a base such as DIPEA (2.0 eq).
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the resulting azide-functionalized E3 ligase ligand-linker conjugate by preparative HPLC.
Step 2: Click Chemistry to Attach the POI Ligand
-
Dissolve the purified azide-functionalized conjugate from Step 1 and an alkyne-functionalized POI ligand in a solvent system such as a mixture of t-BuOH and water.
-
Add a copper(I) catalyst, for example, copper(II) sulfate and sodium ascorbate.
-
Stir the reaction at room temperature until completion, as monitored by LC-MS.
-
Purify the final PROTAC product by preparative HPLC.
Western Blot for Protein Degradation
This assay is used to quantify the reduction in the levels of the target protein following PROTAC treatment.
a. Cell Culture and Treatment
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
b. Cell Lysis
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
c. Protein Quantification and SDS-PAGE
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
d. Immunoblotting
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensities are quantified using densitometry software and normalized to a loading control like GAPDH or β-actin.
NanoBRET™ Assay for Ternary Complex Formation
This assay measures the formation of the ternary complex (POI-PROTAC-E3 ligase) in living cells.
-
Cell Line and Plasmids : Use a cell line such as HEK293T. Create or obtain expression vectors for the POI fused to NanoLuc® luciferase (e.g., POI-NLuc) and an E3 ligase component fused to HaloTag® (e.g., HaloTag-VHL).
-
Cell Transfection : Co-transfect the cells with the POI-NLuc and HaloTag-E3 ligase plasmids.
-
Assay Plate Preparation : Seed the transfected cells into a 96- or 384-well white assay plate.
-
HaloTag® Labeling : Add the HaloTag® NanoBRET® 618 Ligand to the cells to label the HaloTag-E3 ligase fusion protein.
-
PROTAC Treatment : Add serial dilutions of the PROTAC to the wells.
-
Luminescence Measurement : Add the NanoBRET® Nano-Glo® Substrate to all wells and measure the BRET signal on a plate reader. An increase in the BRET signal indicates the formation of the ternary complex.
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to induce the ubiquitination of the target protein.
-
Reaction Setup : In a microcentrifuge tube, combine purified E1 activating enzyme, E2 conjugating enzyme, the E3 ligase complex (e.g., CRL4-CRBN), ubiquitin, ATP, and the purified target protein in a reaction buffer.
-
PROTAC Addition : Add the PROTAC to the reaction mixture. Include a vehicle-only control.
-
Incubation : Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Analysis : Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blot using an antibody against the target protein. The appearance of higher molecular weight bands corresponding to ubiquitinated protein indicates a successful reaction.
Cellular Permeability Assays
These assays are crucial for determining if the PROTAC can cross the cell membrane to reach its intracellular target.
a. Parallel Artificial Membrane Permeability Assay (PAMPA)
-
This cell-free assay measures the passive diffusion of a compound across an artificial lipid membrane.
-
A donor plate containing the PROTAC solution is placed on top of an acceptor plate, separated by a filter coated with a lipid layer.
-
After an incubation period, the concentration of the PROTAC in both the donor and acceptor wells is quantified by LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated.
b. Caco-2 Permeability Assay
-
This cell-based assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive diffusion and active transport.
-
The PROTAC is added to either the apical or basolateral side of the cell monolayer.
-
After incubation, the amount of PROTAC that has crossed the monolayer is measured by LC-MS/MS to determine the permeability in both directions and calculate the efflux ratio.
Visualizations
Signaling Pathway and Experimental Workflow
Conclusion
The this compound linker is a valuable tool in the synthesis of PROTACs, offering a balance of hydrophilicity to improve solubility and a reactive handle for efficient "click" chemistry-based conjugation. The characterization of PROTACs synthesized with this or any other linker requires a multi-faceted approach, encompassing biochemical, biophysical, and cellular assays to fully understand their mechanism of action and therapeutic potential. The comparative data presented highlights the critical importance of linker optimization in PROTAC design. While general trends can be observed, the optimal linker composition and length must be empirically determined for each specific target protein and E3 ligase combination to achieve the desired degradation efficacy and drug-like properties.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
A Comparative Guide to HPLC Analysis for Purity Confirmation of Azido-PEG3-CH2CO2Me Conjugates
For researchers, scientists, and drug development professionals, establishing the purity of polyethylene glycol (PEG) conjugates is a critical step to ensure the efficacy, safety, and reproducibility of their work. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative methods for confirming the purity of Azido-PEG3-CH2CO2Me, a common trifunctional linker used in bioconjugation and drug delivery. Supporting experimental protocols and data are presented to aid in methodological decisions.
Purity Assessment: A Comparative Overview
The purity of this compound is paramount, as impurities can interfere with downstream applications. Common impurities may include starting materials from the synthesis, such as compounds with hydroxyl or mesyl groups, or byproducts like di-substituted PEGs. Due to the absence of a strong UV-Vis chromophore in the PEG backbone, traditional HPLC with UV detection is not suitable. Therefore, alternative detection methods are necessary.
A comparison of common analytical techniques for purity determination is summarized below.
| Analytical Method | Purity (%) | Resolution | Throughput | Key Advantages | Limitations |
| RP-HPLC-ELSD | >98% | High | High | Robust, sensitive to non-volatile compounds, gradient compatible. | Semi-quantitative without a matching standard for every impurity. |
| RP-HPLC-CAD | >98% | High | High | Universal detection for non-volatile and semi-volatile analytes, high sensitivity. | Response can be non-linear. |
| qNMR (¹H NMR) | >99% | Low | Medium | Provides structural confirmation and absolute quantification without a reference standard. | Lower sensitivity to trace impurities, can be complex to interpret. |
| LC-MS | >99% | Very High | Medium | Provides mass information for peak identification, highly sensitive. | Can be less quantitative than other methods, matrix effects can suppress ionization. |
Experimental Protocols
Reversed-Phase HPLC with Evaporative Light Scattering Detection (RP-HPLC-ELSD)
This method is well-suited for the routine analysis of PEG derivatives due to its high resolution and sensitivity for non-volatile compounds.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 20% B
-
18-25 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Detector: ELSD (Evaporative Light Scattering Detector)
-
Nebulizer Temperature: 50°C
-
Evaporator Temperature: 80°C
-
Gas Flow: 1.5 SLM (Standard Liters per Minute)
-
Sample Preparation:
Dissolve 1-2 mg of the this compound conjugate in 1 mL of a 50:50 mixture of water and acetonitrile. Vortex to ensure complete dissolution.
Expected Results:
The main peak for this compound is expected to elute at approximately 8-10 minutes under these conditions. Potential earlier eluting peaks could correspond to more polar impurities, while later eluting peaks may represent less polar species or oligomers with longer PEG chains.
Workflow for Purity Confirmation
The following diagram illustrates a typical workflow for confirming the purity of this compound conjugates.
Verifying the Structure of Azido-PEG3-CH2CO2Me: A Comparative Guide Using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and purity assessment of synthetic molecules. This guide provides a comprehensive comparison of the expected NMR data for Azido-PEG3-CH2CO2Me with a common alternative, Boc-NH-PEG3-CH2CO2Me, and potential impurities. Detailed experimental protocols and visual aids are included to facilitate the structural verification process.
Predicted NMR Data for Structural Verification
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound, a comparable Boc-protected amine derivative, and a potential tosylated impurity. These values are compiled from spectral databases and literature precedents for similar molecular fragments.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Assignment | This compound | Boc-NH-PEG3-CH2CO2Me (Alternative) | Tosyl-PEG3-CH2CO2Me (Impurity) |
| -OCH₃ (Ester) | ~3.72 (s, 3H) | ~3.72 (s, 3H) | ~3.72 (s, 3H) |
| -C(=O)CH₂- | ~4.15 (s, 2H) | ~4.15 (s, 2H) | ~4.15 (s, 2H) |
| PEG Backbone (-OCH₂CH₂O-) | ~3.65 (m, 8H) | ~3.65 (m, 8H) | ~3.65 (m, 8H) |
| -CH₂-N₃ / -CH₂-NHBoc / -CH₂-OTs | ~3.39 (t, 2H) | ~3.30 (t, 2H) | ~4.16 (t, 2H) |
| Boc (-C(CH₃)₃) | - | ~1.44 (s, 9H) | - |
| Tosyl (Ar-H) | - | - | ~7.35 (d, 2H), ~7.80 (d, 2H) |
| Tosyl (-CH₃) | - | - | ~2.45 (s, 3H) |
| -NH- (Boc) | - | ~5.10 (br s, 1H) | - |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Assignment | This compound | Boc-NH-PEG3-CH2CO2Me (Alternative) | Tosyl-PEG3-CH2CO2Me (Impurity) |
| -OCH₃ (Ester) | ~52.0 | ~52.0 | ~52.0 |
| -C(=O)CH₂- | ~68.0 | ~68.0 | ~68.0 |
| PEG Backbone (-OCH₂CH₂O-) | ~70.5 | ~70.5 | ~70.5 |
| -CH₂-N₃ / -CH₂-NHBoc / -CH₂-OTs | ~50.7 | ~40.5 | ~69.2 |
| Boc (-C(CH₃)₃) | - | ~28.4 | - |
| Boc (-C(CH₃)₃) | - | ~79.2 | - |
| Tosyl (Ar-C) | - | - | ~127.9, ~129.8, ~133.0, ~144.8 |
| Tosyl (-CH₃) | - | - | ~21.6 |
| -C=O (Ester) | ~170.5 | ~170.5 | ~170.5 |
| -C=O (Boc) | - | ~156.0 | - |
Experimental Protocols
NMR Sample Preparation and Acquisition
A standard protocol for acquiring high-quality NMR spectra for structural verification is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound product in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Signal averaging (e.g., 16-64 scans) is performed to improve the signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 45-degree pulse angle, a longer acquisition time, and a relaxation delay of 2-5 seconds.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal.
Visualizing Structural Verification and Molecular Structure
Logical Workflow for NMR-based Structural Verification
The following diagram illustrates the logical workflow from sample synthesis to final structural confirmation using NMR spectroscopy.
Molecular Structure and Key NMR Correlations of this compound
This diagram highlights the key proton and carbon environments within the this compound molecule that are critical for NMR-based identification.
A Comparative Guide to Assessing Protein Activity Following Conjugation with Azido-PEG3-CH2CO2Me
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene glycol (PEG) to proteins, a process known as PEGylation, is a widely employed strategy to enhance the therapeutic properties of protein-based drugs. By increasing the hydrodynamic size of the protein, PEGylation can improve serum half-life, enhance stability, and reduce immunogenicity. Azido-PEG3-CH2CO2Me is a popular heterobifunctional linker that facilitates the site-specific PEGylation of proteins through "click chemistry." The azide group allows for a highly efficient and specific reaction with an alkyne-modified protein, offering precise control over the conjugation site.
However, a critical consideration in any bioconjugation strategy is the potential impact on the protein's biological activity. The attachment of a PEG chain, even at a site distant from the active or binding region, can introduce steric hindrance or conformational changes that may alter the protein's function. Therefore, a thorough functional assessment of the protein-PEG conjugate is paramount.
This guide provides a comparative overview of key functional assays to assess the activity of proteins after conjugation with this compound. We present a comparison with alternative conjugation strategies, supported by experimental data, and provide detailed protocols for essential functional assays.
Comparison of Protein Conjugation Strategies
The choice of conjugation chemistry can significantly influence the retention of a protein's biological activity. While this compound offers high specificity via click chemistry, it is important to consider other commercially available alternatives.
| Linker Type | Chemistry | Key Advantages | Potential Impact on Activity |
| This compound | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | High specificity, bio-orthogonal reaction, precise control over conjugation site. | Minimal impact if the conjugation site is carefully chosen to be distant from active/binding sites. |
| NHS-Ester-PEG | Amine-reactive (targets lysines and N-terminus) | Well-established chemistry, readily available reagents. | Can lead to heterogeneous products with varying degrees of PEGylation, potentially impacting activity if lysines in the active site are modified.[1] |
| Maleimide-PEG | Thiol-reactive (targets cysteines) | Site-specific conjugation to engineered or native cysteines. | Can be highly specific, but may require protein engineering to introduce a free cysteine. The stability of the thioether bond can be a consideration. |
| Recombinant Linkers | Genetic fusion | Homogeneous product, biodegradable.[2][3] | The large size of the recombinant linker could potentially interfere with protein function. |
Quantitative Assessment of Functional Activity
The following tables summarize hypothetical quantitative data from functional assays, comparing a therapeutic antibody-drug conjugate (ADC) and a therapeutic enzyme before and after conjugation with different linkers.
Table 1: In Vitro Cytotoxicity of a Trastuzumab-MMAE ADC
| Conjugate | Linker Type | Drug-to-Antibody Ratio (DAR) | IC50 (nM) in SK-BR-3 cells | Reference |
| Trastuzumab-MMAE | This compound | 4 | 1.5 | Hypothetical Data |
| Trastuzumab-MMAE | NHS-Ester-PEG | 3.8 (average) | 2.8 | Hypothetical Data |
| Trastuzumab-MMAE | Maleimide-PEG | 4 | 1.8 | Hypothetical Data |
| Trastuzumab (unconjugated) | N/A | 0 | >1000 | Hypothetical Data |
Table 2: Kinetic Parameters of a Therapeutic Enzyme (e.g., Asparaginase)
| Enzyme | Linker Type | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Native Asparaginase | N/A | 0.05 | 500 | 1.0 x 10⁷ | Hypothetical Data |
| Asparaginase-PEG | This compound | 0.08 | 450 | 5.6 x 10⁶ | Hypothetical Data |
| Asparaginase-PEG | NHS-Ester-PEG | 0.12 | 380 | 3.2 x 10⁶ | Hypothetical Data |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the biological context is crucial for understanding the implications of protein conjugation.
Experimental workflow for assessing protein activity post-conjugation.
For many therapeutic proteins, understanding their mechanism of action within cellular signaling pathways is essential. For instance, an antibody targeting a receptor tyrosine kinase (RTK) is expected to block downstream signaling.
Targeted inhibition of an RTK signaling pathway by a therapeutic antibody.
Detailed Experimental Protocols
Enzyme Activity Assay (e.g., for a Protease)
Objective: To determine the kinetic parameters (Km and Vmax) of a PEGylated enzyme compared to its native form.
Materials:
-
Native and Azido-PEG3-conjugated enzyme
-
Substrate specific for the enzyme (e.g., a chromogenic or fluorogenic peptide)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a series of substrate dilutions in the assay buffer.
-
Add a fixed concentration of the native or PEGylated enzyme to each well of the microplate.
-
Initiate the reaction by adding the substrate dilutions to the wells.
-
Immediately place the plate in the microplate reader and measure the absorbance or fluorescence at regular intervals for a set period.
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the progress curve.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Cell Viability (MTT) Assay (e.g., for an ADC)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a PEGylated ADC compared to the unconjugated antibody.
Materials:
-
Target cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC)
-
Cell culture medium and supplements
-
Native antibody and Azido-PEG3-conjugated ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Protocol:
-
Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the native antibody and the PEGylated ADC in cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the test articles. Include untreated cells as a control.
-
Incubate the plate for a period that allows for the desired biological effect (e.g., 72-96 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using a sigmoidal dose-response curve fit.
Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Affinity
Objective: To determine the binding affinity (Kd) of a PEGylated protein to its target.
Materials:
-
Native and Azido-PEG3-conjugated protein
-
Target antigen
-
Coating buffer (e.g., PBS, pH 7.4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
96-well ELISA plate
-
Microplate reader
Protocol:
-
Coat the wells of a 96-well plate with the target antigen in coating buffer overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the remaining protein-binding sites in the wells by adding blocking buffer and incubating for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of the native and PEGylated protein in blocking buffer and add them to the wells. Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the HRP-conjugated secondary antibody (that recognizes the primary protein) and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate to the wells and incubate in the dark until a color develops.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance values against the protein concentration and determine the Kd by fitting the data to a one-site binding model.
Conclusion
The functional assessment of proteins after conjugation with this compound is a critical step in the development of protein-based therapeutics. The choice of functional assays will depend on the specific protein and its intended application. By employing a panel of well-designed in vitro assays, researchers can gain a comprehensive understanding of how PEGylation affects the protein's biological activity. This data-driven approach is essential for selecting the optimal conjugation strategy and advancing the most promising candidates into further development. The use of site-specific conjugation chemistries, such as the click reaction enabled by azido-PEG linkers, provides a powerful tool to minimize the potential for activity loss and generate more homogeneous and well-defined therapeutic agents.
References
A Comparative Guide to the Stability of Amide vs. Triazole Linkages in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the field of bioconjugation, the choice of chemical linkage is paramount to the efficacy and longevity of the resulting molecule. The stability of the bond connecting a payload, such as a drug or imaging agent, to a biomolecule dictates its performance under physiological conditions. This guide provides an objective comparison of two commonly employed linkages: the native amide bond and the synthetically versatile triazole linkage. We will delve into their relative stabilities, supported by experimental data, and provide detailed methodologies for assessing linker stability.
Introduction to Amide and Triazole Linkages
The amide bond is a cornerstone of biology, forming the backbone of peptides and proteins. Its formation and cleavage are fundamental processes in biochemistry. In bioconjugation, amide bonds are often formed by reacting an activated carboxylic acid with a primary amine.
The 1,2,3-triazole linkage , typically formed via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry" reactions, has gained widespread adoption due to its high efficiency, selectivity, and the exceptional stability of the resulting bond.[1][2][3]
Comparative Stability Analysis
The stability of a linkage is critical, particularly for therapeutics that must endure in the bloodstream and cellular environments. The primary modes of degradation for these linkages under physiological conditions are hydrolysis (chemical cleavage by water) and enzymatic degradation.
Chemical Stability:
Amide bonds, while prevalent in nature, are susceptible to hydrolysis under both acidic and basic conditions.[4][5] This susceptibility is due to the electrophilic nature of the carbonyl carbon, which can be attacked by nucleophiles like water. The resonance stabilization of the amide bond contributes to its relative stability compared to other carbonyl derivatives like esters, but it is not immune to cleavage.
In contrast, the 1,2,3-triazole ring is exceptionally stable and generally resistant to a wide range of chemical conditions, including acidic and basic hydrolysis, oxidation, and reduction. This high degree of stability is attributed to the aromaticity of the triazole ring.
Enzymatic Stability:
A significant drawback of the amide linkage in therapeutic bioconjugates is its susceptibility to enzymatic cleavage by proteases. This is a natural biological process for protein turnover, but it can lead to premature cleavage of a bioconjugate, reducing its efficacy.
The triazole linkage, being a non-natural chemical entity, is not recognized by proteases and is therefore highly resistant to enzymatic degradation. This resistance to both chemical and enzymatic cleavage makes the triazole linkage a superior choice for applications requiring long-term in vivo stability. In some studies, the replacement of a labile amide bond with a triazole has been shown to significantly increase the metabolic stability of peptides.
Quantitative Data Summary
The following table summarizes the key stability characteristics of amide and triazole linkages based on literature data.
| Feature | Amide Linkage | Triazole Linkage | References |
| Chemical Stability | |||
| Acidic Hydrolysis | Susceptible | Highly Resistant | ,,, |
| Basic Hydrolysis | Susceptible | Highly Resistant | ,,, |
| Oxidative/Reductive Conditions | Generally Stable | Highly Resistant | |
| Enzymatic Stability | |||
| Protease Cleavage | Susceptible | Highly Resistant | ,,, |
| General In Vivo Stability | Moderate to Low | Very High | ,, |
Experimental Protocols
Protocol for Assessing Bioconjugate Stability in Human Plasma
This protocol provides a general framework for evaluating the stability of a bioconjugate in a physiologically relevant medium.
1. Materials:
-
Bioconjugate of interest
-
Human plasma (obtained from a reputable source and stored at -80°C)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Precipitating solvent (e.g., acetonitrile with 1% trifluoroacetic acid)
-
Low-bind microcentrifuge tubes
-
Incubator or water bath at 37°C
-
High-performance liquid chromatography (HPLC) system or LC-MS system
2. Experimental Procedure:
-
Thaw the human plasma on ice. Once thawed, centrifuge at a low speed to pellet any cryoprecipitates.
-
Prepare a stock solution of the bioconjugate in a suitable buffer (e.g., PBS).
-
In a low-bind microcentrifuge tube, add the bioconjugate stock solution to the human plasma to achieve the desired final concentration. A typical starting concentration might be 100 µg/mL.
-
Immediately withdraw a sample for the t=0 time point. To do this, transfer an aliquot of the plasma-bioconjugate mixture to a new tube containing 3-4 volumes of cold precipitating solvent. This will precipitate the plasma proteins and halt any degradation.
-
Vortex the t=0 sample vigorously and then centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Incubate the remaining plasma-bioconjugate mixture at 37°C.
-
At various time points (e.g., 1, 4, 8, 24, 48 hours), repeat step 4 to collect samples.
-
After the final time point, carefully collect the supernatant from all the centrifuged samples.
-
Analyze the supernatant by a suitable method such as RP-HPLC or LC-MS to quantify the amount of intact bioconjugate remaining. The percentage of intact bioconjugate at each time point is calculated relative to the t=0 sample.
3. Data Analysis:
-
Plot the percentage of intact bioconjugate versus time.
-
From this plot, the half-life (t₁/₂) of the bioconjugate in plasma can be determined.
Visualizing Degradation Pathways and Experimental Workflows
To better understand the processes involved, the following diagrams illustrate the chemical mechanisms of amide bond hydrolysis and a typical workflow for assessing bioconjugate stability.
Caption: Mechanism of acid-catalyzed amide bond hydrolysis.
Caption: Mechanism of base-catalyzed amide bond hydrolysis.
Caption: Experimental workflow for assessing bioconjugate stability.
Conclusion
The choice between an amide and a triazole linkage in bioconjugation hinges on the desired stability of the final product. While amide linkages are biologically common and straightforward to form, their susceptibility to both chemical and enzymatic degradation can be a significant liability, especially for in vivo applications. The 1,2,3-triazole linkage, on the other hand, offers exceptional stability against both hydrolysis and enzymatic attack, making it the superior choice for constructing robust, long-lasting bioconjugates. For applications demanding high stability and prolonged circulation times, the triazole linkage presents a clear advantage. Researchers and drug developers should carefully consider these stability profiles when designing next-generation bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triazole - Wikipedia [en.wikipedia.org]
- 4. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 5. byjus.com [byjus.com]
Navigating Protein Modification: A Comparative Guide to Azido-PEG3-CH2CO2Me and Alternative Strategies
For researchers, scientists, and drug development professionals, the precise modification of proteins is a critical step in developing next-generation therapeutics, diagnostics, and research tools. The choice of conjugation chemistry directly impacts the structural integrity and functional efficacy of the resulting biomolecule. This guide provides an objective comparison of Azido-PEG3-CH2CO2Me, a contemporary PEGylating agent utilizing click chemistry, with traditional and alternative protein modification techniques. We present supporting experimental data to illuminate the nuanced effects of these methods on protein structure and function.
Introduction to this compound and Protein PEGylation
This compound is a heterobifunctional linker molecule featuring a short polyethylene glycol (PEG) chain. One terminus contains an azide group, which is a key component for bioorthogonal "click chemistry" reactions. The other end possesses a methyl ester, which can be hydrolyzed to a carboxylic acid for subsequent conjugation, though it is more commonly used as a component of more complex linkers, such as those in Proteolysis Targeting Chimeras (PROTACs). The azide functionality allows for highly specific and efficient covalent attachment to proteins that have been pre-functionalized with an alkyne group, through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2]
Protein PEGylation, the covalent attachment of PEG chains, is a widely employed strategy to enhance the therapeutic properties of proteins.[3][] Key benefits include:
-
Increased Serum Half-Life: The larger hydrodynamic volume of PEGylated proteins reduces renal clearance.[5]
-
Reduced Immunogenicity: The PEG chain can mask epitopes on the protein surface, diminishing the immune response.
-
Enhanced Stability: PEGylation can protect proteins from proteolytic degradation.
-
Improved Solubility: The hydrophilic nature of PEG can increase the solubility of proteins.
However, a potential downside is the risk of reduced bioactivity if the PEG chain sterically hinders the protein's active or binding sites. The choice of PEGylation chemistry is therefore crucial in balancing these effects.
Comparative Analysis of PEGylation Chemistries
The performance of this compound-mediated PEGylation via click chemistry can be best understood by comparing it to other prevalent methods, primarily those targeting primary amines (e.g., N-hydroxysuccinimide esters) and thiols (e.g., maleimides).
Qualitative Comparison of Key Features
| Feature | Azide-Based (Click Chemistry) | NHS Ester-Based | Maleimide-Based |
| Reaction Mechanism | Bioorthogonal cycloaddition | Nucleophilic acyl substitution | Michael addition |
| Target Residues | Site-specifically introduced alkynes | Primary amines (Lysine, N-terminus) | Thiols (Cysteine) |
| Specificity | High | Moderate to low | High |
| Control over Stoichiometry | High | Moderate | High (if free cysteines are limited) |
| Linkage Stability | High (Triazole ring) | High (Amide bond) | Moderate (Thioether bond, can undergo retro-Michael) |
| Side Reactions | Minimal | Hydrolysis of NHS ester, cross-reactivity | Reaction with other nucleophiles at high pH |
| Biocompatibility | High (especially copper-free SPAAC) | High | Generally good |
Quantitative Comparison of Reaction Efficiencies
Direct quantitative comparisons for this compound are not extensively published. However, data from analogous azide-alkyne click chemistry reactions and other methods provide a useful benchmark. It is important to note that yields can vary significantly based on the specific protein, reagent, and reaction conditions.
| Parameter | Azide-Alkyne Click Chemistry (SPAAC) | NHS Ester-Amine Reaction | Maleimide-Thiol Reaction |
| Typical Molar Excess of Reagent | 1.5 - 5 fold | 5 - 20 fold | 10 - 20 fold |
| Typical Reaction Time | 1 - 18 hours | 1 - 2 hours | 1 - 4 hours |
| Reported Yields | Often >90% for purified systems | Variable, can be high but often results in a heterogeneous mixture | Generally high (>80%) |
| Stoichiometry Control | High, often resulting in <1 conjugate per protein in controlled reactions | Lower, can result in >1 conjugate per protein | High, if a single free cysteine is available |
Impact on Protein Structure and Function: Experimental Data
The effect of PEGylation on a protein's structure and function is not universal and depends on the protein itself, the size and nature of the PEG, and the site of attachment.
Structural Integrity
Biophysical techniques are essential for assessing structural changes post-modification.
| Technique | Observation | Protein Example | Reference |
| Circular Dichroism (CD) & FTIR | No significant changes in secondary or tertiary structure upon PEGylation. | Lysozyme | |
| Circular Dichroism (CD) | PEGylation had no universal trend on thermal stability; some proteins were stabilized, others destabilized. | 61 different proteins | |
| Circular Dichroism (CD) | PEG interaction led to a loss of secondary structure. | Papain (a thiol protease) | |
| Dynamic Light Scattering (DLS) | Hydrodynamic radius increased with PEGylation, as expected. | L-lactate oxidase | |
| Differential Scanning Calorimetry (DSC) | Thermal stability (unfolding temperature) of BSA was slightly decreased by PEGylation. | Bovine Serum Albumin (BSA) |
Functional Activity
The impact on biological function is a critical parameter, especially for therapeutic proteins.
| Assay Type | Observation | Protein/Enzyme Example | Reference |
| Enzyme Kinetics | Catalytic turnover (kcat) decreased by up to 50% and substrate affinity (KM) was lowered, dependent on the degree of PEGylation. | α-Chymotrypsin | |
| Enzyme Activity Assay | PEGylated lysozyme retained full enzymatic activity with one substrate, but activity was altered with another, depending on the degree of modification. | Lysozyme | |
| Antigen Binding (ELISA) | The apparent binding affinity of a VHH antibody was impaired by random maleimide-thiol PEGylation but not by site-specific click chemistry PEGylation. | VHH anti-vWF | |
| Functional Assay | Site-specific PEGylation of human superoxide dismutase-1 via click chemistry resulted in no loss of function compared to the wild-type enzyme. | Human Superoxide Dismutase-1 | |
| Proteolytic Stability | PEGylated lysozyme demonstrated increased resistance to proteolytic degradation. | Lysozyme |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for protein modification using azide-alkyne click chemistry and NHS-ester chemistry.
Protocol 1: Two-Step Protein PEGylation via Azide-Alkyne Click Chemistry
This protocol first introduces an alkyne handle onto the protein, followed by conjugation with an azide-PEG reagent like this compound.
Step A: Introduction of an Alkyne Handle (e.g., using an Alkyne-NHS Ester)
-
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5) to a concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve an alkyne-NHS ester (e.g., DBCO-NHS ester for copper-free click chemistry) in anhydrous DMSO to create a 10 mM stock solution.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the alkyne-NHS ester stock solution to the protein solution. Incubate for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove unreacted alkyne-NHS ester using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with a suitable buffer for the click chemistry step (e.g., PBS, pH 7.4).
Step B: Click Chemistry Reaction with this compound
-
Reactant Preparation: The alkyne-labeled protein from Step A is used directly. Dissolve this compound in a compatible solvent (e.g., DMSO).
-
Click Reaction (SPAAC - Copper-Free):
-
Add a 3- to 5-fold molar excess of the this compound solution to the alkyne-labeled protein.
-
Incubate the reaction for 1-4 hours at room temperature, or as optimized for the specific reactants.
-
-
Purification: Purify the final PEGylated protein conjugate using size-exclusion chromatography (SEC) to remove excess this compound and other reaction components.
-
Characterization: Analyze the conjugate by SDS-PAGE (to observe the molecular weight shift), mass spectrometry (to confirm the mass of the conjugate), and functional assays.
Protocol 2: Protein PEGylation via NHS Ester Chemistry
This protocol describes the direct conjugation of an NHS-activated PEG to protein amine groups.
-
Protein Preparation: Prepare the protein solution (1-10 mg/mL) in an amine-free buffer with a pH of 7.0-8.5 (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3).
-
Reagent Preparation: Immediately before use, prepare a stock solution (e.g., 10 mg/mL) of the mPEG-NHS ester in anhydrous DMSO.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the mPEG-NHS ester solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Quenching (Optional): Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes.
-
Purification: Separate the PEGylated protein from unreacted reagents and byproducts using dialysis, size-exclusion chromatography, or a desalting column.
-
Characterization: Analyze the resulting heterogeneous mixture of PEGylated species by SDS-PAGE, SEC, and functional assays to determine the average degree of PEGylation and its impact.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for click chemistry and NHS-ester PEGylation.
Conclusion
The selection of a protein modification strategy requires a careful evaluation of the desired outcome versus the inherent characteristics of the conjugation chemistry. This compound, as a tool for click chemistry, offers unparalleled specificity and control, leading to homogeneous products with a defined stoichiometry. This is particularly advantageous when the preservation of a specific binding site or functional domain is paramount. Experimental data suggests that this level of control can translate to better retention of biological activity compared to less specific methods.
Conversely, traditional methods like NHS-ester chemistry are robust and straightforward for general PEGylation, but often yield heterogeneous mixtures that may require extensive characterization and purification. The impact on protein structure and function is highly variable and must be assessed on a case-by-case basis, as there are no universally applicable rules. Ultimately, the choice between these methods will depend on the specific application, the nature of the protein, and the level of precision required for the final conjugate. This guide provides the foundational information and protocols to aid researchers in making an informed decision for their protein modification endeavors.
References
The Hydrophilicity Tightrope: How PROTAC Linkers Influence Cell Permeability
A Comparative Guide for Researchers in Targeted Protein Degradation
The cell membrane presents a formidable barrier for PROTACs (Proteolysis Targeting Chimeras), whose larger size and complex structures often challenge the conventional rules of drug-likeness. The linker, connecting the target-binding and E3 ligase-recruiting moieties, plays a pivotal role in determining a PROTAC's ability to traverse this lipid bilayer. This guide provides a comparative analysis of how linker hydrophilicity impacts PROTAC cell permeability, supported by experimental data and detailed protocols to aid researchers in the rational design of effective degraders.
The "Chameleon Effect": A Key to Permeability
A recurring theme in PROTAC permeability is the molecule's ability to adopt different conformations in aqueous versus lipid environments, often termed the "chameleon effect."[1][2] Hydrophilic and hydrophobic linkers significantly influence this dynamic. Ideally, a PROTAC should expose its polar functionalities in the aqueous extracellular space to maintain solubility but be capable of folding into a more compact, less polar conformation to shield these groups when partitioning into the cell membrane.[1][3][4] This conformational flexibility is critical for passive diffusion across the cell membrane.
The following diagram illustrates the relationship between linker properties, conformational changes, and cell permeability.
Figure 1. The influence of linker properties on PROTAC conformation and cell permeability.
Comparative Analysis of Linker Types
The choice between a hydrophilic (e.g., polyethylene glycol - PEG) or a hydrophobic (e.g., alkyl chain) linker is not straightforward, and the optimal choice is often target and system-dependent.
| Linker Type | General Characteristics | Impact on Permeability | Supporting Data Insights |
| Hydrophilic (PEG-based) | Generally improves aqueous solubility. Can engage in intramolecular hydrogen bonding to shield polar moieties of the PROTAC. | Can lead to high permeability by adopting folded conformations that minimize the polar surface area in a nonpolar environment. | A study comparing two VHL PROTACs, differing only by an alkyl versus a PEG linker, showed the PEG-containing PROTAC had significantly higher permeability. This was attributed to the PEG linker's ability to maintain a similar, folded conformation in both polar and nonpolar environments. |
| Hydrophobic (Alkyl-based) | Increases lipophilicity. May lead to poor aqueous solubility. | Can result in low permeability if it forces the PROTAC into an extended conformation in the nonpolar membrane interior, exposing polar groups. However, in some cases, increased lipophilicity from alkyl linkers can enhance permeability, provided it stays within a reasonable range. | The alkyl-linked VHL PROTAC mentioned above exhibited low permeability because hydrophobic interactions in a nonpolar environment led to an extended, more polar conformation. |
| Rigid/Cyclic | Incorporating moieties like piperazine or piperidine can reduce the number of rotatable bonds, pre-organizing the PROTAC into a more permeable conformation. | Can enhance permeability and metabolic stability. Short, rigid linkers with ionizable groups can improve both permeability and solubility. | Orally bioavailable PROTACs often feature more rigid linkers containing cyclic components. |
Quantitative Data Summary
The following table summarizes experimental data from studies comparing PROTACs with varying linker compositions.
| PROTAC (Target-E3 Ligase) | Linker Type | Permeability Assay | Permeability Value (Papp in 10⁻⁶ cm/s) | Reference |
| VHL PROTAC 1 | Alkyl | PAMPA | Low (not explicitly quantified in abstract) | |
| VHL PROTAC 2 | PEG | PAMPA | High (nearly 3 orders of magnitude higher than PROTAC 1) | |
| AR PROTAC 14 | PEG | Caco-2 (A to B) | 1.7 | |
| AR PROTAC 20d | PEG | Caco-2 (A to B) | Below limit of quantification | |
| AR Ligand 1 | N/A | PAMPA | 1.4 | |
| AR Ligand 4 | N/A | PAMPA | 13.3 |
Note: The permeability of a PROTAC is influenced by the entire structure, not just the linker. The data for AR PROTACs 14 and 20d highlight that even with the same linker type, other structural differences can lead to vastly different permeability profiles.
Experimental Protocols
Accurate assessment of cell permeability is crucial for the development of effective PROTACs. The Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay are two commonly employed methods.
Experimental Workflow
The general workflow for assessing PROTAC permeability is depicted below.
Figure 2. General workflow for evaluating PROTAC cell permeability.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This high-throughput assay measures passive diffusion across an artificial lipid membrane.
Methodology:
-
Preparation of the PAMPA Plate: A filter plate is coated with a solution of lipids (e.g., 2% w/v phosphatidylcholine in dodecane) to form an artificial membrane.
-
Compound Addition: The PROTAC of interest is added to the donor wells of the filter plate, typically in a buffer solution (e.g., phosphate-buffered saline at pH 7.4).
-
Incubation: An acceptor plate containing buffer is placed in contact with the bottom of the filter plate. The entire assembly is incubated for a set period (e.g., 4-16 hours) at room temperature.
-
Quantification: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Permeability Coefficient (Papp): The apparent permeability is calculated using the following equation:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium))
Where:
-
V_D and V_A are the volumes of the donor and acceptor wells, respectively.
-
A is the area of the filter membrane.
-
t is the incubation time.
-
[drug]_acceptor is the drug concentration in the acceptor well.
-
[drug]_equilibrium is the concentration at theoretical equilibrium.
-
Caco-2 Cell Permeability Assay
This assay uses a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which differentiate to form a polarized epithelium resembling the intestinal barrier. It provides information on both passive diffusion and active transport.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for approximately 21 days to allow for differentiation and the formation of tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) or by assessing the permeability of a fluorescent marker with low permeability (e.g., Lucifer yellow).
-
Permeability Measurement (Apical to Basolateral - A to B): The PROTAC is added to the apical (A) side of the monolayer, and the amount of PROTAC that transports to the basolateral (B) side over time is measured.
-
Permeability Measurement (Basolateral to Apical - B to A): The experiment is also performed in the reverse direction to assess efflux. The PROTAC is added to the basolateral side, and transport to the apical side is measured.
-
Quantification: Samples are collected from the receiver compartment at various time points and analyzed by LC-MS/MS.
-
Calculation of Papp and Efflux Ratio: The Papp is calculated similarly to the PAMPA assay. The efflux ratio (ER) is calculated as the ratio of Papp (B to A) to Papp (A to B). An ER greater than 2 suggests the involvement of active efflux transporters.
Conclusion
The hydrophilicity of a PROTAC's linker is a critical determinant of its cell permeability. While there is no one-size-fits-all solution, the emerging principle is that linkers promoting a folded, compact conformation that shields polar surface area within the cell membrane are more likely to result in permeable compounds. Both hydrophilic and hydrophobic linkers can achieve this, but their effects are highly context-dependent. A thorough understanding of these principles, combined with robust experimental evaluation using assays like PAMPA and Caco-2, is essential for the successful design and optimization of orally bioavailable PROTAC therapeutics.
References
Validating Target Engagement for PROTACs: A Comparative Guide Featuring Azido-PEG3 Linkers
For researchers, scientists, and drug development professionals, confirming that a Proteolysis Targeting Chimera (PROTAC) effectively engages its intended target protein within the complex cellular environment is a critical step in the development of this promising therapeutic modality. This guide provides an objective comparison of key methods for validating PROTAC target engagement, with a special focus on the utility of PROTACs incorporating an Azido-PEG3 linker. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate validation strategy.
PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI). This mechanism of action relies on the formation of a ternary complex between the PROTAC, the POI, and an E3 ubiquitin ligase. Therefore, robust and quantitative validation of target engagement is paramount to ensure on-target activity and minimize off-target effects.
The choice of linker connecting the POI-binding and E3 ligase-binding moieties of a PROTAC is crucial for its efficacy. The Azido-PEG3 linker, a flexible and hydrophilic polyethylene glycol (PEG) linker functionalized with an azide group, offers unique advantages for both PROTAC synthesis and target engagement validation. The azide group serves as a "clickable" handle, enabling facile and specific chemical modifications through bioorthogonal chemistry. This feature can be harnessed in several advanced target validation techniques.
Comparison of Target Engagement Validation Methods
Here, we compare several widely used methods for validating PROTAC target engagement, highlighting their principles, advantages, and limitations. We also discuss how an Azido-PEG3 linker can be specifically leveraged in some of these techniques.
| Method | Principle | Quantitative Readout | Cellular Context | Advantages | Limitations | Relevance of Azido-PEG3 Linker |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target protein and a fluorescent tracer. PROTAC competes with the tracer for binding. | IC50 (half-maximal inhibitory concentration) | Live cells | High-throughput, real-time kinetics, quantifies intracellular target engagement.[1] | Requires genetic modification of the target protein, potential for steric hindrance from the tag. | Not directly leveraged, but can be used to validate any PROTAC regardless of the linker. |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes the target protein against thermal denaturation. The amount of soluble protein at different temperatures is quantified. | Thermal shift (ΔTm), EC50 (half-maximal effective concentration) | Live cells or cell lysates | Label-free, applicable to native proteins.[2] | Lower throughput, indirect measure of binding, may not be suitable for all proteins. | Not directly leveraged, but can be used to validate any PROTAC regardless of the linker. |
| Photoaffinity Labeling (PAL) | A photoreactive group on the PROTAC is activated by UV light to form a covalent bond with the target protein. | Labeling intensity, identification of binding site by mass spectrometry. | Live cells or cell lysates | Covalent capture of target, can identify binding sites.[3] | Requires synthesis of a photo-probe, potential for non-specific labeling. | The azide group allows for "click" chemistry attachment of a reporter tag (e.g., biotin, fluorophore) after labeling, avoiding the need to synthesize a bulky probe. |
| Activity-Based Protein Profiling (ABPP) | A "clickable" PROTAC acts as a probe to covalently label the active site of the target enzyme. | Labeling intensity, identification of labeled proteins by mass spectrometry. | Live cells or cell lysates | Profiles the functional state of enzymes, can identify on- and off-targets.[4] | Limited to enzyme targets with a reactive residue in the active site. | The Azido-PEG3 linker makes the PROTAC inherently "clickable" for use as an activity-based probe. |
| Quantitative Mass Spectrometry-based Proteomics | Unbiased quantification of the entire proteome to measure the degradation of the target and any off-target proteins. | DC50 (half-maximal degradation concentration), Dmax (maximal degradation) | Live cells | Gold standard for assessing degradation selectivity, unbiased.[5] | Does not directly measure target engagement, lower throughput, requires specialized equipment and expertise. | The azide group can be used to create affinity probes for targeted enrichment of the PROTAC-bound complex before proteomic analysis. |
Experimental Protocols and Data
To provide a practical comparison, we present representative experimental data and detailed protocols for key validation methods, using Bromodomain and Extra-Terminal domain (BET) proteins, such as BRD4, as a common PROTAC target.
NanoBRET™ Target Engagement Assay
Principle: This assay measures the ability of a PROTAC to compete with a fluorescent tracer for binding to a NanoLuc® luciferase-tagged target protein in live cells. A decrease in the BRET signal indicates target engagement.
Representative Data:
| PROTAC | Target | Cell Line | Intracellular IC50 | Reference |
| MZ1 | BRD4 | HEK293 | 15 nM | |
| dBET1 | BRD4 | HEK293 | 8 nM | |
| ARV-771 | BRD4 | HeLa | ~50 nM |
Experimental Protocol:
-
Cell Seeding: Seed HEK293 cells transiently expressing the NanoLuc®-BRD4 fusion protein in a 96-well plate.
-
PROTAC Treatment: Add serial dilutions of the PROTAC to the cells and incubate for a specified time (e.g., 2 hours) at 37°C.
-
Tracer Addition: Add the fluorescent BRD4 tracer to all wells.
-
Signal Measurement: Measure the BRET signal using a luminometer.
-
Data Analysis: Plot the BRET ratio against the PROTAC concentration and fit the data to a four-parameter log-logistic curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA®)
Principle: This method assesses target engagement by measuring the increased thermal stability of a protein when bound by a ligand.
Representative Data:
| PROTAC | Target | Cell Line | Thermal Shift (ΔTm) | Reference |
| JQ1 (warhead) | BRD4 | K562 | +5°C | |
| dBet1 | BRD4 | K562 | Stabilization observed | |
| MZ1 | BRD4 | K562 | Stabilization observed |
Experimental Protocol:
-
Cell Treatment: Treat intact cells with the PROTAC or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures for a defined period (e.g., 3 minutes).
-
Lysis: Lyse the cells by freeze-thawing.
-
Centrifugation: Centrifuge the lysates to separate the soluble fraction from the precipitated proteins.
-
Protein Quantification: Analyze the soluble fraction by Western blot or mass spectrometry to quantify the amount of the target protein.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. The shift in the melting temperature (ΔTm) in the presence of the PROTAC indicates target engagement.
Visualizing Workflows with Graphviz
To further clarify the experimental processes, the following diagrams illustrate the workflows for a click chemistry-enabled photoaffinity labeling experiment and a standard NanoBRET assay.
Leveraging the Azido-PEG3 Linker for Advanced Validation
The presence of an azide group in the PROTAC linker opens up possibilities for more sophisticated target engagement studies.
Photoaffinity Labeling with "Clickable" PROTACs
In this approach, a photoreactive group (e.g., diazirine) is incorporated into the PROTAC structure. Upon UV irradiation in live cells, the PROTAC covalently crosslinks to its binding partners. The cells are then lysed, and the "clickable" azide handle on the PROTAC is used to attach a biotin tag via copper-catalyzed or strain-promoted azide-alkyne cycloaddition. The biotinylated proteins can then be enriched using streptavidin beads and identified by mass spectrometry. This method provides direct evidence of target engagement and can help identify the specific binding site.
Activity-Based Protein Profiling (ABPP)
For PROTACs that target enzymes, the molecule itself can be used as an activity-based probe. If the PROTAC's warhead binds to the active site of the enzyme, the Azido-PEG3 linker allows for the subsequent "clicking" on of a reporter tag. This enables the visualization and quantification of the engaged enzyme population, providing a direct measure of target engagement in a functional context.
Conclusion
Validating the target engagement of PROTACs is a multifaceted process that requires careful consideration of the available techniques. While established methods like NanoBRET and CETSA provide valuable quantitative data on intracellular target binding, the incorporation of an Azido-PEG3 linker into a PROTAC design offers the advantage of "click" chemistry. This feature facilitates advanced validation strategies such as photoaffinity labeling and activity-based protein profiling, which can provide deeper insights into the molecular interactions of the PROTAC with its target and the broader proteome. The choice of the most suitable validation method will depend on the specific research question, the nature of the target protein, and the available resources. A multi-pronged approach, combining different orthogonal assays, will ultimately provide the most comprehensive and robust validation of PROTAC target engagement.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pelagobio.com [pelagobio.com]
- 3. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity-based protein profiling for drug discovery - Leiden University [universiteitleiden.nl]
- 5. Application of PROTACs in Target Identification and Target Validation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Azido-PEG3-CH2CO2Me Versus Other Commercially Available Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that profoundly influences the efficacy, stability, and pharmacokinetic profile of bioconjugates such as antibody-drug conjugates (ADCs). This guide provides an objective comparison of Azido-PEG3-CH2CO2Me, a hydrophilic linker featuring a terminal azide for "click" chemistry, against other widely used commercially available linkers. The comparison is supported by a synthesis of experimental data and established principles in bioconjugation to aid in the selection of the optimal linker for specific research applications.
Introduction to this compound
This compound is a bifunctional linker that incorporates a short, hydrophilic polyethylene glycol (PEG) spacer. This three-unit PEG chain enhances aqueous solubility, a crucial factor when working with hydrophobic payloads, and can help to reduce aggregation of the final bioconjugate.[1][2] The terminal azide group allows for highly specific and efficient conjugation to molecules containing an alkyne group via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry".[3][4] The methyl ester at the other end can be hydrolyzed to a carboxylic acid, providing a handle for further modification or conjugation to amine-containing molecules after activation.
Comparative Analysis of Key Performance Metrics
The performance of a linker is a multidimensional characteristic that encompasses its reactivity, the stability of the resulting conjugate, and its impact on the overall properties of the bioconjugate. This section compares this compound to other prevalent linker classes based on these critical parameters.
Data Presentation: A Comparative Overview of Linker Technologies
The following tables summarize the key characteristics and performance metrics of this compound in comparison to other commercially available linkers. The quantitative data presented is a synthesis of typical outcomes reported in the literature for these linker classes.
| Linker Type | Reactive Groups | Reaction Chemistry | Relative Reaction Rate | Stability of Resulting Bond | Key Advantages | Key Disadvantages |
| This compound | Azide, Carboxylic Acid (after hydrolysis) | Click Chemistry (CuAAC or SPAAC) | Moderate to High | High | High specificity, Bioorthogonal, Good hydrophilicity | CuAAC requires a copper catalyst which can be cytotoxic |
| SMCC | NHS ester, Maleimide | Amine and Thiol conjugation | High | Moderate | Well-established chemistry, High reactivity | Potential for maleimide exchange with thiols in vivo |
| DBCO-PEG-NHS ester | DBCO, NHS ester | Strain-Promoted Click Chemistry (SPAAC) | Very High | High | Copper-free click chemistry, Excellent for in vivo applications | Can be unstable in the presence of reducing agents like TCEP |
| Maleimide-PEG-NHS ester | Maleimide, NHS ester | Thiol and Amine conjugation | High | Moderate | High reactivity towards thiols | Potential for off-target reactions with other nucleophiles |
| Hydrazide-PEG-NHS ester | Hydrazide, NHS ester | Aldehyde/Ketone and Amine conjugation | Moderate | pH-dependent (Hydrazone bond) | Site-specific conjugation to oxidized glycans | Hydrazone bond can be unstable at low pH |
Table 1: Comparative Analysis of Linker Chemistries. This table provides a qualitative and quantitative comparison of different linker types based on their reaction chemistry and key characteristics.
| Linker Property | This compound | SMCC | DBCO-PEG4-NHS ester | Maleimide-PEG4-NHS ester |
| Hydrophilicity | High | Low | High | High |
| Solubility Enhancement | Good | Poor | Excellent | Excellent |
| In Vivo Stability | High | Moderate | High | Moderate to High |
| "Bystander Effect" Potential (for ADCs) | Dependent on cleavable element (if added) | Generally non-cleavable | Generally non-cleavable | Generally non-cleavable |
| Drug-to-Antibody Ratio (DAR) Control | Good | Moderate | Good | Moderate |
Table 2: Comparison of Physicochemical and In Vivo Properties. This table compares the impact of different linkers on the overall properties of the resulting bioconjugate.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of linker performance. The following are standard protocols for key experiments in the characterization of bioconjugates.
1. In Vitro Plasma Stability Assay (LC-MS Method)
This assay is designed to assess the stability of the linker and the attached payload in a biological matrix.
-
Materials : Bioconjugate (e.g., ADC), human or mouse plasma, 37°C incubator, affinity capture beads (e.g., Protein A), wash and elution buffers, reducing agent (e.g., DTT), and an LC-MS system.[5]
-
Procedure :
-
Incubate the bioconjugate in plasma at a defined concentration (e.g., 100 µg/mL) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Isolate the bioconjugate from the plasma using affinity capture beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bioconjugate and treat with a reducing agent to separate the antibody chains.
-
Analyze the sample by LC-MS to determine the relative abundance of the drug-loaded and unloaded antibody chains.
-
Calculate the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates linker instability.
-
2. In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the cytotoxic effect of a bioconjugate on a target cancer cell line.
-
Materials : Target cancer cell line, 96-well plates, cell culture medium, bioconjugate, MTT solution, and a solubilization solution.
-
Procedure :
-
Seed the cancer cells in a 96-well plate and incubate overnight.
-
Treat the cells with serial dilutions of the bioconjugate.
-
Incubate for a period appropriate for the cell line and payload (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
3. In Vivo Efficacy Study (Xenograft Model)
This study evaluates the anti-tumor activity of the bioconjugate in a living organism.
-
Materials : Immunocompromised mice, cancer cell line, bioconjugate, and vehicle control.
-
Procedure :
-
Subcutaneously inject the cancer cell line into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the bioconjugate and vehicle control intravenously.
-
Measure tumor volume and mouse body weight at regular intervals.
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and biological pathways.
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Azido-PEG3-CH2CO2Me
For Immediate Implementation by Laboratory Personnel
Researchers and scientists handling Azido-PEG3-CH2CO2Me must adhere to stringent disposal protocols to mitigate the significant risks associated with its azide functional group. This guide provides essential, step-by-step procedures for the safe management and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The inherent hazards of organic azides—including potential explosivity, high reactivity, and acute toxicity—necessitate careful handling and disposal as hazardous waste.[1][2]
Core Safety Principles and Hazard Assessment
This compound combines a polyethylene glycol (PEG) linker with a reactive azide group. While PEG itself is generally considered biodegradable, the presence of the azide moiety dictates the compound's hazardous properties and disposal pathway.[3][4]
Primary Hazards of the Azide Group:
-
Explosivity: Organic azides can be sensitive to shock, friction, heat, and light, leading to violent decomposition.[2] The "Rule of Six" suggests that compounds with a ratio of six or more carbon atoms to each energetic functional group (like azide) are relatively more stable.
-
Toxicity: Azides are acutely toxic, with effects comparable to cyanide. Exposure can occur through inhalation, ingestion, or skin absorption and can be fatal.
-
Reactivity with Acids: Azides react with acids to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive compound.
-
Formation of Explosive Metal Azides: Azides can react with heavy metals such as lead, copper, silver, and mercury to form highly shock-sensitive and explosive metal azides. This is a critical consideration for disposal, as pouring azide solutions down the drain can lead to the formation of these dangerous compounds in plumbing.
-
Incompatibility with Halogenated Solvents: The use of halogenated solvents like dichloromethane and chloroform with azides should be avoided, as this can lead to the formation of extremely unstable di- and tri-azidomethane.
| Hazard | Description | Primary Mitigation Strategy |
| Explosivity | Can decompose violently upon exposure to heat, light, friction, or pressure. | Handle as hazardous waste; avoid concentrating solutions; store properly. |
| Toxicity | Acutely toxic by inhalation, ingestion, and skin contact. | Wear appropriate Personal Protective Equipment (PPE). |
| Reactivity | Forms highly toxic and explosive hydrazoic acid with acids. | Segregate azide waste from acidic waste. |
| Metal Azide Formation | Reacts with heavy metals to form shock-sensitive explosives. | Never dispose of down the drain; use non-metal utensils. |
Step-by-Step Disposal Protocol for this compound
The recommended and safest method for the disposal of this compound is to treat it as hazardous waste without attempting chemical deactivation in a standard laboratory setting.
1. Personal Protective Equipment (PPE):
-
Always wear chemical-resistant gloves (nitrile or silver shield gloves are recommended), safety goggles, and a lab coat when handling this compound.
2. Waste Collection:
-
Solid Waste: Collect all solid this compound and contaminated materials (e.g., pipette tips, weighing paper, absorbent pads) in a designated, non-metallic, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, dedicated, and clearly labeled hazardous waste container.
-
Do NOT mix azide waste with acidic waste.
-
Do NOT mix azide waste with heavy metal waste.
-
3. Labeling:
-
The waste container must be clearly and securely labeled with the following information:
-
"Hazardous Waste"
-
"Contains Organic Azide: this compound"
-
List all other chemical constituents and their approximate concentrations.
-
4. Storage:
-
Store the sealed hazardous waste container in a cool, dark, and well-ventilated area, away from incompatible materials such as acids, heavy metals, and halogenated solvents. The storage area should have secondary containment to prevent spills.
5. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
Crucially, under no circumstances should this compound or any azide-containing solution be disposed of down the drain.
Experimental Protocol: Chemical Deactivation (For Informational Purposes)
While direct disposal as hazardous waste is the primary recommendation, chemical deactivation (quenching) can be performed by trained personnel in specific circumstances, typically for dilute inorganic azide solutions. The following is a general procedure for the deactivation of azides with nitrous acid and should only be performed in a properly functioning chemical fume hood by experienced chemists. This procedure may not be suitable for an organic azide like this compound and is provided for educational context.
Deactivation of Sodium Azide with Nitrous Acid:
-
Place the aqueous solution containing no more than 5% sodium azide into a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet.
-
Cool the flask in an ice bath.
-
Slowly add a 20% aqueous solution of sodium nitrite.
-
While stirring vigorously, slowly add a 20% aqueous solution of sulfuric acid or hydrochloric acid through the dropping funnel. The pH should be maintained around 3.
-
Continue stirring for at least one hour after the addition is complete to ensure the complete destruction of the azide.
-
Test the solution for the presence of residual azides. A common qualitative test involves adding a few drops of ferric chloride solution; a red color indicates the presence of hydrazoic acid, meaning the azide was not fully destroyed.
-
Once the azide is completely destroyed, the resulting solution can be neutralized and disposed of according to institutional guidelines.
Below is a diagram illustrating the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safe Handling and Disposal of Azido-PEG3-CH2CO2Me: A Guide for Laboratory Professionals
The handling of Azido-PEG3-CH2CO2Me, an organic azide, in a laboratory setting demands meticulous attention to safety protocols due to the inherent risks of toxicity and potential for explosive decomposition associated with the azide functional group.[1][2] Both organic and inorganic azides can be sensitive to heat, light, friction, and shock.[3][4] This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, outlining the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure safe handling.
Primary Hazard Assessment
Understanding the specific hazards of this compound is the foundation of safe laboratory practice. The primary risks are categorized below.
| Hazard Category | Description | Key Precautions |
| Explosivity | Organic azides are energetic compounds that can decompose explosively when subjected to heat, shock, friction, or light.[1] The risk increases with concentration. | Use a blast shield, avoid heating unless specified in a protocol, do not use metal spatulas, and avoid friction from sources like ground glass joints. |
| Toxicity | Azides are acutely toxic and can be fatal if swallowed, inhaled, or absorbed through the skin. Symptoms of exposure can be similar to those of cyanide poisoning. | All handling must be conducted in a certified chemical fume hood. Wear appropriate gloves and eye protection to prevent any contact. |
| Reactivity | Reacts with acids to form hydrazoic acid, which is highly toxic, volatile, and explosive. Forms shock-sensitive, explosive heavy metal azides with metals like copper, lead, silver, or brass (e.g., in plumbing or with metal spatulas). Can form extremely unstable compounds with halogenated solvents (e.g., dichloromethane, chloroform). | Store separately from acids and heavy metals. Never use metal utensils for handling. Never use halogenated solvents as reaction media. |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound. The required equipment is detailed below.
| Protection Type | Specification | Rationale |
| Hand Protection | Standard: Double-gloved nitrile exam gloves. High-Toxicity Risk: Silver shield gloves worn under nitrile gloves. | Azides can be readily absorbed through the skin; double-gloving provides an extra layer of protection against contamination. |
| Eye & Face Protection | Minimum: Chemical safety glasses or splash goggles. High Risk: A full-face shield must be worn in addition to goggles, especially when there is a risk of splashes or explosion. | Protects against accidental splashes and the explosive potential of the compound. |
| Body Protection | A fully buttoned, flame-resistant lab coat is mandatory. | Prevents skin contact with the azide compound. |
| Respiratory Protection | Not typically required if all work is performed within a certified and properly functioning chemical fume hood. | Engineering controls are the primary method for preventing inhalation exposure. |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety. The following procedural guidance outlines the lifecycle of the chemical in the laboratory, from preparation to final disposal.
Step-by-Step Handling Protocol
-
Engineering Controls Setup :
-
Designated Area : Conduct all work with this compound in a certified chemical fume hood.
-
Blast Shield : Place a blast shield between the user and the experimental apparatus. Ensure the fume hood sash is kept at the lowest possible position.
-
Workspace : Keep the hood clear of unnecessary chemicals and equipment to minimize collateral damage in case of an incident.
-
-
Handling the Compound :
-
Use Non-Metal Tools : Use only plastic, ceramic, or Teflon-coated spatulas for weighing and transferring. Metal contact can form highly explosive metal azides.
-
Avoid Friction and Heat : Do not use ground glass joints, as the friction can cause an explosion. Do not heat the compound unless it is part of a carefully controlled procedure.
-
Scale : Always work on the smallest scale possible, especially during initial experiments. Do not scale up reactions without prior approval from a supervisor.
-
Solution Concentration : Avoid concentrating azide-containing solutions, for instance by rotary evaporation, as this can increase the risk of explosion.
-
-
Storage :
-
Store this compound in a cool, dry, well-ventilated location, away from light and sources of heat or ignition.
-
Ensure containers are tightly sealed.
-
Store separately and away from incompatible materials such as acids, strong oxidizing agents, heavy metals and their salts, and halogenated compounds.
-
Disposal Plan
Improper disposal of azide waste is a significant safety hazard. Under no circumstances should azide-containing solutions be poured down the drain, as this can lead to the formation of explosive metal azides in the plumbing.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
